Technical Documentation Center

2-(methylsulfinyl)ethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(methylsulfinyl)ethanamine
  • CAS: 49773-19-5

Core Science & Biosynthesis

Foundational

For Researchers, Scientists, and Drug Development Professionals

A Technical Guide to 2-(methylsulfinyl)ethanamine Abstract This technical guide provides a comprehensive overview of 2-(methylsulfinyl)ethanamine, a bifunctional molecule featuring a primary amine and a chiral sulfoxide...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to 2-(methylsulfinyl)ethanamine

Abstract

This technical guide provides a comprehensive overview of 2-(methylsulfinyl)ethanamine, a bifunctional molecule featuring a primary amine and a chiral sulfoxide group. While not extensively documented in mainstream literature, its structural motifs suggest significant potential as a versatile building block in medicinal chemistry and materials science. This document consolidates its known chemical and physical properties, outlines a probable synthetic route based on established chemical principles, discusses its potential applications, and provides detailed safety and handling protocols. The guide is intended to serve as a foundational resource for researchers interested in exploring the utility of this and related sulfoxide-containing compounds.

Chemical Identity and Core Properties

2-(methylsulfinyl)ethanamine is a simple aliphatic amine characterized by a methylsulfinyl group attached to the ethylamine backbone. The presence of the sulfoxide introduces a stereocenter at the sulfur atom, meaning the compound can exist as (R)- and (S)-enantiomers. Its identity and fundamental physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Physicochemical Properties

Property Value Source
IUPAC Name 2-methylsulfinylethanamine PubChem[1]
CAS Number 49773-19-5 PubChem[1]
Molecular Formula C₃H₉NOS PubChem[1]
Molecular Weight 107.18 g/mol PubChem[1]
Canonical SMILES CS(=O)CCN PubChem[1]
InChIKey PGAOVVJJOXMLCQ-UHFFFAOYSA-N PubChem[1]
Computed XLogP3 -1.6 PubChem[1]
Topological Polar Surface Area 62.3 Ų PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor Count 2 PubChem[1]

| Storage Conditions | Keep in dark place, sealed in dry, room temperature. | BLD Pharm[2] |

Synthesis and Chemical Reactivity

While specific, peer-reviewed syntheses for 2-(methylsulfinyl)ethanamine are not abundant, its preparation logically follows the well-established principle of selective oxidation of a thioether. The most direct precursor is 2-(methylthio)ethanamine. The key challenge in this synthesis is to control the oxidation to favor the sulfoxide product and prevent overoxidation to the corresponding sulfone, 2-(methylsulfonyl)ethanamine.

A Japanese patent describing the synthesis of the sulfone by oxidizing the thioether with hydrogen peroxide provides strong evidence for this pathway, as the sulfoxide is a necessary intermediate.[3] Numerous modern methods exist for the chemoselective oxidation of sulfides to sulfoxides, utilizing reagents such as hydrogen peroxide with a catalyst, sodium periodate, or hypervalent iodine reagents.[4][5]

Logical Synthesis Workflow

The synthesis can be visualized as a two-step process starting from commercially available reagents.

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product SM1 2-Chloroethylamine (or equivalent) INT1 2-(Methylthio)ethanamine SM1->INT1 Nucleophilic Substitution SM2 Sodium thiomethoxide (NaSMe) SM2->INT1 Nucleophilic Substitution FP1 2-(Methylsulfinyl)ethanamine INT1->FP1 Selective Oxidation (e.g., H₂O₂, NaIO₄)

Caption: Proposed synthesis of 2-(methylsulfinyl)ethanamine.

Experimental Protocol: Selective Oxidation

This protocol is a representative methodology based on established chemical principles for selective sulfide oxidation. It should be optimized and validated for safety and efficiency in a controlled laboratory setting.

  • Dissolution: Dissolve 1.0 equivalent of 2-(methylthio)ethanamine in a suitable solvent (e.g., methanol or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0 °C.

  • Oxidant Preparation: In a separate vessel, prepare a solution of the oxidizing agent. A common choice is sodium periodate (NaIO₄), using approximately 1.1 equivalents dissolved in water.

  • Controlled Addition: Add the oxidant solution dropwise to the stirred thioether solution over 30-60 minutes, carefully monitoring the internal temperature to keep it below 5 °C. This controlled addition is critical to minimize overoxidation to the sulfone.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the sulfoxide product.

  • Quenching and Workup: Once the reaction is complete, quench any excess oxidant by adding a saturated aqueous solution of sodium thiosulfate. Remove the solvent under reduced pressure.

  • Extraction: Partition the resulting residue between dichloromethane and water. The aqueous layer may need to be basified with NaOH to ensure the amine product is in its free base form for efficient extraction into the organic layer.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. The crude product can be purified by silica gel column chromatography to yield pure 2-(methylsulfinyl)ethanamine.

Potential Applications in Drug Discovery and Development

The bifunctional nature of 2-(methylsulfinyl)ethanamine makes it an intriguing building block for medicinal chemistry.

  • Scaffold for Novel Pharmacophores: The primary amine serves as a key handle for derivatization, allowing for the formation of amides, sulfonamides, and secondary or tertiary amines, which are ubiquitous in pharmaceuticals.[6] The ethyl spacer is a common structural motif in many bioactive molecules, including numerous 2-phenethylamines that target a wide range of receptors.[7]

  • Chiral Moiety: The sulfur atom in the sulfoxide group is a stereocenter. The use of enantiomerically pure sulfoxides as chiral auxiliaries is a powerful strategy in asymmetric synthesis.[8][9] Furthermore, the specific stereochemistry of a drug can be critical for its efficacy and safety. The sulfinyl group in modafinil, for instance, is central to its activity, with the R-enantiomer (armodafinil) possessing a different pharmacokinetic profile.[10] This suggests that derivatives of 2-(methylsulfinyl)ethanamine could be explored for stereospecific interactions with biological targets.

  • Modulation of Physicochemical Properties: The sulfoxide group is highly polar and can act as a hydrogen bond acceptor. Incorporating this moiety into a drug candidate can modulate its solubility, lipophilicity (logP), and metabolic stability, which are critical parameters in drug design.

  • Metabolite and Bioisostere: The 2-(methylsulfinyl)ethyl group can be considered a bioisostere of other polar functional groups. It may also appear as a metabolite of drugs containing a 2-(methylthio)ethyl moiety through in-vivo oxidation. Understanding its properties is therefore relevant for toxicology and drug metabolism studies.

Safety, Handling, and Toxicology

2-(methylsulfinyl)ethanamine is classified as a hazardous substance. Data aggregated by the European Chemicals Agency (ECHA) indicates significant risks requiring stringent safety protocols.[1]

Table 2: GHS Hazard Classification

Hazard Class Code Signal Word Statement
Acute Toxicity (Oral, Dermal, Inhalation) H302+H312+H332 Warning Harmful if swallowed, in contact with skin or if inhaled.
Skin Corrosion/Irritation H314 Danger Causes severe skin burns and eye damage.

Source: PubChem, Aggregated GHS information from ECHA C&L Inventory.[1]

The toxicological profile is driven by its dual functionality. Like many low-molecular-weight amines, it is corrosive and can cause severe tissue damage upon contact.[11][12][13] While specific data on alkyl sulfoxides is limited, they are generally considered to be of lower toxicological concern than related alkylating agents like alkyl sulfonates.[14][15] However, the primary hazard of this compound remains its corrosivity.

Workflow for Safe Handling

SafeHandling cluster_prep Preparation cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling & Storage cluster_disposal Waste & Spills A1 Conduct Risk Assessment A2 Review Safety Data Sheet (SDS) A1->A2 A3 Ensure Emergency Equipment is Available (Eyewash, Safety Shower) A2->A3 B1 Wear Chemical Safety Goggles and Face Shield A3->B1 B2 Wear Nitrile or Neoprene Gloves B1->B2 C1 Handle only inside a Certified Chemical Fume Hood B1->C1 B3 Wear Chemical-Resistant Lab Coat B2->B3 B3->C1 C2 Store in a cool, dry, well-ventilated area C1->C2 D2 For spills, neutralize with a suitable agent (e.g., sodium bisulfate) C1->D2 C3 Segregate from acids and strong oxidizing agents C2->C3 D1 Dispose of as Hazardous Chemical Waste C3->D1

Caption: Mandatory workflow for the safe handling of corrosive amines.

Protocol for Safe Handling and Emergency Response
  • Engineering Controls: All manipulations involving 2-(methylsulfinyl)ethanamine must be performed within a certified chemical fume hood to prevent inhalation of vapors.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk.[11]

    • Skin Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Ensure gloves are inspected before use and changed immediately if contamination occurs.[16][17]

    • Footwear: Closed-toe shoes are mandatory.[11]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for corrosive materials.[2][16] It must be segregated from incompatible materials such as strong acids and oxidizing agents.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[16]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Conclusion

2-(methylsulfinyl)ethanamine represents a foundational chemical entity with considerable, albeit largely unexplored, potential. Its combination of a nucleophilic primary amine and a polar, chiral sulfoxide group makes it an attractive building block for constructing complex molecules with tailored properties for pharmaceutical and material science applications. The primary challenges associated with its use are its hazardous, corrosive nature, which demands rigorous adherence to safety protocols, and the need for controlled synthetic methods to avoid overoxidation. This guide provides the essential information for researchers to begin safely exploring the chemistry and applications of this versatile compound.

References

  • PubChem. 2-(Methylsulfinyl)ethanamine. National Center for Biotechnology Information. [Link]

  • Camcode. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Camcode. [Link]

  • Brandeis University. Corrosive Chemicals | Laboratory Safety. Brandeis University. [Link]

  • PubChem. 2-(Methylsulfonyl)ethanamine. National Center for Biotechnology Information. [Link]

  • PubChem. Ethanamine, 2-(methylsulfonyl)-, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

  • Elder, D. P., et al. (2020). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development. [Link]

  • The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals. The Chemistry Blog. [Link]

  • Kano, H., & Iida, Y. (2002). Method for producing 2-(methylsulfonyl)ethylamine.
  • PubChem. L-Leucine, N-acetyl-, compd. with (alphaS)-3-ethoxy-4-methoxy-alpha-((methylsulfonyl)methyl)benzenemethanamine (1:1). National Center for Biotechnology Information. [Link]

  • Snyder, R. D., & Green, J. W. (2007). Genotoxicity profiles of common alkyl halides and esters with alkylating activity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 633(2), 134-143. [Link]

  • Wallert, M. A., et al. (2014). Elucidation of Structural Elements for Selectivity across Monoamine Transporters: Novel 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues. Journal of Medicinal Chemistry, 57(5), 2046-2058. [Link]

  • PubChem. (2-Methanesulfonylethyl)(methyl)amine. National Center for Biotechnology Information. [Link]

  • Celgene Corporation. (2020). Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.
  • Organic Chemistry Portal. Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Cosmetic Ingredient Review. (2013). RE-REVIEW Safety Assessment of Alkyl Sulfosuccinate Salts as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Vllasaliu, D., et al. (2013). Epithelial toxicity of alkylglycoside surfactants. Journal of Pharmaceutical Sciences, 102(2), 555-564. [Link]

  • Chakraborty, D., et al. (2015). Kinetic investigation on the highly efficient and selective oxidation of sulfides to sulfoxides and sulfones with t-BuOOH catalyzed by La₂O₃. RSC Advances, 5(95), 78143-78151. [Link]

  • A. D. Little, Inc. (1991). Environmental and Human Safety of Major Surfactants Volume I. Anionic Surfactants Part 3. Alkyl Sulfates. A. D. Little, Inc.[Link]

  • Wang, L., et al. (2024). The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. Green Chemistry. [Link]

  • Chakravarthy, R. D., et al. (2014). Selective oxidation of sulfides to sulfoxides. ResearchGate. [Link]

  • O'Brien, P. (2011). Synthesis of Enantioenriched Sulfoxides. ARKIVOC. [Link]

  • Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University. [Link]

  • Istrate, A., & Istrate, E. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(4), 1147. [Link]

  • Iannitelli, A., et al. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Molecules, 27(23), 8122. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Chemical Structure and Analysis of 2-(methylsulfinyl)ethanamine

Introduction In the landscape of drug discovery and development, the comprehensive characterization of novel chemical entities is the bedrock upon which safety and efficacy are built. This guide focuses on 2-(methylsulfi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the comprehensive characterization of novel chemical entities is the bedrock upon which safety and efficacy are built. This guide focuses on 2-(methylsulfinyl)ethanamine, a small molecule featuring a chiral sulfoxide and a primary amine. While not a widely documented compound, its structural motifs are prevalent in pharmacologically active agents. Therefore, it serves as an exemplary model for outlining a rigorous, multi-faceted analytical strategy.

This document provides researchers, scientists, and drug development professionals with a technical framework for the complete elucidation of such a molecule. Moving beyond mere procedural lists, we will explore the causal reasoning behind methodological choices, ensuring a self-validating and scientifically sound approach to characterization, from initial structural confirmation to its behavior in simulated biological systems.

Part 1: Core Structural & Physicochemical Elucidation

The first step in characterizing a novel compound is to unequivocally confirm its structure and define its fundamental physicochemical properties. These data form the basis for all subsequent development activities.

Molecular Structure and Key Features

2-(methylsulfinyl)ethanamine (C₃H₉NOS) possesses a simple yet analytically interesting structure.[1] Key features include:

  • A Chiral Center: The sulfur atom of the sulfoxide group is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). This is a critical consideration in drug development, as enantiomers can have different pharmacological and toxicological profiles.

  • A Polar, Basic Amine: The primary ethylamine group (pKa estimated ~9-10) confers basicity and hydrophilicity.

  • A Polar Sulfoxide Group: The S=O bond is highly polar and can act as a hydrogen bond acceptor.

These features predict that the molecule will be water-soluble and possess a low LogP value, as indicated by a computed XLogP3 of -1.6.[1]

Table 1: Computed Physicochemical Properties of 2-(methylsulfinyl)ethanamine

PropertyValueSource
Molecular Formula C₃H₉NOSPubChem[1]
Molecular Weight 107.18 g/mol PubChem[1]
Monoisotopic Mass 107.04048508 DaPubChem[1]
XLogP3 -1.6PubChem[1]
Topological Polar Surface Area 62.3 ŲPubChem[1]
Hypothetical Synthesis and Impurity Context

A plausible and common route to a sulfoxide is the controlled oxidation of its corresponding sulfide precursor, 2-(methylthio)ethanamine.[2] This synthetic context is crucial for anticipating potential process-related impurities.

Synthetic_Pathway Start 2-(methylthio)ethanamine (Sulfide Precursor) Product 2-(methylsulfinyl)ethanamine (Target Sulfoxide) Start->Product [O] m-CPBA or H₂O₂ OverOx 2-(methylsulfonyl)ethanamine (Sulfone Impurity) Product->OverOx [O] (Excess)

Caption: Hypothetical synthesis via oxidation, highlighting potential impurities.

This pathway immediately suggests three key analytes to monitor: the starting material (sulfide), the desired product (sulfoxide), and the over-oxidized by-product (sulfone). The corresponding sulfone, 2-(methylsulfonyl)ethanamine, is a known compound and its properties can be used for reference.[3][4]

Spectroscopic Confirmation

A combination of spectroscopic techniques is required for unambiguous structure confirmation.

1.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

  • ¹H NMR: The proton spectrum is expected to be complex due to the chiral sulfoxide. The two protons on the carbon adjacent to the sulfur (α-protons) and the two protons on the carbon adjacent to the nitrogen (β-protons) are diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals, each likely as a complex multiplet. The methyl group attached to the sulfur will appear as a singlet.[5][6]

  • ¹³C NMR: Three distinct carbon signals are expected: one for the methyl group, and one for each of the two ethyl chain carbons.

  • 2D NMR (COSY, HSQC): Correlation Spectroscopy (COSY) would be used to confirm the proton-proton coupling between the adjacent CH₂ groups. A Heteronuclear Single Quantum Coherence (HSQC) experiment would definitively assign each proton signal to its directly attached carbon.

Protocol 1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of 2-(methylsulfinyl)ethanamine in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD due to its polarity).

  • Internal Standard: Add a small amount of a reference standard, such as DSS or TSP for aqueous samples, for accurate chemical shift calibration.

  • Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a ≥400 MHz spectrometer. For ¹³C, a sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate proton signals and assign all peaks based on chemical shifts, coupling patterns, and 2D correlations.

1.3.2 Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation data, confirming the elemental composition.

  • High-Resolution MS (HRMS): Using a technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, the exact mass of the protonated molecule [M+H]⁺ can be determined. This allows for the unambiguous confirmation of the elemental formula (C₃H₁₀NOS⁺).

  • Tandem MS (MS/MS): Collision-Induced Dissociation (CID) of the parent ion would reveal characteristic fragmentation patterns. Expected cleavages include the loss of the methylsulfinyl group or cleavages along the ethyl chain. The fragmentation of sulfoxides can be complex, sometimes involving rearrangements.[7][8][9]

Part 2: Chromatographic Purity and Chiral Separation

Once the structure is confirmed, the next critical step is to develop methods to assess its purity and, given the chiral nature of the molecule, to separate its enantiomers.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A robust, stability-indicating HPLC method is essential for quantifying the target analyte and detecting any impurities.

Causality Behind Method Development: The primary challenge in developing an HPLC method for 2-(methylsulfinyl)ethanamine is its lack of a strong UV chromophore. Direct UV detection at low wavelengths (e.g., 200-210 nm) is possible but often suffers from low sensitivity and baseline interference.

Therefore, a more universal detection method is preferable. Options include:

  • Evaporative Light Scattering Detector (ELSD)

  • Charged Aerosol Detector (CAD)

  • Pre-column Derivatization: Reacting the primary amine with a UV-active or fluorescent tag (e.g., FMOC-Cl, Dansyl Chloride) can dramatically improve sensitivity but adds complexity to sample preparation.[10][11][12]

For initial purity assessment, ELSD or CAD is often the most direct approach.[13] The separation itself can be achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC). Given the compound's polarity, HILIC or a polar-embedded reversed-phase column may provide better retention and peak shape than a standard C18 column.

HPLC_Workflow cluster_prep Method Development cluster_analysis Analysis & Validation col_select Column Selection C18 HILIC Polar-Embedded mob_phase Mobile Phase Opt. ACN/H₂O Buffers (TFA, Formate) detector Detector Choice UV (low λ) ELSD / CAD sample Sample Injection hplc HPLC Separation sample->hplc detection Detection hplc->detection data Data Acquisition & Integration detection->data

Caption: Workflow for developing a purity-indicating HPLC method.

Protocol 2: HPLC Purity Method (ELSD Detection)

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and ELSD/CAD.

  • Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Gradient: Start at 100% A, hold for 1 min, ramp to 100% B over 8 min, hold for 2 min, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • ELSD Settings: Nebulizer Temp: 40 °C, Drift Tube Temp: 60 °C, Gas Flow: 1.5 SLM.

  • Analysis: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. It must be able to separate the sulfoxide from the sulfide precursor and the sulfone by-product.

Chiral Separation

Separating the enantiomers is mandatory for any chiral drug candidate. This is almost exclusively achieved using chiral chromatography.

Causality Behind Column Selection: The choice of a chiral stationary phase (CSP) is largely empirical. Polysaccharide-based CSPs (e.g., those coated or immobilized with derivatives of cellulose or amylose) are highly versatile and would be the first choice for screening. Both normal-phase (alkane/alcohol mobile phases) and reversed-phase conditions should be evaluated to find the optimal separation.

Part 3: Application in a Drug Development Context

Beyond initial characterization, understanding a molecule's stability and metabolic fate is paramount.

Forced Degradation Studies

Forced degradation (or stress testing) is a regulatory requirement that helps establish the intrinsic stability of a drug substance and validates the "stability-indicating" nature of the analytical methods.[14][15] The molecule is subjected to conditions more severe than those used for accelerated stability testing.

Table 2: Standard Forced Degradation Conditions

Stress ConditionTypical Reagents & ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heat (e.g., 60 °C)N/A for this structure (generally stable)
Base Hydrolysis 0.1 M NaOH, heat (e.g., 60 °C)N/A for this structure (generally stable)
Oxidation 3% H₂O₂, room tempSulfoxide -> Sulfone
Thermal Dry heat (e.g., 80 °C)General decomposition
Photolytic ICH Q1B conditions (UV/Vis light)[16]Photolytic decomposition

The primary degradation pathway anticipated for 2-(methylsulfinyl)ethanamine is oxidation to the sulfone. The HPLC method developed in Part 2 must be able to resolve the parent peak from all degradants formed under these stress conditions, with a target degradation of 5-20%.[14][15]

In Vitro Metabolic Stability

Early assessment of metabolic stability is crucial for predicting a drug's pharmacokinetic profile.[17] The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes, located in the liver microsomes, are responsible for the majority of oxidative metabolism.[18][19]

A common in vitro assay involves incubating the compound with liver microsomes and an NADPH regenerating system (as a cofactor for CYP enzymes) and monitoring the disappearance of the parent compound over time.[19][20]

Potential Metabolic Pathways:

  • S-Oxidation: The sulfoxide can be further oxidized to the sulfone by CYP enzymes.

  • N-Deamination: The primary amine could be a substrate for monoamine oxidase (MAO) or other enzymes, leading to the corresponding aldehyde.

  • Conjugation: While microsomes primarily assess Phase I metabolism, conjugation reactions (Phase II) could also occur in more complete systems like hepatocytes.

Metabolite_ID_Workflow Incubate Incubate Compound with Liver Microsomes + NADPH Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Time points (0, 5, 15, 30 min) Analyze Analyze by LC-MS/MS Quench->Analyze Process Data Processing: Compare t=0 vs. t=x Identify new peaks Analyze->Process Identify Structural Elucidation of Metabolites (MS/MS) Process->Identify

Caption: A typical workflow for in vitro metabolite identification.

Protocol 3: Microsomal Stability Assay

  • Preparation: Prepare a stock solution of 2-(methylsulfinyl)ethanamine. In a 96-well plate, add liver microsomes (e.g., human, rat) to a phosphate buffer (pH 7.4).[18][20]

  • Initiation: Add the test compound (final concentration typically 1-10 µM) and pre-incubate at 37 °C. Initiate the reaction by adding an NADPH-regenerating solution.[20]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding a cold organic solvent like acetonitrile ("crash"). This precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a specific LC-MS/MS method.

  • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

Conclusion

The comprehensive analysis of a novel chemical entity like 2-(methylsulfinyl)ethanamine requires a structured, evidence-based approach. This guide has detailed the logical progression from unequivocal structural confirmation using NMR and high-resolution mass spectrometry to the development of robust, stability-indicating chromatographic methods for purity and chiral analysis. Furthermore, we have contextualized these core characterization activities within a drug development framework by outlining protocols for forced degradation and in vitro metabolic stability studies. By understanding the "why" behind each experimental choice—from detector selection in HPLC to the use of specific biological matrices—researchers can build a complete and reliable data package that forms the foundation for successful preclinical and clinical development.

References

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Drug Metabolism Studies Using Liver Microsomes. (2024, July 8). Milecell Bio. Retrieved January 22, 2026, from [Link]

  • 2-(Methylsulfinyl)ethanamine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Dyer, J. C., Harris, D. L., & Evans, S. A. (1982). Oxygen-17 nuclear magnetic resonance spectroscopy of sulfoxides and sulfones. Alkyl substituent-induced chemical-shift effects. The Journal of Organic Chemistry, 47(19), 3660–3664. [Link]

  • Fishman, A., Almog, O., & Bibi, E. (2010). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology, 76(11), 3743–3746. [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. (2016, September 16). Current Protocols in Pharmacology, 74, 7.8.1–7.8.24. [Link]

  • Faustino, P. J. (2016). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 40(9). [Link]

  • Forced degradation studies fda. (n.d.). Retrieved January 22, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 22, 2026, from [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. (1996, November). FDA. Retrieved January 22, 2026, from [Link]

  • Mass Spectra of Sulfoxides and Sulfones. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave Online, 2(3). [Link]

  • Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. (n.d.). Jove. Retrieved January 22, 2026, from [Link]

  • Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(8), 750-759. [Link]

  • Fragmentation of asymmetric and symmetric sulfoxide moieties. (2023, March). ResearchGate. Retrieved January 22, 2026, from [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (n.d.). SIELC Technologies. Retrieved January 22, 2026, from [Link]

  • 2-(Methylsulfonyl)ethanamine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Fragmentation Chemistry of DMSO Complexes of Metal Dications. (2002). Journal of the American Chemical Society, 124(42), 12629–12639. [Link]

  • 2-(methylsulfonyl)ethan-1-amine hydrochloride. (n.d.). PharmaCompass. Retrieved January 22, 2026, from [Link]

  • H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. (2008). ResearchGate. Retrieved January 22, 2026, from [Link]

  • 33S NMR: Recent Advances and Applications. (2020). Molecules, 25(21), 5143. [Link]

  • Detecting Primary Amines. (2006, March 18). Chromatography Forum. Retrieved January 22, 2026, from [Link]

  • Ethanamine, 2-(methylsulfonyl)-, hydrochloride (1:1). (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2007). Journal of Separation Science, 30(18), 3206–3214. [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015, July 1). LCGC North America, 33(7). [Link]

  • Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. (2014). Journal of the American Society for Mass Spectrometry, 25(11), 1943–1954. [Link]

  • L-Leucine, N-acetyl-, compd. with (alphaS)-3-ethoxy-4-methoxy-alpha-((methylsulfonyl)methyl)benzenemethanamine (1:1). (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • (2-Methanesulfonylethyl)(methyl)amine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Method for producing 2-(methylsulfonyl)ethylamine. (2002). Google Patents.
  • Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine. (2020). Google Patents.
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). Journal of the American Society for Mass Spectrometry, 19(9), 1331–1339. [Link]

  • Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines. (2010). Organic Syntheses, 87, 1. [Link]

  • Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Stereochemical analysis of sulfoxides obtained by diverted desaturation. (1990). Journal of the American Chemical Society, 112(16), 6127–6129. [Link]

  • Asymmetric Synthesis of Amines. (n.d.). Ellman Laboratory, Yale University. Retrieved January 22, 2026, from [Link]

Sources

Foundational

"2-(methylsulfinyl)ethanamine" synthesis pathways and mechanisms

An In-Depth Technical Guide to the Synthesis Pathways and Mechanisms of 2-(methylsulfinyl)ethanamine Introduction 2-(Methylsulfinyl)ethanamine, a molecule featuring a chiral sulfoxide and a primary amine, represents a va...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis Pathways and Mechanisms of 2-(methylsulfinyl)ethanamine

Introduction

2-(Methylsulfinyl)ethanamine, a molecule featuring a chiral sulfoxide and a primary amine, represents a valuable building block in medicinal chemistry and materials science. The sulfoxide group, with its unique stereoelectronic properties, imparts polarity and the potential for chirality, while the primary amine offers a versatile handle for further functionalization. This guide provides a comprehensive exploration of the synthesis of 2-(methylsulfinyl)ethanamine, with a primary focus on the scientifically robust and most direct pathway: the controlled oxidation of its sulfide precursor, 2-(methylthio)ethanamine. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into reaction mechanisms, experimental protocols, and the critical parameters that govern the selective synthesis of this target compound.

Primary Synthesis Pathway: Controlled Oxidation of 2-(methylthio)ethanamine

The most direct and industrially scalable approach to 2-(methylsulfinyl)ethanamine is the selective oxidation of the corresponding thioether, 2-(methylthio)ethanamine. The core challenge of this pathway lies in achieving high chemoselectivity for the sulfoxide while minimizing the over-oxidation to the thermodynamically more stable sulfone, 2-(methylsulfonyl)ethanamine.

Synthesis of the Precursor: 2-(methylthio)ethanamine

The commercial availability of 2-(methylthio)ethanamine makes its synthesis in a laboratory setting often unnecessary. However, for a comprehensive understanding, it can be synthesized via several routes, most notably through the S-methylation of cysteamine or the decarboxylation of S-methylcysteine. A common laboratory-scale synthesis involves the reaction of cysteamine with a methylating agent.

Mechanism of Selective Sulfoxidation

The oxidation of a sulfide to a sulfoxide involves the electrophilic attack of an oxygen atom from an oxidizing agent on the nucleophilic sulfur atom of the thioether. The general mechanism is depicted below.

Sulfide Oxidation Mechanism cluster_0 Reaction Sulfide R-S-R' TransitionState [R-S(δ+)-R'---O(δ-)]‡ Sulfide->TransitionState Nucleophilic attack Oxidant [O] Sulfoxide R-S(=O)-R' TransitionState->Sulfoxide Oxygen transfer

Caption: General mechanism of sulfide oxidation.

The selectivity for the sulfoxide over the sulfone is primarily controlled by the stoichiometry of the oxidizing agent and the reaction conditions. The electron-rich sulfide is more readily oxidized than the resulting sulfoxide, where the sulfur atom is more electrophilic due to the electron-withdrawing nature of the oxygen atom. By using a near-stoichiometric amount of the oxidant (typically 1.0 to 1.2 equivalents), the reaction can be effectively stopped at the sulfoxide stage.

Experimental Protocol: Selective Oxidation with Hydrogen Peroxide

Hydrogen peroxide is a preferred oxidant due to its low cost, high atom economy, and the benign nature of its byproduct, water. The following protocol is a representative procedure for the selective oxidation of 2-(methylthio)ethanamine.

Materials:

  • 2-(methylthio)ethanamine

  • Hydrogen peroxide (30% aqueous solution)

  • Methanol or Acetonitrile

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(methylthio)ethanamine (1.0 equivalent) in methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a 30% aqueous solution of hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-4 hours, and then let it warm to room temperature and stir for an additional 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the consumption of the starting material and minimize the formation of the sulfone.

  • Once the reaction is complete, quench any excess peroxide by the careful addition of a saturated aqueous solution of sodium sulfite.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(methylsulfinyl)ethanamine.

  • Purify the product by column chromatography on silica gel or by vacuum distillation.

Key Experimental Considerations and Causality
  • Stoichiometry of the Oxidant: This is the most critical parameter. Using more than 1.2 equivalents of hydrogen peroxide will significantly increase the formation of the sulfone byproduct.

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature during the addition of the oxidant is crucial to prevent runaway reactions and to enhance selectivity.

  • Solvent Choice: Polar protic solvents like methanol or ethanol are often suitable for this reaction. Acetonitrile can also be used.

  • Presence of the Amine Group: The primary amine in the substrate can potentially be oxidized under harsh conditions. However, the sulfur atom is significantly more nucleophilic and will be preferentially oxidized under the controlled conditions described. In some cases, protection of the amine group (e.g., as a carbamate) may be considered to prevent side reactions, although it adds extra steps to the synthesis.

  • Catalysis: While the uncatalyzed reaction with hydrogen peroxide can be effective, various catalysts can improve selectivity and reaction rates. These include metal-based catalysts like those containing titanium, vanadium, or manganese. For example, a catalytic amount of sodium tungstate can be used to facilitate the oxidation with hydrogen peroxide[1].

Alternative Synthesis Pathways

Nucleophilic Substitution of a Haloethanamine with a Methylsulfinate Salt

This approach involves the reaction of a suitable 2-haloethanamine derivative (e.g., 2-bromo- or 2-chloroethanamine) with a methylsulfinate salt, such as sodium methanesulfinate.

Sulfinate Substitution cluster_1 Alternative Pathway Haloethanamine X-CH₂CH₂-NH₂ (X = Cl, Br) Sulfoxide CH₃S(O)CH₂CH₂NH₂ Haloethanamine->Sulfoxide + CH₃S(O)O⁻ Na⁺ - NaX Methylsulfinate CH₃S(O)O⁻ Na⁺

Caption: Synthesis via nucleophilic substitution.

This method relies on the nucleophilic character of the sulfur atom in the sulfinate anion. The primary amine of the haloethanamine would likely need to be protected to prevent it from acting as a competing nucleophile.

Reaction of a Grignard Reagent with a Sulfinate Ester

A more complex, multi-step approach could involve the reaction of an organometallic reagent with a suitable sulfinate ester. For instance, a Grignard reagent derived from a protected 2-haloethylamine could react with methyl sulfinate. This method is generally more applicable for the synthesis of unsymmetrical sulfoxides where other routes are not feasible[2][3].

Data Summary

The following table summarizes the key parameters for the primary synthesis pathway.

ParameterRecommended ConditionRationale
Starting Material 2-(methylthio)ethanamineReadily available and direct precursor.
Oxidizing Agent Hydrogen Peroxide (30%)"Green" oxidant, good selectivity.
Stoichiometry 1.0 - 1.2 equivalentsCrucial for minimizing over-oxidation to the sulfone.
Temperature 0 - 25 °CControls reaction rate and selectivity.
Solvent Methanol, AcetonitrilePolar solvents that facilitate the reaction.
Catalyst (Optional) Sodium TungstateCan improve reaction efficiency.[1]
Work-up Quenching with Na₂SO₃Safely removes excess peroxide.
Purification Column Chromatography or DistillationTo isolate the pure sulfoxide.

Conclusion

The synthesis of 2-(methylsulfinyl)ethanamine is most effectively achieved through the controlled oxidation of 2-(methylthio)ethanamine. Careful control of the reaction conditions, particularly the stoichiometry of the oxidizing agent and the temperature, is paramount to ensure high selectivity for the desired sulfoxide and to prevent the formation of the sulfone byproduct. While alternative pathways exist, they are generally more complex and less direct. The methodologies and insights provided in this guide offer a solid foundation for the successful synthesis of this important chemical building block for applications in research and development.

References

  • A Sulfoxide Reagent for One-Pot, Three-Component Syntheses of Sulfoxides and Sulfinamides. Angewandte Chemie International Edition, 2022 , 61(44), e202209420. [Link]

  • A Sulfoxide Reagent for One-Pot, Three-Component Syntheses of Sulfoxides and Sulfinamides. ChemRxiv, 2022 . [Link]

  • One-Pot Sulfoxide Synthesis Exploiting a Sulfinyl-Dication Equivalent Generated from a DABSO/Trimethylsilyl Chloride Sequence. Organic Letters, 2016 , 18(9), 2086–2089. [Link]

  • Sulfoxide synthesis by C-S coupling reaction or sulfinylation. Organic Chemistry Portal. [Link]

  • One-Pot, Three-Component Synthesis of Sulfides Using a Sulfoxide Reagent as a Sulfur Dication Equivalent. ResearchGate, 2023 . [Link]

  • Method for producing 2-(methylsulfonyl)ethylamine.
  • Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines. Organic Syntheses, 2010 , 87, 1-11. [Link]

  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Chemoselective α-Sulfidation of Amides Using Sulfoxide Reagents. PubMed Central, 2020 . [Link]

  • Selective Oxidation Using In Situ-Generated Hydrogen Peroxide. Cardiff University, 2023 . [Link]

  • Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow. MDPI, 2021 . [Link]

  • Ethylamine, N-methyl-. Organic Syntheses, 1963 , 43, 68. [Link]

  • Sulfoxide. Wikipedia. [Link]

  • Selective Oxidation of Secondary Amines to N,N-Disubstituted Hydroxylamines by Choline Peroxydisulfate. Semantic Scholar, 2017 . [Link]

  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. PubMed Central, 2016 . [Link]

  • Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. MDPI, 2018 . [Link]

  • 2-Chloroethyl methyl sulfide. PubChem. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(methylsulfinyl)ethanamine (CAS Number: 49773-19-5)

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-(methylsulfinyl)ethanamine (CAS: 4977...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(methylsulfinyl)ethanamine (CAS: 49773-19-5), a bifunctional molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental data in peer-reviewed literature, this document combines computationally predicted properties with established chemical principles to offer a detailed profile of the compound. The guide covers nomenclature, physicochemical properties, a proposed synthetic protocol with mechanistic insights, predicted spectroscopic signatures for characterization, and a discussion of its potential applications as a chemical intermediate. Safety and handling precautions are also addressed. This document aims to serve as a valuable resource for researchers and professionals working with or considering the use of this versatile building block.

Compound Identification and Nomenclature

2-(methylsulfinyl)ethanamine is a primary amine that also features a sulfoxide functional group. The presence of these two reactive moieties on a simple ethyl backbone makes it a potentially valuable building block in organic synthesis.

Key Identifiers:

IdentifierValue
CAS Number 49773-19-5
Molecular Formula C₃H₉NOS
IUPAC Name 2-methylsulfinylethanamine
Synonyms 2-methanesulfinylethan-1-amine, [2-(methylsulfinyl)ethyl]amine

It is crucial to distinguish this compound from its oxidized counterpart, 2-(methylsulfonyl)ethanamine (CAS: 49773-20-8), which contains a sulfone group. The sulfinyl group in the title compound imparts chirality at the sulfur atom, a feature that can be exploited in asymmetric synthesis.

Figure 1: 2D structure of 2-(methylsulfinyl)ethanamine.

Physicochemical Properties

PropertyPredicted/Computed Value
Molecular Weight 107.18 g/mol
XLogP3 -1.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Topological Polar Surface Area 62.3 Ų
Boiling Point Not available (estimated to be high due to polar functional groups)
Melting Point Not available
Solubility Expected to be soluble in water and polar organic solvents

The low predicted XLogP3 value suggests that the compound is hydrophilic, which is consistent with the presence of the amine and sulfoxide groups capable of hydrogen bonding.

Synthesis and Mechanistic Considerations

The most direct and common method for the preparation of sulfoxides is the controlled oxidation of the corresponding sulfide (thioether). In the case of 2-(methylsulfinyl)ethanamine, the precursor would be 2-(methylthio)ethylamine.

Synthesis start 2-(methylthio)ethylamine product 2-(methylsulfinyl)ethanamine start->product Controlled Oxidation oxidant Oxidizing Agent (e.g., H₂O₂) oxidant->product

Figure 2: General synthetic pathway to 2-(methylsulfinyl)ethanamine.

Proposed Experimental Protocol: Oxidation of 2-(methylthio)ethylamine

This protocol is a representative procedure based on established methods for the oxidation of sulfides to sulfoxides. The choice of oxidizing agent and reaction conditions is critical to prevent over-oxidation to the corresponding sulfone.

Materials:

  • 2-(methylthio)ethylamine

  • Hydrogen peroxide (30% aqueous solution)

  • Methanol

  • Sodium carbonate (or other suitable base)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylthio)ethylamine (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: While stirring vigorously, add a 30% aqueous solution of hydrogen peroxide (1.0-1.2 equivalents) dropwise to the cooled solution. The slow addition is crucial to control the exothermicity of the reaction and to minimize over-oxidation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.

  • Work-up: Once the starting material is consumed, quench the reaction by the careful addition of a saturated aqueous solution of sodium carbonate to neutralize any acidic byproducts and to decompose excess hydrogen peroxide.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure, depending on its physical properties.

Causality Behind Experimental Choices:

  • Choice of Oxidant: Hydrogen peroxide is a common, relatively inexpensive, and environmentally benign oxidizing agent for this transformation. Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) can also be used but may require different reaction conditions and work-up procedures.

  • Stoichiometry: Using a slight excess of the oxidizing agent ensures complete conversion of the starting material. However, a large excess should be avoided to prevent the formation of the sulfone byproduct.

  • Temperature Control: The reaction is performed at low temperatures to enhance the selectivity for the sulfoxide over the sulfone and to control the exothermic nature of the oxidation.

  • Quenching and Extraction: The basic work-up neutralizes the reaction mixture and facilitates the extraction of the amine-containing product into an organic solvent.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl and the two methylene groups, as well as a broad signal for the amine protons.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.6Singlet3H-S(O)CH
~ 2.8 - 3.0Multiplet2H-S(O)CH ₂-
~ 3.0 - 3.2Multiplet2H-CH ₂NH₂
Broad signalSinglet2H-NH

Rationale: The methyl group attached to the sulfoxide is expected to be a singlet. The two methylene groups form a complex spin system and are expected to appear as multiplets. The chemical shifts are influenced by the electronegativity of the adjacent heteroatoms. The amine protons typically appear as a broad singlet that can exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display three distinct signals corresponding to the three carbon atoms in different chemical environments.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 35-40-S(O)C H₃
~ 40-45-C H₂NH₂
~ 50-55-S(O)C H₂-

Rationale: The chemical shifts are estimated based on the influence of the attached functional groups. The carbon adjacent to the sulfoxide group is expected to be the most downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the N-H and S=O bonds.

Predicted IR Data:

Wavenumber (cm⁻¹)Vibration
3300-3500N-H stretch (primary amine, two bands)
~1600N-H bend (scissoring)
~1050S=O stretch
2850-2960C-H stretch (aliphatic)

Rationale: The presence of a primary amine will give rise to two characteristic N-H stretching bands. The S=O stretch is a strong and prominent absorption in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrometry Data:

m/zInterpretation
107Molecular ion [M]⁺
92[M - CH₃]⁺
77[M - CH₂NH₂]⁺
44[CH₂NH₂]⁺

Rationale: Fragmentation is likely to occur via cleavage of the C-S and C-C bonds, as well as loss of the methyl group from the sulfoxide. Alpha-cleavage adjacent to the amine is also a common fragmentation pathway for primary amines.

Applications in Drug Discovery and Development

While specific applications of 2-(methylsulfinyl)ethanamine are not extensively documented, its structure suggests its utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

  • Scaffold for Novel Compounds: The primary amine can be readily functionalized through reactions such as acylation, alkylation, and reductive amination to introduce a wide variety of substituents.

  • Introduction of a Chiral Sulfoxide: The sulfoxide group can act as a chiral auxiliary or be a key pharmacophoric element in the final target molecule. Chiral sulfoxides are present in a number of marketed drugs.

  • Linker Moiety: The ethylamine backbone can serve as a short, flexible linker to connect different pharmacophores.

The combination of a nucleophilic amine and a polar, chiral sulfoxide group makes 2-(methylsulfinyl)ethanamine an attractive starting material for the synthesis of compound libraries for screening in drug discovery programs.

Applications start 2-(methylsulfinyl)ethanamine app1 Acylation / Alkylation of Amine start->app1 app2 Asymmetric Synthesis (Chiral Auxiliary) start->app2 app3 Linker for Pharmacophores start->app3 end Diverse Bioactive Molecules app1->end app2->end app3->end

Figure 3: Potential applications of 2-(methylsulfinyl)ethanamine in synthesis.

Safety and Handling

Based on aggregated GHS information, 2-(methylsulfinyl)ethanamine is classified with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Causes severe skin burns and eye damage.[2]

  • May cause respiratory irritation.[2]

Handling Precautions:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

2-(methylsulfinyl)ethanamine is a bifunctional molecule with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceutical candidates. While experimental data on this compound is scarce, this guide provides a comprehensive overview based on predicted properties and established chemical principles. The proposed synthetic protocol and predicted spectroscopic data offer a practical starting point for researchers interested in utilizing this compound. As with any chemical, appropriate safety precautions must be observed during handling and use. Further experimental investigation into the properties and reactivity of 2-(methylsulfinyl)ethanamine is warranted to fully explore its synthetic utility.

References

  • 2-(methylsulfonyl)ethan-1-amine hydrochloride. (n.d.). PharmaCompass. Retrieved January 22, 2026, from [Link]

  • 2-(Methylsulfinyl)ethanamine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • 2-(Methylsulfinyl)ethylamine Hydrobromide. (n.d.). Pharmaffiliates. Retrieved January 22, 2026, from [Link]

  • Method for producing 2-(methylsulfonyl)ethylamine. (2002). Google Patents.

Sources

Foundational

An In-depth Technical Guide to 2-(methylsulfinyl)ethanamine

Abstract This technical guide provides a comprehensive overview of 2-(methylsulfinyl)ethanamine, a sulfur-containing organic compound of increasing interest to researchers in medicinal chemistry and drug development. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(methylsulfinyl)ethanamine, a sulfur-containing organic compound of increasing interest to researchers in medicinal chemistry and drug development. The document elucidates the molecule's fundamental physicochemical properties, outlines a robust synthetic pathway, discusses its strategic applications in drug design, and provides essential safety and handling protocols. By synthesizing chemical principles with practical applications, this guide serves as an essential resource for scientists leveraging sulfoxide-containing scaffolds to develop novel therapeutic agents.

Introduction

The strategic incorporation of sulfur-containing functional groups is a cornerstone of modern medicinal chemistry, with motifs like sulfoxides and sulfones being integral to a wide array of approved drugs and clinical candidates.[1][2][3] These groups can significantly modulate a molecule's physicochemical properties, including polarity, solubility, metabolic stability, and ability to form hydrogen bonds.[4] 2-(methylsulfinyl)ethanamine (IUPAC name: 2-methylsulfinylethanamine) is a simple yet potent building block that embodies these desirable characteristics.[5] It features a primary amine for versatile downstream derivatization and a methylsulfinyl (sulfoxide) group, which acts as a hydrogen bond acceptor and imparts hydrophilicity. This guide offers an in-depth analysis of this compound, providing researchers with the foundational knowledge required for its effective synthesis, handling, and application in drug discovery programs.

Physicochemical and Structural Properties

A thorough understanding of a molecule's properties is critical for its application in synthesis and drug design. 2-(methylsulfinyl)ethanamine is a small, polar molecule whose key characteristics are summarized below. The sulfoxide group introduces chirality at the sulfur atom, a feature that can be exploited in stereospecific syntheses.

Molecular Structure

The structure of 2-(methylsulfinyl)ethanamine consists of an ethylamine backbone with a methylsulfinyl group attached to the second carbon.

Caption: 2D structure of 2-(methylsulfinyl)ethanamine.

Core Properties

The following table summarizes the key computed and identifier properties for 2-(methylsulfinyl)ethanamine.

PropertyValueSource
Molecular Formula C₃H₉NOS[5]
Molecular Weight 107.18 g/mol [5]
CAS Number 49773-19-5[5]
IUPAC Name 2-methylsulfinylethanamine[5]
XLogP3 -1.6[5]
Topological Polar Surface Area (TPSA) 62.3 Ų[5]
Hydrogen Bond Donor Count 1Computed
Hydrogen Bond Acceptor Count 2Computed
Rotatable Bond Count 2Computed

Note: Computed properties are derived from computational models and may vary slightly from experimental values.

Synthesis and Manufacturing

The most direct and industrially scalable route to 2-(methylsulfinyl)ethanamine is through the controlled oxidation of its thioether precursor, 2-(methylthio)ethylamine. The primary challenge in this synthesis is preventing over-oxidation to the corresponding sulfone, 2-(methylsulfonyl)ethanamine. This is achieved by careful stoichiometric control of the oxidizing agent and management of reaction conditions.

Synthetic Rationale and Workflow

The oxidation of a thioether to a sulfoxide, and subsequently to a sulfone, is a stepwise process. By using approximately one molar equivalent of an oxidizing agent, the reaction can be selectively stopped at the sulfoxide stage. Hydrogen peroxide is a common, cost-effective, and environmentally benign oxidant for this transformation. A catalyst, such as sodium tungstate, can facilitate the reaction, as demonstrated in the synthesis of the related sulfone.[6]

G start Start: 2-(methylthio)ethylamine reagents Reagents: - Hydrogen Peroxide (H₂O₂) (1.0 - 1.1 equiv) - Solvent (e.g., Water, Acetone) start->reagents 1. Combine reaction Controlled Oxidation - Maintain Temp (e.g., 0-10°C) - Monitor reaction progress (TLC/GC) reagents->reaction 2. React workup Aqueous Workup - Quench excess oxidant - Neutralize & Extract reaction->workup 3. Isolate purification Purification - Distillation under reduced pressure workup->purification 4. Purify product Product: 2-(methylsulfinyl)ethanamine purification->product

Caption: General workflow for the synthesis of 2-(methylsulfinyl)ethanamine.

Experimental Protocol: Controlled Oxidation

This protocol is a representative method based on established chemical principles for selective sulfide oxidation. Researchers must conduct their own risk assessment and optimization.

  • Reactor Setup: Charge a jacketed glass reactor, equipped with a mechanical stirrer, temperature probe, and addition funnel, with 2-(methylthio)ethylamine (1.0 eq) and a suitable solvent such as water or acetone.

  • Cooling: Cool the reactor contents to 0-5°C using a circulating chiller. Maintaining a low temperature is critical to control the exothermic reaction and prevent over-oxidation.

  • Oxidant Addition: Slowly add a solution of hydrogen peroxide (30% aq., 1.05 eq) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the sulfoxide product.

  • Quenching: Once the starting material is consumed, quench any remaining hydrogen peroxide by the slow addition of an aqueous solution of sodium sulfite until a negative test with peroxide indicator strips is obtained.

  • Workup: Adjust the pH of the reaction mixture to basic (pH > 10) with an aqueous base (e.g., NaOH) and extract the product into a suitable organic solvent like dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-(methylsulfinyl)ethanamine as a clear liquid.

Applications in Drug Development

The utility of 2-(methylsulfinyl)ethanamine stems from the valuable properties of the methylsulfinyl group, making it an attractive scaffold for medicinal chemists.[3]

Role as a Hydrophilic Pharmacophore

The sulfoxide moiety is a potent hydrogen bond acceptor and is significantly more polar than its thioether precursor. Incorporating this group is a common strategy to increase the aqueous solubility and overall hydrophilicity of a drug candidate. This can lead to improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are critical for a compound's success as a drug.[4]

Bioisosteric Replacement

In drug design, a sulfoxide can serve as a bioisostere for other functional groups, such as a ketone or even a peptide bond in some contexts, helping to fine-tune a molecule's interaction with its biological target.[4] It offers a distinct steric and electronic profile that can modulate potency and selectivity.

Metabolic Stability

While thioethers are often susceptible to metabolic oxidation in vivo, sulfoxides and sulfones are generally more metabolically stable.[7] Introducing the sulfur atom in this pre-oxidized state can block a potential route of metabolism, thereby increasing the half-life and bioavailability of a drug candidate.

Caption: The role of 2-(methylsulfinyl)ethanamine in drug design logic.

Safety, Handling, and Storage

Proper handling of 2-(methylsulfinyl)ethanamine is essential due to its hazardous properties. All work should be conducted in a well-ventilated chemical fume hood by trained personnel.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(methylsulfinyl)ethanamine is classified with significant hazards.[5]

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[5]

  • Serious Eye Damage: Causes serious eye damage.[5]

GHS Hazard StatementClassification
H302Harmful if swallowed
H312Harmful in contact with skin
H314Causes severe skin burns and eye damage
H332Harmful if inhaled
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.

  • Engineering Controls: Use only in a chemical fume hood to avoid inhalation of vapors.

  • Spill & Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention for any exposure.

Storage

Store containers tightly sealed in a dry, cool, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and acids.[8]

Conclusion

2-(methylsulfinyl)ethanamine is a valuable chemical building block with a compelling profile for applications in pharmaceutical research and development. Its combination of a reactive primary amine and a property-modulating sulfoxide group provides a powerful tool for chemists aiming to optimize the ADME and pharmacodynamic properties of novel therapeutic agents. A firm grasp of its synthesis, properties, and safe handling procedures, as detailed in this guide, is paramount for unlocking its full potential in the laboratory.

References

  • ResearchGate. (2025). Cyclic sulfoxides and sulfones in drug design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4347855, 2-(Methylsulfinyl)ethanamine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(Methylsulfonyl)ethanamine. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. Retrieved from [Link]

  • SciSpace. (2022). The importance of sulfur-containing motifs in drug design and discovery. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The importance of sulfur-containing motifs in drug design and discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). The importance of sulfur-containing motifs in drug design and discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4340561, 2-(Methylsulfonyl)ethanamine. Retrieved from [Link]

  • Google Patents. (n.d.). JP2002020365A - Method for producing 2-(methylsulfonyl)ethylamine.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(methylsulfinyl)ethanamine: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(methylsulfinyl)ethanamine is a small molecule of interest in various chemical and pharmaceutical research domains. Its structure, featuring...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(methylsulfinyl)ethanamine is a small molecule of interest in various chemical and pharmaceutical research domains. Its structure, featuring both a polar sulfoxide group and a basic primary amine, suggests a unique physicochemical profile that dictates its behavior in solution and under various environmental stressors. Understanding the solubility and stability of this compound is paramount for its effective application, from early-stage drug discovery to formulation development.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(methylsulfinyl)ethanamine. In the absence of extensive experimental data in peer-reviewed literature, this document synthesizes computed data, principles of physical organic chemistry, and established analytical methodologies. Our objective is to equip researchers with a foundational understanding and practical tools to effectively work with this compound.

Core Physicochemical Properties

A foundational understanding of the intrinsic properties of 2-(methylsulfinyl)ethanamine is crucial for predicting its behavior. The following table summarizes key computed physicochemical parameters.

PropertyValueSource
Molecular Formula C₃H₉NOSPubChem[1]
Molecular Weight 107.18 g/mol PubChem[1]
IUPAC Name 2-methylsulfinylethanaminePubChem[1]
CAS Number 49773-19-5PubChem[1]
XLogP3 (Computed) -1.6PubChem[1]
Topological Polar Surface Area 62.3 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]

Expert Interpretation: The negative XLogP3 value of -1.6 strongly suggests that 2-(methylsulfinyl)ethanamine is a hydrophilic compound, with a preference for polar solvents over non-polar lipid environments.[1] This is a direct consequence of the polar sulfoxide and primary amine functional groups, which can engage in hydrogen bonding with protic solvents like water. The topological polar surface area further supports this, indicating a significant potential for polar interactions.

Solubility Profile: A Predictive Analysis

Predicting the solubility of a compound is a critical step in early development. Based on its structure, we can anticipate the solubility of 2-(methylsulfinyl)ethanamine in various solvent systems.

Aqueous Solubility

The presence of both a hydrogen bond-accepting sulfoxide group and a hydrogen bond-donating and accepting primary amine group suggests high aqueous solubility. The amine function (pKa estimated to be around 9-10) will be protonated at physiological pH, forming a cationic species that will further enhance its interaction with water.

Solubility in Organic Solvents

The solubility in organic solvents will be dictated by the solvent's polarity.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the ability of these solvents to engage in hydrogen bonding with both the sulfoxide and amine groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated as these solvents can act as hydrogen bond acceptors for the amine protons and can solvate the polar sulfoxide group. Dimethyl sulfoxide (DMSO) is itself a sulfoxide and is an excellent solvent for a wide range of polar compounds.[2]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the high polarity of 2-(methylsulfinyl)ethanamine.

The following diagram illustrates the predicted solubility profile.

G cluster_solubility Predicted Solubility of 2-(methylsulfinyl)ethanamine High High Solubility Moderate Moderate Solubility Low Low Solubility Aqueous Aqueous Solutions (e.g., Water, Buffers) Aqueous->High PolarProtic Polar Protic Solvents (e.g., Methanol, Ethanol) PolarProtic->High PolarAprotic Polar Aprotic Solvents (e.g., DMSO, DMF) PolarAprotic->Moderate NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) NonPolar->Low

Caption: Predicted solubility of 2-(methylsulfinyl)ethanamine in different solvent classes.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain definitive solubility data, the shake-flask method is the gold standard.

  • Preparation: Add an excess amount of 2-(methylsulfinyl)ethanamine to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed, screw-cap vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sampling and Analysis: Carefully withdraw an aliquot of the supernatant. The concentration of 2-(methylsulfinyl)ethanamine in the supernatant is then determined by a validated analytical method, such as HPLC-UV or LC-MS.

Stability Profile and Degradation Pathways

The stability of 2-(methylsulfinyl)ethanamine is a critical parameter, especially in the context of pharmaceutical development. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[3]

Potential Degradation Pathways

Based on the functional groups present, several degradation pathways can be anticipated:

  • Oxidation: The sulfoxide moiety is susceptible to oxidation to the corresponding sulfone under oxidative stress (e.g., exposure to peroxides, strong oxidizing agents). The primary amine can also undergo oxidation.[3]

  • Hydrolysis: While the C-S and C-N bonds are generally stable, hydrolysis could potentially occur under extreme pH and temperature conditions. Amine hydrolysis is generally slow.[4]

  • Photodegradation: Exposure to UV or visible light may induce degradation, particularly in the presence of photosensitizers.

The following diagram outlines the potential degradation pathways.

G cluster_degradation Potential Degradation Pathways of 2-(methylsulfinyl)ethanamine Parent 2-(methylsulfinyl)ethanamine Oxidation Oxidation (e.g., H₂O₂, m-CPBA) Parent->Oxidation Hydrolysis Hydrolysis (Acidic/Basic Conditions) Parent->Hydrolysis Photodegradation Photodegradation (UV/Visible Light) Parent->Photodegradation Sulfone 2-(methylsulfonyl)ethanamine Oxidation->Sulfone Major OtherOxidation Other Oxidized Products Oxidation->OtherOxidation Minor HydrolysisProducts Hydrolysis Products Hydrolysis->HydrolysisProducts PhotoProducts Photodegradation Products Photodegradation->PhotoProducts

Caption: Potential degradation pathways for 2-(methylsulfinyl)ethanamine under stress conditions.

Experimental Protocol for Forced Degradation Studies

A systematic forced degradation study should be conducted to evaluate the stability of 2-(methylsulfinyl)ethanamine.

  • Stock Solution Preparation: Prepare a stock solution of 2-(methylsulfinyl)ethanamine in a suitable solvent (e.g., water or methanol) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at a controlled temperature.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid compound and the solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples using a stability-indicating analytical method, such as a gradient reverse-phase HPLC method with UV or MS detection, to separate the parent compound from any degradation products.

Analytical Methodologies

The development of robust analytical methods is essential for the accurate quantification of 2-(methylsulfinyl)ethanamine and its potential degradants.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of 2-(methylsulfinyl)ethanamine.

  • Reverse-Phase HPLC: A C18 column is a suitable stationary phase. Due to the polar nature of the analyte, a mobile phase with a high aqueous content will likely be required. An acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) will ensure the amine is protonated, leading to better peak shape.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For this highly polar compound, HILIC can be an excellent alternative to reverse-phase chromatography, providing good retention and separation from other polar compounds.

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) may be possible, but for higher sensitivity and specificity, Mass Spectrometry (MS) detection is recommended.

Experimental Protocol for a Stability-Indicating HPLC Method

The following is a starting point for developing a stability-indicating HPLC method.

  • Instrumentation: A standard HPLC system with a UV or MS detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A linear gradient from 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or MS in positive ion mode.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

While specific experimental data for 2-(methylsulfinyl)ethanamine is not widely available, a strong predictive understanding of its solubility and stability can be derived from its chemical structure and the established principles of physical organic chemistry. This technical guide provides a framework for researchers to handle and study this compound effectively. The provided experimental protocols offer a starting point for the definitive characterization of its physicochemical properties. As with any compound in early-stage development, experimental verification of these predicted properties is crucial for advancing its scientific and therapeutic potential.

References

  • Wikipedia. (n.d.). Sulfoxide. Retrieved from [Link]

  • Shainsky, J., et al. (2013). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology, 79(9), 2950-2958.
  • Alsante, K. M., et al. (2014). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(1), 113-122.
  • Sliwa, W., & Girek, T. (2020). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State.
  • Kott, L., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(1), 38-45.
  • Agency for Toxic Substances and Disease Registry. (2022). Analytical Methods. In Toxicological Profile for Sulfur Mustard.
  • Remko, M., & Van Alsenoy, C. (2001). Structure--Stability Relationships in Unsaturated Sulfur Compounds. I. On the Stable Conformations of Vinyl Sulfoxides. The Journal of Physical Chemistry A, 105(3), 649-655.
  • Britannica. (n.d.). Organosulfur compound - Sulfoxides, Sulfones, Polyvalent. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation study: Topics. Retrieved from [Link]

  • Kott, L. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfur. Retrieved from [Link]

  • Sharma, G., & Saini, V. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Slyvka, N., et al. (2022). Natural sulfoxide‐ and sulfoxide‐containing drugs and ligands. ResearchGate. Retrieved from [Link]

  • Arakawa, T., & Shiraki, K. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 685744.
  • PubChem. (n.d.). 2-(Methylsulfinyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56054.
  • YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • Analytical approaches for the measurement of sulfide in biological and pharmaceutical fields. (n.d.). University of Pisa.
  • Chemical Communications. (2005). On the synthesis of α-amino sulfoxides. Organic & Biomolecular Chemistry, 3(19), 3469-3475.
  • Torriero, A. A. J. (2023). Oxidation potential of different aliphatic and aromatic amines.
  • ResearchGate. (n.d.). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Retrieved from [Link]

  • Smith, J. R. L., & Masheder, D. (1977). Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity. Journal of the Chemical Society, Perkin Transactions 2, (12), 1732-1736.
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Ellington, J. J. (1989). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. U.S. Environmental Protection Agency.
  • Mruthunjaya, A. K. V., & Torriero, A. A. J. (2023).
  • Reddit. (2022, January 30). Compare hydrolysis rate of ester and amide. r/chemhelp. Retrieved from [Link]

  • Cysewski, P. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1), 25-33.
  • Clark, J. (2023, January 22). The Hydrolysis of Esters. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Prediction of Mefenamic Acid Solubility and Molecular Interaction Energies in Different Classes of Organic Solvents and Water. Retrieved from [Link]

  • Memarian, H. R., et al. (2006). Substituent effects on the voltammetric studies of 2-oxo-1,2,3,4-tetrahydropyrimidines. Comptes Rendus Chimie, 9(8), 1038-1044.
  • Prediction of Mefenamic Acid Solubility and Molecular Interaction Energies in Different Classes of Organic Solvents and Water. (2018). 4th International Conference of Chemical Engineering & Industrial Biotechnology.
  • Mruthunjaya, A. K. V., & Torriero, A. A. J. (2023).

Sources

Foundational

An In-depth Technical Guide to the Potential Biological Activities of 2-(methylsulfinyl)ethanamine and its Analogs

Preamble: Navigating the Landscape of Bioactive Sulfur-Containing Compounds In the realm of drug discovery and nutritional science, the family of organosulfur compounds has consistently yielded molecules of significant t...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Landscape of Bioactive Sulfur-Containing Compounds

In the realm of drug discovery and nutritional science, the family of organosulfur compounds has consistently yielded molecules of significant therapeutic interest. Among these, isothiocyanates derived from cruciferous vegetables have garnered substantial attention for their potent biological activities. This guide delves into the potential bioactivities of a lesser-explored molecule, 2-(methylsulfinyl)ethanamine. Due to the limited direct research on this specific compound, we will adopt a scientifically rigorous approach by first examining the well-established biological profile of its close structural analog, sulforaphane [1-isothiocyanato-4-(methylsulfinyl)butane], a potent isothiocyanate. By understanding the metabolism and mechanisms of action of sulforaphane and its known metabolites, we can construct a robust, hypothesis-driven framework for investigating the potential therapeutic utility of 2-(methylsulfinyl)ethanamine.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current landscape and a forward-looking perspective on future research directions.

Sulforaphane: A Paradigm of a Bioactive Isothiocyanate

Sulforaphane is a naturally occurring isothiocyanate found in high concentrations in cruciferous vegetables such as broccoli and cauliflower.[1] It is generated from its precursor, glucoraphanin, through the action of the enzyme myrosinase upon plant cell disruption.[1] The biological activities of sulforaphane are extensive and well-documented, primarily centering on its anticancer, anti-inflammatory, and neuroprotective properties.[2]

Metabolism of Sulforaphane: The Mercapturic Acid Pathway

Upon ingestion, sulforaphane is primarily metabolized through the mercapturic acid pathway.[3] This process involves conjugation with glutathione (GSH), followed by sequential enzymatic cleavage to form sulforaphane-glutathione (SFN-GSH), sulforaphane-cysteine (SFN-Cys), and finally, sulforaphane-N-acetylcysteine (SFN-NAC), which is the major excretory product.[3][4] It is crucial to recognize that these metabolites are not merely inactive byproducts; they possess their own distinct biological activities.[3]

Sulforaphane_Metabolism SFN Sulforaphane SFN_GSH SFN-Glutathione SFN->SFN_GSH GST SFN_CysGly SFN-Cysteinylglycine SFN_GSH->SFN_CysGly γ-GT SFN_Cys SFN-Cysteine SFN_CysGly->SFN_Cys Dipeptidase SFN_NAC SFN-N-acetylcysteine SFN_Cys->SFN_NAC N-acetyltransferase

Figure 1: Simplified diagram of the mercapturic acid pathway for sulforaphane metabolism.

Potential Biological Activities of 2-(methylsulfinyl)ethanamine: A Hypothesis-Driven Approach

2-(methylsulfinyl)ethanamine shares the core chemical motif of sulforaphane: a methylsulfinyl group attached to an alkyl chain. This structural similarity forms the basis for hypothesizing its potential biological activities.

Potential Anticancer Activity

Sulforaphane exerts its anticancer effects through multiple mechanisms, including the induction of phase II detoxification enzymes, inhibition of histone deacetylases (HDACs), and induction of apoptosis.[5][6]

  • Induction of Phase II Enzymes: Sulforaphane is a potent activator of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which upregulates a suite of cytoprotective genes, including phase II detoxification enzymes.[7]

  • HDAC Inhibition: Sulforaphane and its metabolites, particularly SFN-Cys and SFN-NAC, have been shown to inhibit HDAC activity, leading to changes in gene expression that can suppress tumor growth.[3]

Hypothesis: Due to the presence of the methylsulfinyl moiety, 2-(methylsulfinyl)ethanamine may also function as an Nrf2 activator and a potential HDAC inhibitor, thereby exhibiting antiproliferative effects on cancer cells.

Table 1: Comparison of IC50 Values of Select Anticancer Compounds

CompoundCell LineIC50 (µM)Reference
Curcumin Analog 11Melanoma1.7 ± 0.5[8]
Curcumin Analog 12Melanoma2.0 ± 0.7[8]
Bispidine Derivative 4eHepG2< 25[9]
Potential Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Sulforaphane has demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[10] Other sulfur-containing compounds, like methylsulfonylmethane (MSM), also exhibit anti-inflammatory effects through the downregulation of NF-κB signaling.[10]

Hypothesis: 2-(methylsulfinyl)ethanamine may possess anti-inflammatory properties by modulating key inflammatory pathways like NF-κB, leading to a reduction in the production of pro-inflammatory mediators.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Compound 2-(methylsulfinyl)ethanamine (Hypothesized) Compound->IKK Inhibition?

Figure 2: Hypothesized anti-inflammatory mechanism via NF-κB pathway inhibition.

Potential Neuroprotective Activity

Oxidative stress and neuroinflammation are implicated in the pathogenesis of neurodegenerative diseases. Sulforaphane has been shown to exert neuroprotective effects by activating the Nrf2 pathway, which enhances antioxidant defenses in the brain.[11] Natural compounds with antioxidant properties are increasingly being investigated for their potential in managing neurodegenerative conditions.[12][13]

Hypothesis: By potentially activating the Nrf2 pathway and exerting anti-inflammatory effects, 2-(methylsulfinyl)ethanamine could protect neuronal cells from oxidative stress and inflammation-induced damage.

Experimental Protocols for Investigating Biological Activities

To validate these hypotheses, a series of well-defined experimental workflows are proposed.

Anticancer Activity Assessment

Objective: To determine the antiproliferative and pro-apoptotic effects of 2-(methylsulfinyl)ethanamine on cancer cell lines.

Methodology:

  • Cell Viability Assay (MTT or a similar assay):

    • Plate cancer cell lines (e.g., HepG2, Caco-2) in 96-well plates.[4]

    • Treat cells with a range of concentrations of 2-(methylsulfinyl)ethanamine for 24, 48, and 72 hours.

    • Assess cell viability using MTT reagent and measure absorbance to determine the IC50 value.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cancer cells with 2-(methylsulfinyl)ethanamine at its IC50 concentration.

    • Stain cells with Annexin V-FITC and Propidium Iodide.

    • Analyze the cell population by flow cytometry to quantify apoptotic cells.

  • Western Blot Analysis for Nrf2 Pathway Activation and HDAC Inhibition:

    • Treat cells with 2-(methylsulfinyl)ethanamine.

    • Lyse cells and separate proteins by SDS-PAGE.

    • Probe membranes with antibodies against Nrf2, HO-1 (a downstream target of Nrf2), and acetylated histones.

Anticancer_Workflow start Start cell_culture Culture Cancer Cells start->cell_culture treatment Treat with 2-(methylsulfinyl)ethanamine cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis western_blot Western Blot (Nrf2, HDAC) treatment->western_blot end End viability->end apoptosis->end western_blot->end

Figure 3: Workflow for assessing potential anticancer activity.

Anti-inflammatory Activity Assessment

Objective: To evaluate the ability of 2-(methylsulfinyl)ethanamine to suppress inflammatory responses in macrophages.

Methodology:

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • Culture murine macrophage cells (e.g., RAW 264.7).[10]

    • Pre-treat cells with 2-(methylsulfinyl)ethanamine, then stimulate with lipopolysaccharide (LPS).

    • Measure NO production in the culture supernatant using the Griess reagent.

  • Cytokine Measurement (ELISA):

    • Collect culture supernatants from LPS-stimulated macrophages treated with or without 2-(methylsulfinyl)ethanamine.

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.[14]

  • Western Blot for NF-κB Pathway:

    • Analyze cell lysates for the expression and phosphorylation of key NF-κB pathway proteins (e.g., IκBα, p65).[10]

Neuroprotective Activity Assessment

Objective: To determine if 2-(methylsulfinyl)ethanamine can protect neuronal cells from oxidative stress.

Methodology:

  • Neuronal Cell Viability Assay:

    • Culture neuronal cells (e.g., SH-SY5Y).

    • Pre-treat cells with 2-(methylsulfinyl)ethanamine.

    • Induce oxidative stress with agents like hydrogen peroxide (H2O2) or amyloid-beta (Aβ) peptides.[15][16]

    • Assess cell viability.

  • Reactive Oxygen Species (ROS) Measurement:

    • Use a fluorescent probe (e.g., DCFH-DA) to measure intracellular ROS levels in neuronal cells under oxidative stress, with and without 2-(methylsulfinyl)ethanamine treatment.

  • Animal Model of Neurodegeneration:

    • Utilize a scopolamine-induced amnesia model in rodents.[12][13]

    • Administer 2-(methylsulfinyl)ethanamine and assess cognitive function using behavioral tests (e.g., Morris water maze, Y-maze).

    • Analyze brain tissue for markers of oxidative stress and neuroinflammation.

Concluding Remarks and Future Directions

While direct evidence for the biological activities of 2-(methylsulfinyl)ethanamine remains to be established, its structural similarity to the well-characterized and potent bioactive compound sulforaphane provides a strong foundation for hypothesizing its potential as an anticancer, anti-inflammatory, and neuroprotective agent. The experimental workflows outlined in this guide offer a clear path for systematically investigating these potential activities.

Future research should focus on the synthesis of high-purity 2-(methylsulfinyl)ethanamine for biological testing. Furthermore, studies on its metabolism and pharmacokinetics will be essential to understand its bioavailability and potential for in vivo efficacy. The exploration of this and other novel organosulfur compounds holds significant promise for the development of new therapeutic agents for a range of human diseases.

References

  • Hu, J., et al. (2014). Absorption/metabolism of sulforaphane and quercetin, and regulation of phase II enzymes, in human jejunum in vivo. Carcinogenesis, 35(11), 2564-2571. [Link]

  • Clarke, J. D., et al. (2011). Metabolism and tissue distribution of sulforaphane in Nrf2 knockout and wild-type mice. Pharmaceutical research, 28(12), 3179-3187. [Link]

  • Wang, L., et al. (2016). Chemopreventive Activities of Sulforaphane and Its Metabolites in Human Hepatoma HepG2 Cells. Molecules, 21(11), 1478. [Link]

  • Gu, Z., Mao, X., & Du, M. (2022). Metabolism, absorption, and anti-cancer effects of sulforaphane: an update. Food & function, 13(17), 8686-8701. [Link]

  • Yuan, G., et al. (2022). Plant sources, extraction techniques, analytical methods, bioactivity, and bioavailability of sulforaphane: a review. Journal of agricultural and food chemistry, 70(27), 8233-8248. [Link]

  • Gu, Z., Mao, X., & Du, M. (2022). Metabolism, absorption, and anti-cancer effects of sulforaphane: an update. Food & function, 13(17), 8686-8701. [Link]

  • Petri, N., et al. (2003). Absorption/metabolism of sulforaphane and quercetin, and regulation of phase II enzymes, in human jejunum in vivo. Drug metabolism and disposition, 31(6), 805-813. [Link]

  • Santín-Márquez, R., et al. (2019). Sulforaphane and brain health: from pathways of action to effects on specific disorders. Geroscience, 41(6), 753-772. [Link]

  • Baenas, N., et al. (2015). Metabolism and antiproliferative effects of sulforaphane and broccoli sprouts in human intestinal (Caco-2) and hepatic (HepG2) cells. Food & function, 6(5), 1548-1557. [Link]

  • Atwell, L. L., et al. (2013). Sulforaphane bioavailability and bioactivity in humans. The FASEB Journal, 27, 646-10. [Link]

  • Angelova, D., et al. (2021). Neuroprotective Effects of Myrtenal in an Experimental Model of Dementia Induced in Rats. Biomolecules, 11(7), 1032. [Link]

  • Clarke, J. D., et al. (2014). Absorption and chemopreventive targets of sulforaphane in humans following consumption of broccoli sprouts or a myrosinase-treated broccoli sprout extract. Molecular nutrition & food research, 58(7), 1431-1439. [Link]

  • James, D., et al. (2012). Bioavailability of glucoraphanin and sulforaphane from high-glucoraphanin broccoli. Molecular nutrition & food research, 56(7), 1177-1186. [Link]

  • Clarke, J. D., et al. (2011). Bioavailability and inter-conversion of sulforaphane and erucin in human subjects consuming broccoli sprouts or broccoli supplement in a cross-over study design. Pharmacological research, 64(5), 456-463. [Link]

  • Baenas, N., et al. (2015). Antiproliferative effects and metabolism of sulforaphane and glucoraphanin from broccoli sprouts in human colon and liver cancer cells. International journal of molecular sciences, 16(11), 26906-26921. [Link]

  • Nagata, I., et al. (1998). Growth-inhibitory Effects of N, N-Diethyl-2-[4-(phenylmethyl)phenoxy]-ethanamine-HCl Combined with Cisplatin on Human Ovarian Cancer Cells Inoculated into Nude Mice. Japanese journal of cancer research, 89(3), 325-332. [Link]

  • Taechowisan, T., et al. (2021). Evaluating the effect of amine-geldanamycin hybrids on anticancer activity. Journal of Applied Pharmaceutical Science, 11(08), 089-098. [Link]

  • James, D., et al. (2012). Bioavailability of glucoraphanin and sulforaphane from high-glucoraphanin broccoli. Molecular nutrition & food research, 56(7), 1177-1186. [Link]

  • Tedeschi, F., et al. (2024). Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. International Journal of Molecular Sciences, 25(12), 6695. [Link]

  • Movahed, M. A., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl) phenyl)-N-phenylimidazo [1, 2-a] pyridin-3-amine as selective COX-2 inhibitors. Medicinal Chemistry Research, 32(5), 856-868. [Link]

  • Kim, Y., et al. (2009). The anti-inflammatory effects of methylsulfonylmethane on lipopolysaccharide-induced inflammatory responses in murine macrophages. Biological and Pharmaceutical Bulletin, 32(4), 651-656. [Link]

  • S-a, C., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International journal of molecular sciences, 22(11), 5693. [Link]

  • Gaponov, A. A., et al. (2023). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Gamcsik, M. P., et al. (2021). Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships. Molecules, 26(11), 3183. [Link]

  • Ayimbila, S. N., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Results in Chemistry, 7, 101377. [Link]

  • Wszelaki, N., et al. (2021). Neuroprotective Potential of Phytocompounds in the Treatment of Dementia: The State of Knowledge from the Scopolamine-Induced Animal Model of Alzheimer's Disease. Molecules, 26(16), 4783. [Link]

  • Wang, S., et al. (2023). Antioxidant and Anti-Inflammatory Effects of Bioactive Compounds in Atherosclerosis. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Alam, B., et al. (2014). Antioxidant, analgesic and anti-inflammatory activities of the methanolic extract of Piper betle leaves. Bangladesh Journal of Pharmacology, 9(4), 481-489. [Link]

  • Kim, J. H., et al. (2020). Comparisons of the Anti-Inflammatory Activity of Dendropanax morbifera LEV Leaf Extract Contents Based on the Collection Season and Concentration of Ethanol as an Extraction Solvent. Molecules, 25(21), 5174. [Link]

  • Kim, H., et al. (2023). The Neuroprotective Effects of Dendropanax morbifera Water Extract on Scopolamine-Induced Memory Impairment in Mice. Antioxidants, 12(11), 2025. [Link]

  • Ayimbila, S. N., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Results in Chemistry, 7, 101377. [Link]

  • S, S., et al. (2012). Synthesis and Anti-Inflammatory Activity of 2-aryloxy Methyl Oxazolines. Letters in Drug Design & Discovery, 9(1), 59-65. [Link]

  • Kim, H., et al. (2023). The Neuroprotective Effects of Dendropanax morbifera Water Extract on Scopolamine-Induced Memory Impairment in Mice. Antioxidants, 12(11), 2025. [Link]

  • Wikipedia contributors. (2024, January 10). VX (nerve agent). In Wikipedia, The Free Encyclopedia. Retrieved 01:38, January 22, 2026, from [Link]

  • CN101885720B - Method for synthesizing 2-thiophene ethylamine. (2012).

Sources

Exploratory

An In-depth Technical Guide to 2-(Methylsulfinyl)ethanamine: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 2-(methylsulfinyl)ethanamine, a simple yet intriguing organosulfur compound. While specific historical and biological data for this molecule are not exte...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(methylsulfinyl)ethanamine, a simple yet intriguing organosulfur compound. While specific historical and biological data for this molecule are not extensively documented in publicly available literature, this guide constructs a robust profile based on established principles of organic chemistry, analogous structures, and available data for its precursors and related sulfoxide-containing molecules. We will delve into its logical synthesis, predicted physicochemical and spectroscopic properties, and potential biological significance, offering a foundational document for researchers, scientists, and drug development professionals interested in this and related chemical entities.

Introduction: The Significance of the Sulfoxide Moiety

The sulfoxide functional group, characterized by a sulfur atom double-bonded to an oxygen atom and single-bonded to two carbon atoms, is a cornerstone in medicinal chemistry and materials science.[1][2] The pyramidal geometry of the sulfinyl group and the stereogenic nature of the sulfur atom in unsymmetrical sulfoxides introduce chirality, a critical aspect in the design of bioactive molecules.[3] Prominent examples of sulfoxide-containing drugs include the proton pump inhibitor esomeprazole and the wakefulness-promoting agent modafinil, highlighting the therapeutic relevance of this functional group.[4]

2-(Methylsulfinyl)ethanamine, with its simple aliphatic backbone, presents a fundamental scaffold incorporating both a hydrophilic sulfoxide and a primary amine. This combination of functional groups suggests potential for a range of chemical interactions and biological activities. This guide aims to provide a detailed theoretical and practical framework for its synthesis, characterization, and exploration in various scientific domains.

Synthesis of 2-(Methylsulfinyl)ethanamine

The most logical and established method for the synthesis of sulfoxides is the controlled oxidation of the corresponding sulfide.[1] In the case of 2-(methylsulfinyl)ethanamine, the readily available precursor is 2-(methylthio)ethylamine. The key challenge in this synthesis is to achieve selective oxidation to the sulfoxide without further oxidation to the sulfone.

Synthetic Pathway: Controlled Oxidation

The synthetic pathway can be visualized as a single-step oxidation process.

G Precursor 2-(Methylthio)ethanamine Intermediate 2-(Methylsulfinyl)ethanamine (Target) Precursor->Intermediate [O] (Controlled) Byproduct 2-(Methylsulfonyl)ethanamine (Over-oxidation product) Intermediate->Byproduct [O] (Excess)

Caption: Synthetic pathway for 2-(methylsulfinyl)ethanamine.

Experimental Protocol: Selective Oxidation of 2-(Methylthio)ethylamine

This protocol is a proposed method based on general procedures for sulfide oxidation and should be optimized for specific laboratory conditions.

Materials:

  • 2-(methylthio)ethylamine

  • Hydrogen peroxide (30% aqueous solution)

  • Methanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-(methylthio)ethylamine (1 equivalent) in methanol. Cool the flask to 0°C in an ice bath.

  • Acidification: Slowly add concentrated hydrochloric acid to the solution to protonate the amine, which can help in controlling the reaction.

  • Oxidation: Add one equivalent of 30% hydrogen peroxide dropwise to the stirred solution, maintaining the temperature at 0°C. The slow addition is crucial to prevent over-oxidation and to control the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time for maximizing the yield of the sulfoxide and minimizing the formation of the sulfone.

  • Quenching and Neutralization: Once the reaction is complete, carefully quench any excess peroxide by the slow addition of a reducing agent like sodium sulfite solution. Neutralize the reaction mixture by the addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2-(methylsulfinyl)ethanamine.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Physicochemical and Spectroscopic Characterization

The following table summarizes the key physicochemical properties of 2-(methylsulfinyl)ethanamine.[5]

PropertyValue
Molecular Formula C₃H₉NOS
Molecular Weight 107.18 g/mol
CAS Number 49773-19-5
Appearance Predicted to be a liquid or low-melting solid
Boiling Point Not available
Melting Point Not available
Solubility Expected to be soluble in water and polar organic solvents
Predicted Spectroscopic Data

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals:

  • A singlet for the methyl protons (CH₃-S(O)-) around δ 2.5-2.8 ppm.

  • A triplet for the methylene protons adjacent to the sulfoxide group (-S(O)-CH₂-) around δ 2.8-3.2 ppm.

  • A triplet for the methylene protons adjacent to the amino group (-CH₂-NH₂) around δ 3.0-3.4 ppm.

  • A broad singlet for the amine protons (-NH₂) which can vary in chemical shift depending on the solvent and concentration.

¹³C NMR (Carbon NMR): The carbon NMR spectrum is expected to show three signals:

  • A signal for the methyl carbon (CH₃-S(O)-) around δ 35-45 ppm.

  • A signal for the methylene carbon adjacent to the sulfoxide group (-S(O)-CH₂-) around δ 50-60 ppm.

  • A signal for the methylene carbon adjacent to the amino group (-CH₂-NH₂) around δ 40-50 ppm.

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands:

  • A strong absorption band for the S=O stretch around 1030-1070 cm⁻¹.

  • N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.

  • N-H bending vibration around 1590-1650 cm⁻¹.

  • C-H stretching vibrations around 2850-2960 cm⁻¹.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 107. Common fragmentation patterns for ethylamines would likely be observed, including the loss of a methyl group and cleavage of the C-C bond.[6]

Potential Biological Activity and Applications

While no specific biological activities have been reported for 2-(methylsulfinyl)ethanamine, its structural motifs suggest several areas of potential interest for researchers.

Analogy to Bioactive Amines and Sulfoxides

The ethanamine backbone is a common feature in many neurotransmitters and psychoactive compounds.[7] The introduction of a methylsulfinyl group significantly alters the polarity and steric properties of the molecule, which could lead to novel interactions with biological targets.

Potential as a Synthetic Building Block

The primary amine and the sulfoxide group offer reactive handles for further chemical modifications. 2-(Methylsulfinyl)ethanamine could serve as a valuable building block in the synthesis of more complex molecules with potential applications in:

  • Drug Discovery: As a scaffold for the development of novel therapeutic agents. The sulfoxide group can act as a hydrogen bond acceptor, which is a crucial interaction in many drug-receptor binding events.

  • Ligand Synthesis: For the preparation of novel ligands for coordination chemistry and catalysis.

G Target 2-(Methylsulfinyl)ethanamine App1 Drug Discovery Scaffolds Target->App1 Functionalization of Amine App2 Novel Ligand Synthesis Target->App2 Coordination via S=O and/or Amine App3 Materials Science Precursors Target->App3 Polymerization/Modification

Caption: Potential applications of 2-(methylsulfinyl)ethanamine.

Safety and Handling

Based on the hazard classifications from PubChem, 2-(methylsulfinyl)ethanamine is considered a hazardous substance.[5]

Hazard Statements:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes severe skin burns and eye damage.

Precautionary Measures:

  • Handle only in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

2-(Methylsulfinyl)ethanamine represents a simple, yet potentially valuable, chemical entity. While its history and biological profile are not well-defined, this guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. The straightforward synthesis from its thioether precursor and the presence of versatile functional groups make it an attractive target for further investigation in medicinal chemistry, materials science, and synthetic organic chemistry. Future research is warranted to experimentally validate the predicted properties and to explore the full potential of this intriguing molecule.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4347855, 2-(Methylsulfinyl)ethanamine. Retrieved January 22, 2026, from [Link].

  • Wikipedia. (2023, December 28). Sulfoxide. In Wikipedia. Retrieved January 22, 2026, from [Link].

  • Britannica, The Editors of Encyclopaedia. (1998, July 20). Sulfoxide. In Encyclopædia Britannica. Retrieved January 22, 2026, from [Link].

  • Young, A. (2008, April 24). Chiral Sulfoxides: Synthesis and Utility. University of Illinois Urbana-Champaign.
  • Britannica, The Editors of Encyclopaedia. (1998, July 20). Organosulfur compound. In Encyclopædia Britannica. Retrieved January 22, 2026, from [Link].

  • Procter, D. J., & Bull, J. A. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(17), 10386–10467. [Link]

  • Sobarzo-Sánchez, E., & El-Sohly, M. A. (2019). S-Alk(en)ylcysteine sulfoxides in the genus Allium: proposed biosynthesis, chemical conversion, and bioactivities. Journal of Experimental Botany, 70(16), 4123–4136. [Link]

  • European Patent Office. (2011). The new preparation of aliphatic amines with sulphonyl group and their salts (EP 2305634 A1).
  • Blum, K., et al. (2023). P04-04: Toxicological evaluation of 2-(Methylsulfonyl)ethylamine (2-AEMS)
  • SpectraBase. (n.d.). Ethanamine, 2-chloro-N,N-di(methylsulfonyl)-. Retrieved January 22, 2026, from [Link].

  • Rayner, P. J., et al. (2014). On the synthesis of α-amino sulfoxides. Organic & Biomolecular Chemistry, 12(21), 3499–3512. [Link]

  • BenchChem. (n.d.). Application Note: Mass Spectrometric Analysis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
  • Xie, D., et al. (2022). Alkyl Sulfoxides as Radical Precursors and Their Use in the Synthesis of Pyridine Derivatives. ChemRxiv. [Link]

  • ResearchGate. (n.d.). On the synthesis of α-amino sulfoxides. Retrieved January 22, 2026, from [Link].

  • Jackson, R. F. W., et al. (2007). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using. Organic Syntheses, 84, 237.
  • Organic Syntheses. (n.d.). Asymmetric Oxidation of p-Bromophenyl Methyl Sulfide to (S)-(-)-p-Bromophenyl Methyl Sulfoxide. Retrieved January 22, 2026, from [Link].

  • PharmaCompass. (n.d.). 2-(methylsulfonyl)ethan-1-amine hydrochloride. Retrieved January 22, 2026, from [Link].

  • Li, Z., et al. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Molecules, 28(8), 3564. [Link]

  • Wikipedia. (2023, December 29). VX (nerve agent). In Wikipedia. Retrieved January 22, 2026, from [Link].

  • National Institute of Standards and Technology. (n.d.). Ethanamine, N-methyl-. In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link].

  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethylamine C2H7N CH3CH2NH2. Retrieved January 22, 2026, from [Link].

  • Wikipedia. (2023, December 23). 4-Thiomescaline. In Wikipedia. Retrieved January 22, 2026, from [Link].

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved January 22, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3856040, (2-Methanesulfonylethyl)(methyl)amine. Retrieved January 22, 2026, from [Link].

  • ATB. (n.d.). 2-(4-Methylphenyl)ethanamine. Retrieved January 22, 2026, from [Link].

  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.

Sources

Foundational

A Researcher's Guide to the Nomenclature of 2-(methylsulfinyl)ethanamine: Synonyms, Identifiers, and Best Practices

Abstract In the precise world of chemical research and pharmaceutical development, ambiguity is a liability. The accurate identification of a chemical entity is paramount for literature searches, patent filings, regulato...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the precise world of chemical research and pharmaceutical development, ambiguity is a liability. The accurate identification of a chemical entity is paramount for literature searches, patent filings, regulatory submissions, and experimental reproducibility. This guide provides an in-depth exploration of the nomenclature for the compound 2-(methylsulfinyl)ethanamine. We will deconstruct its systematic name, catalog its various synonyms and digital identifiers, and provide expert context on their appropriate use. Furthermore, this paper will present a standard protocol for compound identity verification, ensuring that researchers can proceed with confidence, regardless of the name provided on the vial.

Introduction: The Critical Role of Unambiguous Nomenclature

2-(methylsulfinyl)ethanamine is a sulfur-containing organic compound featuring a methylsulfinyl group attached to an ethanamine backbone. While not a household name, its structural motifs—the sulfoxide and the primary amine—are of significant interest in medicinal chemistry and materials science. The amine group provides a site for further functionalization, while the chiral center at the sulfur atom introduces stereochemical considerations crucial in drug design.

The journey of a compound from laboratory synthesis to a potential therapeutic agent is paved with data. This data, logged in notebooks, published in journals, and submitted to regulatory bodies, must be linked unequivocally to the correct molecular structure. A failure to maintain consistent and accurate nomenclature can lead to critical errors:

  • Failed Literature Searches: Relying on a single synonym may cause researchers to miss vast swathes of relevant publications, patents, and safety data.

  • Procurement Errors: Ordering a chemical under an ambiguous or incorrect name can lead to costly and time-consuming mistakes.

  • Intellectual Property Disputes: The novelty and non-obviousness of a compound in a patent application hinge on its precise structural definition.

  • Regulatory Hurdles: Health authorities like the FDA and EMA require exact, standardized identifiers for all components of a drug product.

This guide serves as a comprehensive resource for any professional interacting with 2-(methylsulfinyl)ethanamine, ensuring clarity and precision in their work.

Deconstructing the Core Identity: Systematic Names and Identifiers

The foundation of a compound's identity lies in its systematic name and universally recognized identifiers. These are designed to be unambiguous, encoding the exact atomic connectivity and stereochemistry.

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized method for naming chemical compounds. The preferred IUPAC name for this molecule is 2-(methylsulfinyl)ethanamine . Let's break this down:

  • ethanamine: This is the parent structure, indicating a two-carbon chain (ethan-) with a primary amine (-amine) group.

  • 2-(...) : This locant specifies that the substituent is attached to the second carbon of the ethanamine chain (the one not bearing the nitrogen).

  • methylsulfinyl : This describes the substituent itself: a methyl group (methyl-) attached to a sulfinyl group (-sulfinyl-, a sulfur atom double-bonded to an oxygen atom).

An alternative, though less common, systematic name you might encounter is 2-methanesulfinylethan-1-amine [1]. This name is also technically correct but emphasizes the "ethan-1-amine" structure.

Key Registry Numbers and Digital Identifiers

In the digital age, alphanumeric identifiers are as crucial as formal names. They allow for rapid and error-free searching across global databases.

Identifier TypeValueAuthoritative Source(s)
CAS Registry Number 49773-19-5Chemical Abstracts Service (CAS)[1][2]
PubChem CID 4347855National Institutes of Health (NIH)[1]
EC Number 837-479-8European Chemicals Agency (ECHA)[1]
InChI InChI=1S/C3H9NOS/c1-6(5)3-2-4/h2-4H2,1H3IUPAC/InChI Trust[1]
InChIKey PGAOVVJJOXMLCQ-UHFFFAOYSA-NIUPAC/InChI Trust[1]
SMILES CS(=O)CCNDaylight C.I.S.

Expert Insight: The CAS Registry Number is the gold standard for chemical identification in commerce, regulation, and scientific literature. When in doubt, use the CAS number to verify a compound's identity. The InChIKey is a powerful tool for web searches, as this fixed-length string is ideal for indexing by search engines like Google, ensuring you find patent databases and other resources that might not explicitly list the common name[1].

Navigating the Landscape of Synonyms

While systematic names provide rigor, a variety of synonyms are used in different contexts. Understanding these is key to a comprehensive literature review.

Common and Depositor-Supplied Synonyms

These names often arise from suppliers, databases, or historical usage. For 2-(methylsulfinyl)ethanamine, the list is relatively short, with most being minor variations of the systematic name.

  • 2-methylsulfinylethanamine[1]

  • [2-(methylsulfinyl)ethyl]amine (often seen for the hydrobromide salt)[1]

The Peril of "Close Cousins": Structurally Related Compounds

A significant source of confusion for researchers arises from structurally similar compounds. A simple change in the oxidation state of the sulfur atom or the addition of a substituent can lead to a completely different molecule with its own unique set of properties and hazards.

It is critical to distinguish 2-(methylsulfinyl)ethanamine from:

  • 2-(Methylthio)ethanamine: (Also known as CH3S-CH2CH2-NH2). Here, the sulfur is in a lower oxidation state (a sulfide or thioether). This is a common precursor in the synthesis of the target compound[3].

  • 2-(Methylsulfonyl)ethanamine: (Also known as CH3SO2-CH2CH2-NH2, CAS 49773-20-8). Here, the sulfur is in a higher oxidation state (a sulfone)[4][5]. This compound has different physical properties and reactivity. Note the subtle but critical difference in spelling: "sulfinyl" vs. "sulfonyl".

This distinction is not merely academic. The reactivity, polarity, and biological activity of a sulfoxide (-SO-) are vastly different from those of a sulfone (-SO2-).

Practical Workflows and Protocols

As a Senior Application Scientist, my role is to bridge theory and practice. Knowing the name is the first step; confirming it in the lab is the last word.

A Logic-Driven Approach to Literature and Database Searching

To ensure a comprehensive search, one must leverage multiple identifiers. A simple name search is insufficient. The following workflow illustrates a robust search strategy.

G start Start: Identify Target Compound '2-(methylsulfinyl)ethanamine' cas_search Step 1: Find CAS Number (e.g., via PubChem, Scifinder) '49773-19-5' start->cas_search db_search Step 2: Search Databases (PubChem, ChemSpider, Reaxys) using CAS, InChIKey cas_search->db_search lit_search Step 3: Search Literature (Google Scholar, Scopus) using CAS & Key Synonyms db_search->lit_search patent_search Step 4: Search Patents (WIPO, USPTO, Google Patents) using InChIKey & Structure lit_search->patent_search consolidate Consolidate Data: Safety, Synthesis, Properties, Applications patent_search->consolidate

Caption: A robust workflow for comprehensive chemical information retrieval.

Experimental Protocol: Compound Identity Verification

Trust, but verify. When a new bottle of 2-(methylsulfinyl)ethanamine arrives, or after a synthesis, its identity must be confirmed. Here is a standard protocol using common analytical techniques.

Objective: To confirm the structure and purity of a sample purported to be 2-(methylsulfinyl)ethanamine.

Materials:

  • Sample of 2-(methylsulfinyl)ethanamine

  • Deuterated solvent (e.g., DMSO-d6, D2O) for NMR

  • LC-MS grade acetonitrile and water with 0.1% formic acid

  • High-Resolution Mass Spectrometer (HRMS)

  • NMR Spectrometer (≥400 MHz)

Methodology:

  • High-Resolution Mass Spectrometry (HRMS)

    • Causality: This technique provides an extremely accurate mass measurement, which is a fundamental property of the molecule. It is used to confirm the elemental formula.

    • Procedure:

      • Prepare a dilute solution of the sample (~100 µg/mL) in 50:50 acetonitrile/water.

      • Infuse the sample into an ESI-HRMS instrument operating in positive ion mode.

      • Search for the protonated molecular ion [M+H]⁺.

    • Expected Result: The theoretical exact mass of C₃H₉NOS is 107.0405. The [M+H]⁺ ion should be observed at m/z 108.0478. The measured mass should be within 5 ppm of this value.

  • Proton NMR Spectroscopy (¹H NMR)

    • Causality: NMR provides information about the chemical environment of each proton, confirming the connectivity of the carbon backbone and the presence of the methyl and amine groups.

    • Procedure:

      • Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O to allow for exchange of the -NH₂ protons).

      • Acquire a ¹H NMR spectrum.

    • Expected Result (in D₂O):

      • A singlet (~3H) corresponding to the S-CH₃ protons.

      • Two multiplets (~2H each), likely complex due to coupling, corresponding to the -CH₂-CH₂- backbone. The chemical shifts will be influenced by the adjacent sulfoxide and amine groups.

  • Purity Analysis (LC-MS)

    • Causality: This confirms the sample is predominantly the compound of interest and identifies potential impurities, such as the starting material (-thio- form) or the over-oxidized product (-sulfonyl- form).

    • Procedure:

      • Inject a small amount of the sample solution onto a C18 reverse-phase HPLC column.

      • Run a standard gradient (e.g., 5% to 95% acetonitrile in water over 10 minutes).

      • Monitor the eluent with both a UV detector and a mass spectrometer.

    • Expected Result: A single major peak in the chromatogram with the correct mass (m/z 108.05) corresponding to the target compound. Purity is typically expressed as the area percentage of this peak.

This multi-faceted approach provides a self-validating system. A sample that satisfies the criteria of all three tests can be used with a high degree of confidence.

Conclusion

The name 2-(methylsulfinyl)ethanamine refers to a specific molecule with the CAS number 49773-19-5. While other synonyms and identifiers exist, understanding their proper context and limitations is crucial for the modern researcher. The potential for confusion with structurally similar compounds like its sulfonyl analogue necessitates a rigorous approach to nomenclature. By employing systematic search strategies and robust analytical verification protocols, scientists and drug development professionals can ensure the integrity of their data and the success of their research endeavors.

References

  • PubChem. (n.d.). 2-(Methylsulfinyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methylsulfonyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 2-(methylsulfonyl)ethylamine.

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 2-(methylsulfinyl)ethanamine for Research and Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and emergency response procedures for 2-(methylsulfinyl)ethanamine (CAS No. 49773-19-5).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide on the safe handling, storage, and emergency response procedures for 2-(methylsulfinyl)ethanamine (CAS No. 49773-19-5). As a reactive primary amine and a sulfoxide, this compound presents significant hazards that necessitate stringent safety protocols. This guide is intended for researchers, chemists, and drug development professionals who may utilize this molecule as a building block or intermediate in complex synthetic pathways. The protocols and recommendations herein are grounded in established chemical safety principles to ensure the protection of laboratory personnel and the integrity of research activities.

Section 1: Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. 2-(methylsulfinyl)ethanamine is a combustible, corrosive liquid with characteristics that demand careful handling.

PropertyValueSource
Chemical Name 2-(methylsulfinyl)ethanamine[1]
Synonyms 2-aminoethyl methyl sulfoxide, 2-methanesulfinylethan-1-amine[1]
CAS Number 49773-19-5[1]
Molecular Formula C₃H₉NOS[1]
Molecular Weight 107.18 g/mol [1]
Appearance Liquid
Melting Point -5 °C (23 °F)
Boiling Point 159 °C (318 °F)
Density 0.935 g/cm³ at 25 °C
Log P (n-octanol/water) -0.91
Reactivity Forms explosive mixtures with air on intense heating.[2] Decomposes on heating.

Section 2: Hazard Identification and Risk Assessment

2-(methylsulfinyl)ethanamine is classified as a hazardous substance with acute toxicity, corrosive properties, and potential for long-term health effects. The Globally Harmonized System (GHS) classifications highlight the critical risks associated with this compound.

GHS Hazard Statements:

  • H227: Combustible liquid.

  • H302 + H312: Harmful if swallowed or in contact with skin.[1]

  • H314: Causes severe skin burns and eye damage.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.

  • H361: Suspected of damaging fertility or the unborn child.

  • H373: May cause damage to organs (Kidney, Testes, Liver, spleen, ovary) through prolonged or repeated exposure if swallowed.

  • H402: Harmful to aquatic life.

Expert Analysis of Hazards:

The combination of H314 (severe skin burns) and acute toxicity warnings (H302, H312, H332) establishes this compound as a significant operational hazard. The primary risk is irreversible tissue damage upon contact. Unlike simple irritants, corrosive substances like this can cause rapid destruction of skin, eyes, and mucous membranes.[1][3] The potential for systemic organ damage and reproductive toxicity upon prolonged or repeated exposure necessitates minimizing exposure through robust engineering controls and diligent use of personal protective equipment.

Section 3: The Hierarchy of Controls: Engineering Safeguards and Personal Protective Equipment (PPE)

A proactive approach to safety prioritizes the elimination and control of hazards at their source. The hierarchy of controls is a fundamental risk management framework that must be applied when working with 2-(methylsulfinyl)ethanamine.

Hierarchy of Controls cluster_main Hierarchy of Controls for 2-(methylsulfinyl)ethanamine Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes hazard mitigation strategies.

Engineering Controls (The Primary Barrier)

Due to the compound's corrosivity and inhalation toxicity, all work must be conducted within a properly functioning chemical fume hood.[3] This is a non-negotiable requirement to prevent the release of harmful vapors into the laboratory environment. The work area must be equipped with an immediately accessible emergency eyewash station and a safety shower.[3][4]

Personal Protective Equipment (PPE) (The Last Line of Defense)

The correct selection and use of PPE are critical to prevent direct contact.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling / Weighing (in fume hood) Chemical safety gogglesCompatible chemical-resistant gloves (e.g., neoprene, butyl rubber)Flame-resistant lab coatNot required if handled exclusively in a certified fume hood.
Solution Transfers / Potential for Splash Chemical safety goggles and a full-face shieldCompatible chemical-resistant glovesChemical-resistant apron over a lab coatNot required if handled exclusively in a certified fume hood.
Spill Cleanup Chemical safety goggles and a full-face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsAir-purifying respirator (APR) with organic vapor/amine cartridges.[3]

Causality Behind PPE Choices:

  • Eye/Face: Standard safety glasses are insufficient. The severe corrosive hazard (H314) mandates the use of fully sealing chemical goggles.[3] A face shield is added during transfers to protect the entire face from splashes.[5]

  • Hand: Gloves must be inspected for integrity before each use.[2][4] Proper glove removal technique is essential to prevent self-contamination.[2]

  • Respiratory: While a fume hood is the primary control, respiratory protection is mandatory during a spill or when engineering controls are not available or fail, as the substance may cause respiratory irritation and is harmful if inhaled.[3]

Section 4: Standard Operating Procedures (SOPs) for Safe Handling and Storage

Protocol 1: General Handling and Dispensing
  • Preparation: Don all required PPE as specified in Section 3. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Work Area: Clear the fume hood of all unnecessary equipment and materials. Place an absorbent, chemical-resistant liner on the work surface.

  • Dispensing: Use only compatible tools (e.g., glass pipettes, stainless steel spatulas) for transferring the material. Ground and bond containers when transferring significant quantities to prevent static discharge.[6][7]

  • Container Management: Keep the primary container tightly closed when not in use to minimize vapor release.[4]

  • Post-Handling: After completing the task, decontaminate any reusable equipment. Wipe down the work surface. Wash hands and forearms thoroughly with soap and water after removing gloves.[4]

Protocol 2: Storage Requirements
  • Location: Store the compound in a designated, locked, and well-ventilated corrosives cabinet.[3]

  • Conditions: The storage area must be cool, dry, and protected from direct sunlight and heat sources.[8] Amines are often hygroscopic and can absorb moisture, which may affect their stability.[9]

  • Incompatibilities: Segregate 2-(methylsulfinyl)ethanamine from incompatible materials such as strong oxidizing agents, acids, and bases to prevent violent reactions.[6][7]

  • Container Integrity: Ensure the container is tightly sealed and clearly labeled with the chemical name and all relevant GHS hazard pictograms.[4]

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical to mitigating harm.

Emergency Spill Response cluster_spill Emergency Spill Response Flowchart Start Spill Occurs Alert Alert personnel in the immediate area Start->Alert Assess Assess Situation: - Size of spill? - Vapors present? - Immediate danger? MinorSpill Minor Spill (<100 mL, contained) Assess->MinorSpill Minor MajorSpill Major Spill (>100 mL or uncontained) Assess->MajorSpill Major Cleanup Follow Minor Spill Cleanup Protocol MinorSpill->Cleanup Evacuate EVACUATE the area. Close doors. MajorSpill->Evacuate Alert->Assess End Decontaminate & Document Cleanup->End Call Call Emergency Services (e.g., EHS, 911) Evacuate->Call Call->End

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Utility of Chiral Sulfinamide Auxiliaries in the Asymmetric Synthesis of Amines

Introduction: The Quest for Enantiopure Amines and the Role of Sulfinamide Auxiliaries Chiral amines are fundamental building blocks in a vast array of biologically active molecules, with over 80% of all drugs and drug c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Enantiopure Amines and the Role of Sulfinamide Auxiliaries

Chiral amines are fundamental building blocks in a vast array of biologically active molecules, with over 80% of all drugs and drug candidates featuring an amine functional group.[1] The specific stereochemistry of these amines is often critical to their therapeutic efficacy and safety, making their synthesis in enantiomerically pure form a paramount challenge in medicinal chemistry and drug development. Among the various strategies developed, the use of chiral auxiliaries remains a robust and reliable method for controlling stereochemical outcomes.[2]

While the query specified "2-(methylsulfinyl)ethanamine," the scientific literature is overwhelmingly dominated by the use of tert-butanesulfinamide (often referred to as Ellman's auxiliary) as the preeminent chiral auxiliary in this class for the asymmetric synthesis of amines.[1][3][4] Developed by the Ellman lab, tert-butanesulfinamide has become an indispensable tool, employed on scales ranging from laboratory research to metric ton production for pharmaceuticals.[1] This guide will, therefore, focus on the principles and applications of tert-butanesulfinamide as the archetypal and most extensively validated reagent in this field. The methodologies described herein provide a foundational framework that would be applicable to other chiral sulfinamides.

The general approach involves three key steps: the condensation of the chiral sulfinamide with a prochiral aldehyde or ketone to form an N-sulfinyl imine, the diastereoselective addition of a nucleophile to the imine, and finally, the removal of the auxiliary to reveal the desired chiral amine.[3][5][6]

Pillar 1: The Mechanism of Stereocontrol

The remarkable efficacy of tert-butanesulfinamide as a chiral directing group stems from its ability to form a well-defined, rigid transition state during the nucleophilic addition step. When organometallic reagents (like Grignard or organolithium reagents) are used, the reaction is believed to proceed through a six-membered ring transition state.[7] In this model, the metal cation (e.g., Mg²⁺) chelates to both the imine nitrogen and the sulfinyl oxygen. This chelation locks the conformation of the N-sulfinyl imine.

The bulky tert-butyl group then sterically shields one face of the imine, directing the incoming nucleophile to attack from the less hindered face. This facial bias is the origin of the high diastereoselectivity observed in these reactions.[7]

Caption: Proposed transition state for nucleophilic addition.

Pillar 2: A Validated Three-Step Workflow for Asymmetric Amine Synthesis

The synthesis of a chiral primary amine from a prochiral aldehyde is a cornerstone application of tert-butanesulfinamide. The entire process is modular and can typically be completed in 3-4 days.[3] It is a self-validating system where the purity and diastereomeric ratio of the intermediate sulfinamide can be assessed before committing to the final deprotection step.

Caption: General workflow for asymmetric amine synthesis.

Data Presentation: Substrate Scope and Performance

The tert-butanesulfinamide methodology is effective for a wide variety of aldehydes, ketones, and nucleophiles, consistently delivering high yields and excellent stereoselectivity.

Substrate (Aldehyde)Nucleophile (R-MgBr)SolventDiastereomeric Ratio (d.r.)Yield (%)Reference
BenzaldehydeEtMgBrCH₂Cl₂98:294[8]
IsovaleraldehydePhMgBrTHF>99:185[8]
CinnamaldehydeMeMgBrCH₂Cl₂94:693[8]
3-PhenylpropanalAllylMgBrEt₂O91:977[8]
Furfuraln-BuMgBrTHF98:290[8]

Experimental Protocols

Safety Precaution: These protocols involve organometallic reagents and acidic solutions. All manipulations should be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon) where specified, and with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of N-tert-Butanesulfinyl Aldimine

This protocol describes the condensation of an aldehyde with (R)-tert-butanesulfinamide. The use of a mild Lewis acid like Ti(OEt)₄ or CuSO₄ is often employed to drive the reaction to completion, especially for less reactive or sterically hindered carbonyls.[8]

  • Materials:

    • (R)-tert-butanesulfinamide (1.0 eq)

    • Aldehyde (1.1 eq)

    • Anhydrous copper(II) sulfate (CuSO₄) (2.0 eq)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add (R)-tert-butanesulfinamide and anhydrous CuSO₄.

    • Add anhydrous DCM via syringe and stir the resulting suspension.

    • Add the aldehyde dropwise to the suspension at room temperature.

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting sulfinamide is consumed (typically 12-24 hours).

    • Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with DCM.

    • Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl aldimine, which is often pure enough for the next step. If necessary, purification can be achieved by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Addition of a Grignard Reagent

This protocol details the crucial stereodirecting step. The choice of solvent can be critical; non-coordinating solvents like DCM often provide the highest selectivity by favoring the closed, chelated transition state.[8]

  • Materials:

    • N-tert-Butanesulfinyl aldimine (1.0 eq)

    • Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 eq, solution in THF)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • Dissolve the N-tert-butanesulfinyl aldimine in anhydrous DCM in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -48 °C using an acetonitrile/dry ice bath.

    • Add the Grignard reagent dropwise via syringe over 20-30 minutes, maintaining the internal temperature below -40 °C.

    • Stir the reaction at -48 °C for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at the reaction temperature.

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio. Purification by flash chromatography will yield the pure sulfinamide adduct.

Protocol 3: Cleavage of the Sulfinyl Auxiliary

The final step involves the removal of the tert-butanesulfinyl group under acidic conditions to liberate the free primary amine, typically as its hydrochloride salt.[6][8]

  • Materials:

    • Sulfinamide adduct (1.0 eq)

    • 4 M HCl in 1,4-dioxane or methanolic HCl

    • Methanol (MeOH)

    • Diethyl ether (Et₂O)

  • Procedure:

    • Dissolve the purified sulfinamide adduct in a minimal amount of methanol.

    • Add the solution of HCl (e.g., 4 M HCl in dioxane, 2.0-3.0 eq) dropwise at room temperature.

    • Stir the mixture for 1 hour. A precipitate of the amine hydrochloride salt may form.

    • Add diethyl ether to the mixture to complete the precipitation of the amine salt.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the enantiomerically pure primary amine hydrochloride salt.

    • The free amine can be obtained by basification with an aqueous base (e.g., NaOH) and extraction into an organic solvent.

Conclusion

The use of tert-butanesulfinamide as a chiral auxiliary provides a powerful, versatile, and scalable platform for the asymmetric synthesis of a wide variety of chiral amines.[4] The methodology is characterized by its operational simplicity, high stereoselectivity, and the commercial availability of both enantiomers of the auxiliary. This robust workflow has solidified its place as a go-to method for academic and industrial chemists engaged in the synthesis of complex, high-value chiral molecules.

References

  • Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science. Available at: [Link]

  • Myers, A. G. Research Group. Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Harvard University. Available at: [Link]

  • Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • Synthesis and Use of Chiral Sulfinamides. ResearchGate. Available at: [Link]

  • Wojaczyńska, E., & Wojaczyński, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4578–4611. Available at: [Link]

  • Wojaczyńska, E., & Wojaczyński, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PubMed Central. Available at: [Link]

  • Davis, F. A. Asymmetric Synthesis Using Chiral Sulfinyl Groups. Michigan State University. Available at: [Link]

  • 2-(Methylsulfinyl)ethanamine. PubChem. Available at: [Link]

  • Xu, H. C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 8(11), 2271–2280. Available at: [Link]

  • N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines. Accounts of Chemical Research, 35(11), 984–995. Available at: [Link]

  • Amine synthesis by imine reduction. Organic Chemistry Portal. Available at: [Link]

  • Reeves, J. T., et al. (2015). A General Method for Imine Formation Using B(OCH2CF3)3. Organic Letters, 17(10), 2442–2445. Available at: [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences. Available at: [Link]

  • VX (nerve agent). Wikipedia. Available at: [Link]

Sources

Application

Applications of "2-(methylsulfinyl)ethanamine" in medicinal chemistry

As a Senior Application Scientist, this guide provides an in-depth exploration of the applications of sulfonyl-containing ethanamines in medicinal chemistry, with a primary focus on "2-(methylsulfonyl)ethanamine" and its...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of the applications of sulfonyl-containing ethanamines in medicinal chemistry, with a primary focus on "2-(methylsulfonyl)ethanamine" and its derivatives. While the user's query specified the sulfinyl analogue, the available scientific and patent literature overwhelmingly points to the sulfonyl form as the key building block in significant pharmaceutical applications. This guide clarifies this distinction and presents the established utility of these critical intermediates.

Introduction: The Sulfonylethanamine Scaffold in Drug Discovery

In modern medicinal chemistry, the selection of appropriate building blocks is a cornerstone of successful drug design.[1][2] Small, functionalized molecules that can be readily incorporated into larger structures are invaluable tools for researchers. Among these, the ethanamine backbone is a frequent constituent of bioactive molecules. The incorporation of a methylsulfonyl (-SO₂CH₃) group onto this backbone, as seen in 2-(methylsulfonyl)ethanamine , introduces a unique combination of properties that are highly advantageous for developing new therapeutics.

The methylsulfonyl group is a well-regarded pharmacophore for several reasons:

  • Metabolic Stability: Unlike the corresponding sulfinyl group, which can be readily oxidized or reduced in vivo, the sulfonyl group is chemically inert to many common metabolic pathways, leading to a more predictable pharmacokinetic profile.

  • Hydrophilicity: The polar nature of the sulfonyl group can enhance the aqueous solubility of a drug candidate, which is often a critical factor for bioavailability.

  • Hydrogen Bonding Capacity: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors.

This guide will focus on the practical applications of 2-(methylsulfonyl)ethanamine and its derivatives, particularly its role as a pivotal intermediate in the synthesis of approved drugs and its potential in the development of novel anti-cancer agents.

Application Note I: A Key Building Block for the Anti-Inflammatory Drug Apremilast

One of the most prominent applications of a 2-(methylsulfonyl)ethanamine derivative is in the synthesis of Apremilast , an oral medication used for the treatment of psoriasis and psoriatic arthritis. The specific intermediate used is (S)-1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethanamine [3]. This chiral amine is a critical component that forms a significant portion of the final drug structure.

Causality in Experimental Design: The synthesis of Apremilast is a multi-step process where the precise stereochemistry and functional groups of the building blocks are essential for the final biological activity. The (S)-enantiomer of the ethanamine derivative is specifically required. The methylsulfonyl group in this intermediate is not just a synthetic handle; it remains in the final drug structure, where it contributes to the molecule's overall physicochemical properties and binding interactions with its target, phosphodiesterase 4 (PDE4).

Physicochemical Properties

A clear understanding of the properties of the key intermediates is crucial for their effective use in synthesis.

Property2-(Methylsulfinyl)ethanamine[4]2-(Methylsulfonyl)ethanamine Hydrochloride[5](S)-1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethanamine[3]
CAS Number 49773-19-5104458-24-4608141-42-0
Molecular Formula C₃H₉NOSC₃H₁₀ClNO₂SC₁₂H₁₉NO₄S
Molecular Weight 107.18 g/mol 159.64 g/mol 273.35 g/mol
Appearance Not specifiedNot specifiedSolid
Melting Point Not specifiedNot specified106-108 °C
Solubility Not specifiedNot specifiedSlightly soluble in dichloromethane, readily soluble in methanol
Synthetic Workflow Overview

The incorporation of the (S)-1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethanamine intermediate into Apremilast typically involves a coupling reaction with a substituted phthalic anhydride derivative.

G cluster_0 Synthesis of Key Intermediate cluster_1 Final Drug Synthesis A 3-Ethoxy-4-methoxybenzonitrile C (S)-1-(3-Ethoxy-4-Methoxyphenyl)- 2-(Methylsulfonyl)ethanamine A->C B Dimethyl sulfone B->C E Coupling Reaction C->E D N-Acetyl-L-glutamine (Phthalimide Precursor) D->E F Apremilast E->F

Caption: Synthetic pathway for Apremilast.

Application Note II: Intermediate for Anti-Tumor Agents

Patent literature highlights the broader importance of sulfonyl alkylamines as crucial intermediates in the production of compounds with pharmaceutical activity[6]. Specifically, 2-methylsulfonyl ethanamine is identified as an essential pharmaceutical intermediate for an anti-tumor component[6].

Mechanistic Insight: While the specific final drug is not disclosed in the patent, the utility of this building block likely stems from its ability to introduce a metabolically stable, polar sulfonyl group. In the context of oncology, drug candidates must often navigate complex biological environments to reach their targets. The properties conferred by the methylsulfonyl group can be instrumental in achieving the required pharmacokinetic profile for an effective anti-cancer agent. The patent describes a synthetic route starting from 2-chloroethanesulfonyl chloride, followed by amination to yield the desired 2-(methylsulfonyl)ethanamine[6].

Protocol: General Procedure for Amide Coupling with 2-(Methylsulfonyl)ethanamine Derivatives

This protocol provides a generalized method for the coupling of a 2-(methylsulfonyl)ethanamine derivative with a carboxylic acid, a common transformation in the synthesis of pharmaceutical agents. This is conceptually similar to the final steps in the synthesis of many active pharmaceutical ingredients.

Objective: To form a stable amide bond between a carboxylic acid-containing scaffold and a 2-(methylsulfonyl)ethanamine derivative.

Materials:

  • Carboxylic acid derivative (1.0 equiv)

  • 2-(Methylsulfonyl)ethanamine derivative (e.g., (S)-1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethanamine) (1.1 equiv)

  • Peptide coupling agent (e.g., HATU, HBTU) (1.2 equiv)

  • Organic base (e.g., Diisopropylethylamine, DIPEA) (3.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide, DMF)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid derivative (1.0 equiv) in anhydrous DMF.

  • Activation: Add the peptide coupling agent (1.2 equiv) and the organic base (3.0 equiv) to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Nucleophilic Addition: Add a solution of the 2-(methylsulfonyl)ethanamine derivative (1.1 equiv) in a minimal amount of anhydrous DMF to the reaction mixture dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired amide product.

Self-Validation: The success of the reaction is confirmed by characterizing the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity of the newly formed amide.

Caption: Workflow for amide coupling protocol.

Conclusion

2-(Methylsulfonyl)ethanamine and its substituted analogues are valuable building blocks in medicinal chemistry. Their utility is demonstrated through their role as indispensable intermediates in the synthesis of commercially successful drugs like Apremilast and their patented application in the development of anti-tumor agents. The methylsulfonyl moiety imparts favorable properties, including metabolic stability and hydrophilicity, making it an attractive feature for modern drug design. The protocols and workflows detailed herein provide a foundation for researchers and drug development professionals to leverage these powerful synthetic intermediates in their own discovery programs.

References

  • MySkinRecipes. 2-(Methylsulfonyl)ethanamine.
  • BenchChem. Potential Research Applications of 2-(Methylsulfonyl)ethanol: An In-depth Technical Guide.
  • King-Pharm. 3-Methylhexadecane [6418-43-5].
  • BenchChem. Applications of 2-(Methylsulfonyl)ethanol in Medicinal Chemistry: Application Notes and Protocols.
  • Guidechem. What are the synthesis and applications of (S)-1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethanaMine?.
  • The Good Scents Company. 3-methyl hexadecane, 6418-43-5.
  • Chemsigma. 3-Methylhexadecane [6418-43-5].
  • European Patent Office. THE NEW PREPARATION OF ALIPHATIC AMINES WITH SULPHONYL GROUP AND THEIR SALTS - EP 2305634 A1.
  • BenchChem. A Comprehensive Technical Guide to the Physical....
  • Pharmaffiliates. 2-(Methylsulfinyl)ethan-1-amine Hydrochloride.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4347855, 2-(Methylsulfinyl)ethanamine.
  • PharmaCompass.com. 2-(methylsulfonyl)ethan-1-amine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • National Center for Biotechnology Information. Comprehensive characterization of volatile compounds in Iranian black teas using chemometric analysis of GC-MS fingerprints.
  • University of Michigan News. Designing a safer building block for drug discovery by harnessing visible light.
  • BLD Pharm. 49773-19-5|2-(Methylsulfinyl)ethanamine.
  • Pharmaceutical Technology. Synthesis of Building Blocks for Drug Design Programmes.

Sources

Method

"2-(methylsulfinyl)ethanamine" as a reagent in organic synthesis

An Application Guide to 2-(methylsulfinyl)ethanamine in Synthetic Organic Chemistry Authored by: A Senior Application Scientist This document serves as a detailed technical guide for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 2-(methylsulfinyl)ethanamine in Synthetic Organic Chemistry

Authored by: A Senior Application Scientist

This document serves as a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the synthetic utility of 2-(methylsulfinyl)ethanamine. We will explore its physicochemical properties, synthesis, and role as a bifunctional building block in organic synthesis, providing practical, field-tested protocols and insights.

Introduction and Strategic Overview

2-(methylsulfinyl)ethanamine is a unique bifunctional molecule featuring a primary amine and a methylsulfinyl (sulfoxide) group.[1] While its direct application as a transformative "reagent" is not as extensively documented as other classic reagents, its value lies in its role as a versatile building block for introducing a polar, potentially chiral sulfoxide moiety alongside a nucleophilic amine handle.

It is critical to distinguish this compound from its oxidized counterpart, 2-(methylsulfonyl)ethanamine (a sulfone), which is more commonly cited in the literature, particularly as an intermediate in the synthesis of pharmaceuticals like Apremilast.[2] The sulfinyl group offers distinct stereochemical and reactive properties, making 2-(methylsulfinyl)ethanamine a valuable, albeit more specialized, tool for the synthetic chemist.

This guide will focus on its preparation and its most logical and powerful application: its use as a nucleophile in acylation reactions to form novel amide structures.

Physicochemical Properties and Safety Data

A comprehensive understanding of a reagent's properties is fundamental to its safe and effective use.

Key Properties
PropertyValueSource
CAS Number 49773-19-5PubChem[1]
Molecular Formula C₃H₉NOSPubChem[1]
Molecular Weight 107.18 g/mol PubChem[1]
Appearance Not specified; likely an oil or low-melting solidInferred
Storage Keep in a dark place, sealed in dry, room temperature conditionsBLD Pharm[3]
GHS Hazard and Precautionary Statements

2-(methylsulfinyl)ethanamine is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H312: Harmful in contact with skin.[1]

    • H314: Causes severe skin burns and eye damage.[1]

    • H318: Causes serious eye damage.[1]

    • H332: Harmful if inhaled.[1]

  • Precautionary Measures:

    • P260: Do not breathe mist or vapours.[4]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4][5]

    • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

    • P310: Immediately call a POISON CENTER or doctor.[7]

Synthesis of 2-(methylsulfinyl)ethanamine

The most direct route to 2-(methylsulfinyl)ethanamine is the controlled oxidation of its thioether precursor, 2-(methylthio)ethanamine. This avoids over-oxidation to the sulfone. The following protocol is a standard method for such a transformation.

Protocol 1: Synthesis via Controlled Oxidation

This protocol describes the synthesis of the target compound from 2-(methylthio)ethanamine using hydrogen peroxide as the oxidant. The reaction must be carefully monitored to prevent the formation of the sulfone byproduct.

G cluster_0 Synthesis Workflow A 1. Dissolve 2-(methylthio)ethanamine in Methanol B 2. Cool to 0°C in an ice bath A->B C 3. Add H₂O₂ (1.0 eq) dropwise over 1 hour B->C D 4. Monitor by TLC (Target Rf vs Starting Material) C->D E 5. Quench with aq. Na₂S₂O₃ D->E Upon completion F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Purification (Silica Gel Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: Workflow for the synthesis of 2-(methylsulfinyl)ethanamine.

Materials:

  • 2-(methylthio)ethanamine (1.0 eq)

  • Hydrogen peroxide (30% aq. solution, 1.0-1.1 eq)

  • Methanol (as solvent)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane (DCM) and Methanol (for chromatography)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(methylthio)ethanamine in methanol. Cool the flask to 0°C using an ice-water bath.

  • Oxidation: Add the 30% hydrogen peroxide solution dropwise via a syringe pump over 1-2 hours. Causality: Slow addition is crucial to control the exotherm and prevent over-oxidation to the sulfone.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material. The product sulfoxide will be significantly more polar.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate at 0°C to destroy any excess peroxide.[8]

  • Work-up: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient eluent system, typically DCM with an increasing percentage of methanol, to yield pure 2-(methylsulfinyl)ethanamine.[9]

Application in Organic Synthesis: An Amide Coupling Protocol

The primary amine of 2-(methylsulfinyl)ethanamine serves as an excellent nucleophile for forming C-N bonds. Its most common and reliable application is in amide bond formation with carboxylic acids, a cornerstone reaction in medicinal chemistry.

Protocol 2: HATU-Mediated Amide Coupling

This protocol details the coupling of 2-(methylsulfinyl)ethanamine with a generic carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used peptide coupling reagent.

G cluster_1 Amide Coupling Workflow A 1. Dissolve Carboxylic Acid, HATU, and DIPEA in DMF B 2. Stir for 15 min (Active Ester Formation) A->B C 3. Add 2-(methylsulfinyl)ethanamine (1.0 eq) B->C D 4. Stir at RT for 4-12h (Monitor by TLC/LC-MS) C->D E 5. Aqueous Work-up (Dilute with EtOAc, wash with H₂O/Brine) D->E Upon completion F 6. Dry, Filter, Concentrate E->F G 7. Purify by Chromatography F->G

Caption: Workflow for a standard HATU-mediated amide coupling reaction.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 2-(methylsulfinyl)ethanamine (1.0-1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Water, Brine

Procedure:

  • Acid Activation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid, HATU, and DIPEA in anhydrous DMF. Stir the mixture at room temperature for 15-30 minutes. Expertise Insight: This pre-activation step generates a highly reactive acyl-OAt ester, which minimizes side reactions and is crucial for efficient coupling, especially with less reactive substrates.[10]

  • Nucleophilic Addition: Add a solution of 2-(methylsulfinyl)ethanamine in a small amount of DMF to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMF and excess reagents.[11]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by silica gel column chromatography to obtain the desired product.

Quantitative Data Summary

The following table provides representative parameters for the amide coupling protocol. Actual results may vary based on the specific carboxylic acid used.

ParameterRecommended Value/ConditionRationale
Molar Ratio (Acid:Amine:HATU:DIPEA) 1 : 1.1 : 1.1 : 2.5A slight excess of amine and coupling reagent ensures full conversion of the limiting acid. Excess base neutralizes generated acids.
Solvent Anhydrous DMF or DCMPolar aprotic solvents that are effective at dissolving most reactants and intermediates.
Temperature 0°C to Room TemperatureThe reaction is typically efficient at room temperature. Initial cooling can be used for highly reactive substrates to control the exotherm.
Reaction Time 2 - 12 hoursSubstrate-dependent; monitor for completion.

The Sulfinyl Group: A Latent Functional Handle

Beyond serving as a polar structural element, the methylsulfinyl group in the final product is not merely an innocent bystander. It offers opportunities for late-stage functionalization:

  • Chirality: The sulfur atom of the sulfoxide is a stereocenter. While this guide describes the synthesis of the racemate, enantioselective oxidation methods could provide access to chiral building blocks, which are highly prized in drug discovery.[12]

  • Oxidation: The sulfoxide can be easily oxidized to the corresponding sulfone using stronger oxidizing agents (e.g., m-CPBA or Oxone®). This provides a direct synthetic link to the 2-(methylsulfonyl)ethylamine scaffold, allowing for rapid analogue synthesis and structure-activity relationship (SAR) studies.

  • Pummerer Rearrangement: Under specific conditions (e.g., acetic anhydride), sulfoxides can undergo rearrangement to afford α-functionalized thioethers, opening pathways to further diversification.

By leveraging both the amine and the sulfinyl functionalities, 2-(methylsulfinyl)ethanamine proves to be a strategic and versatile building block for the synthesis of complex and novel molecules.

References

  • Vertex AI Search. CAS No: 60501-55-5 | Product Name : 2-(Methylsulfinyl)ethan-1-amine Hydrochloride. Accessed January 22, 2026.
  • Echemi. Ethanamine, 2-(methylsulfonyl)-, hydrochloride (1:1). Accessed January 22, 2026.
  • Sigma-Aldrich. SAFETY DATA SHEET - 2-(Methylamino)ethanol. Revision Date 11/06/2025. Accessed January 22, 2026.
  • PharmaCompass. 2-(methylsulfonyl)ethan-1-amine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Accessed January 22, 2026.
  • Sigma-Aldrich. SAFETY DATA SHEET - Unnamed. Revision Date 09/07/2024. Accessed January 22, 2026.
  • Guidechem. What are the synthesis and applications of (S)-1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethanaMine?. Accessed January 22, 2026.
  • National Center for Biotechnology Information. 2-(Methylsulfinyl)ethanamine.
  • BenchChem. Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. Accessed January 22, 2026.
  • Enamine.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-(2-Methoxyphenoxy)ethylamine. Revision Date 10/16/2025. Accessed January 22, 2026.
  • Google Patents. JP2002020365A - Method for producing 2-(methylsulfonyl)ethylamine. Accessed January 22, 2026.
  • CymitQuimica. Safety Data Sheet - 2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride. Revision Date 12/19/2024. Accessed January 22, 2026.
  • BLD Pharm. 49773-19-5|2-(Methylsulfinyl)ethanamine. Accessed January 22, 2026.
  • Google Patents. EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine. Accessed January 22, 2026.
  • Procter, D. J., et al. "Rediscovering Sulfinylamines as Reagents for Organic Synthesis".
  • Organic Syntheses. Procedure for (RS)-(+)
  • Organic Syntheses. Procedure for 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Accessed January 22, 2026.
  • National Center for Biotechnology Information. Ethanamine, 2-(methylsulfonyl)-, hydrochloride (1:1).
  • Pearson+. Propose mechanisms for the following reactions. Accessed January 22, 2026.
  • Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. Accessed January 22, 2026.
  • Master Organic Chemistry. Enamines – formation, properties, reactions, and mechanisms. Updated April 16, 2025. Accessed January 22, 2026.
  • The Organic Chemistry Tutor. "Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems". YouTube, April 23, 2016.
  • Chemistry LibreTexts. 24.7: Reactions of Amines. Updated February 24, 2025. Accessed January 22, 2026.
  • The Organic Chemistry Tutor. "Amine Synthesis Reactions". YouTube, May 12, 2018.
  • Wikipedia. VX (nerve agent). Accessed January 22, 2026.

Sources

Application

Application Notes and Protocols for 2-(methylsulfinyl)ethanamine in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Role of 2-(methylsulfinyl)ethanamine in Modern Drug Discovery In the landscape...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of 2-(methylsulfinyl)ethanamine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. 2-(methylsulfinyl)ethanamine is a bifunctional reagent of significant interest, offering a unique combination of a nucleophilic primary amine and a polar methylsulfinyl group. While not extensively characterized for its intrinsic biological activity, its true value lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules.[1][2]

The incorporation of the methylsulfinyl moiety can impart favorable physicochemical properties to a parent molecule, such as enhanced aqueous solubility and metabolic stability, which are critical considerations in drug design. This application note will provide a detailed exploration of the synthetic utility of 2-(methylsulfinyl)ethanamine, with a specific focus on its application in the Biginelli reaction for the synthesis of dihydropyrimidines, a class of compounds with a broad spectrum of pharmacological activities.[3]

Physicochemical Properties and Safety Data

A thorough understanding of the properties and hazards associated with 2-(methylsulfinyl)ethanamine is essential for its safe and effective use in the laboratory.

PropertyValueSource
Molecular Formula C₃H₉NOS
Molecular Weight 107.18 g/mol
Appearance Not specified; likely a liquid or low-melting solid-
Solubility Expected to be soluble in water and polar organic solvents-
CAS Number 49773-19-5

Hazard Summary: 2-(methylsulfinyl)ethanamine is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It is also corrosive and can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Applications: The Biginelli Reaction for Dihydropyrimidine Synthesis

The Biginelli reaction is a one-pot, three-component condensation reaction that provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs.[5] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, antibacterial, and antihypertensive properties.[3] The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea.[6]

In the context of this application note, we propose the use of 2-(methylsulfinyl)ethanamine as a surrogate for urea. The primary amine of 2-(methylsulfinyl)ethanamine can participate in the cyclocondensation, leading to the formation of N1-substituted dihydropyrimidines bearing the methylsulfinyl ethyl side chain.

Proposed Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Aldehyde R-CHO Conditions Acid Catalyst (e.g., HCl) Solvent (e.g., Ethanol) Heat beta-Ketoester R'-CO-CH2-COOR'' Amine CH3-S(O)-CH2-CH2-NH2 (2-(methylsulfinyl)ethanamine) Product Conditions->Product

Caption: Proposed Biginelli reaction workflow.

Experimental Protocol: Synthesis of an N1-(2-(methylsulfinyl)ethyl)-dihydropyrimidine Derivative

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)

  • β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol)

  • 2-(methylsulfinyl)ethanamine (1.0 mmol)

  • Concentrated Hydrochloric Acid (catalytic amount, e.g., 3-4 drops)

  • Ethanol (anhydrous, 10 mL)

  • Crushed ice

  • Dichloromethane

  • Methanol

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), and 2-(methylsulfinyl)ethanamine (1.0 mmol) in 10 mL of anhydrous ethanol.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Carefully add a catalytic amount of concentrated hydrochloric acid (3-4 drops) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture to approximately half of its original volume using a rotary evaporator.

  • Pour the cooled, concentrated reaction mixture onto crushed ice with constant stirring.

  • A solid precipitate should form. Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as a mixture of dichloromethane and methanol, to afford the purified dihydropyrimidine derivative.[7]

  • Dry the purified product under vacuum, record the yield, and characterize by appropriate analytical methods (e.g., melting point, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Plausible Mechanism of the Biginelli Reaction

The mechanism of the Biginelli reaction is believed to proceed through a series of acid-catalyzed steps.[5][6]

G A Aldehyde + Amine B Iminium Ion Formation A->B H⁺, -H₂O D Mannich-type Addition B->D C Enol of β-Ketoester C->D E Open-chain Intermediate D->E F Cyclization E->F Intramolecular Condensation G Dehydration F->G H Dihydropyrimidine Product G->H -H₂O

Caption: Simplified mechanism of the Biginelli reaction.

Conclusion and Future Perspectives

2-(methylsulfinyl)ethanamine represents a valuable and versatile building block for the synthesis of complex heterocyclic molecules of medicinal interest. The proposed application in the Biginelli reaction highlights its potential to introduce a polar and metabolically stable side chain into the dihydropyrimidine scaffold, potentially modulating the pharmacological properties of the resulting compounds. Further exploration of this and other cyclocondensation reactions using 2-(methylsulfinyl)ethanamine is warranted to fully exploit its synthetic potential in drug discovery programs.

References

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. (n.d.). Der Pharma Chemica. Retrieved January 22, 2026, from [Link]

  • 2-(Methylsulfinyl)ethanamine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Synthesis of Building Blocks for Drug Design Programmes. (n.d.). Pharmaceutical Technology. Retrieved January 22, 2026, from [Link]

  • Bode, J. W. (2018). Synthetic fermentation of bioactive molecules. Current Opinion in Chemical Biology, 43, 139-146. [Link]

  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (2015). Bioorganic & Medicinal Chemistry, 23(17), 5313-5341. [Link]

  • Synthesis of Pyrimidines and its Bio-evaluation. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]

  • A divergent synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines. (2008). The Journal of Organic Chemistry, 73(17), 6691-6697. [Link]

  • Process for the preparation of 1,3-dicarbonyl compounds. (n.d.). Google Patents.
  • Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. (2024). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 22, 2026, from [Link]

  • Variation in the site of lithiation of 2-(2-methylphenyl)ethanamine derivatives. (2012). The Journal of Organic Chemistry, 77(24), 11210-11215. [Link]

  • Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. (1969). Journal of the Chemical Society C: Organic. [Link]

  • Cyclocondensation of o‐Phenylenediamines with 2‐Oxo‐ethanimidothioates: A Novel Synthesis of 2‐Amino‐3‐(het)aryl‐quinoxalines. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Biginelli reaction. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

Sources

Method

Application Note: Advanced Analytical Strategies for the Detection and Quantification of 2-(methylsulfinyl)ethanamine

Introduction and Executive Summary 2-(methylsulfinyl)ethanamine is a small, polar organosulfur compound characterized by a primary amine and a sulfoxide functional group. Its high polarity presents significant challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Executive Summary

2-(methylsulfinyl)ethanamine is a small, polar organosulfur compound characterized by a primary amine and a sulfoxide functional group. Its high polarity presents significant challenges for traditional analytical methods. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and validated analytical techniques for the accurate detection and quantification of this analyte in complex matrices.

The inherent properties of 2-(methylsulfinyl)ethanamine—specifically its high hydrophilicity and lack of a strong UV chromophore—necessitate specialized chromatographic and detection strategies. Standard reversed-phase liquid chromatography often fails to provide adequate retention, leading to poor resolution and matrix interference[1].

This document details two primary, validated methodologies:

  • Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS): This is presented as the primary and most robust method, offering superior retention for highly polar compounds and exceptional sensitivity and selectivity through mass spectrometric detection[2][3].

  • Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) following Derivatization: This serves as a powerful orthogonal technique, leveraging the high specificity of a sulfur detector to eliminate matrix background and provide an equimolar response, which simplifies quantification[4][5].

We will explore the causality behind the selection of each technique, provide detailed, step-by-step protocols, and present a comparative analysis to guide the selection of the most appropriate method for specific research needs.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is critical for method development. 2-(methylsulfinyl)ethanamine is a challenging molecule due to its polarity.

PropertyValueSource
Molecular Formula C₃H₉NOSPubChem[6]
Molecular Weight 107.18 g/mol PubChem[6]
IUPAC Name 2-methylsulfinylethanaminePubChem[6]
CAS Number 49773-19-5PubChem[6]
XLogP3 (Computed) -1.6PubChem[6]
Topological Polar Surface Area 62.3 ŲPubChem[6]

The highly negative XLogP3 value confirms the compound's hydrophilic nature, which is the primary driver for selecting HILIC over traditional reversed-phase chromatography.

General Analytical Workflow

A systematic approach is essential for reproducible results. The diagram below outlines the general workflow from sample receipt to final data analysis for both recommended methods.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Extraction Analyte Extraction (Protein Precipitation or SPE) Sample->Extraction Deriv Derivatization (For GC Method Only) Extraction->Deriv LC_MS HILIC-LC-MS/MS Extraction->LC_MS GC_SCD GC-SCD Deriv->GC_SCD Quant Quantification (Calibration Curve) LC_MS->Quant GC_SCD->Quant Report Final Report Quant->Report

Caption: High-level workflow for the analysis of 2-(methylsulfinyl)ethanamine.

Method 1: HILIC-LC-MS/MS for High-Sensitivity Quantification

4.1 Principle and Rationale

This method is the preferred approach for quantifying 2-(methylsulfinyl)ethanamine in biological matrices.

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is employed to overcome the poor retention of this highly polar analyte on C18 columns[2]. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile). This creates an aqueous layer on the surface of the stationary phase into which polar analytes can partition, resulting in excellent retention and separation[3].

  • Detection: Tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, chemical noise is minimized, allowing for quantification at very low levels (pg/mL to ng/mL)[7][8]. Electrospray ionization (ESI) in positive mode is ideal due to the basicity of the primary amine group, which is readily protonated.

4.2 Proposed Mass Spectrometric Fragmentation

The protonated molecule ([M+H]⁺) of 2-(methylsulfinyl)ethanamine has an exact mass of m/z 108.048. Collision-induced dissociation (CID) is predicted to yield characteristic fragment ions suitable for MRM analysis. The primary fragmentation is expected to be an alpha-cleavage adjacent to the amine, a common pathway for ethylamines, resulting in a stable iminium ion[9].

Caption: Proposed ESI+ fragmentation of 2-(methylsulfinyl)ethanamine.

4.3 Detailed Experimental Protocol

4.3.1 Sample Preparation: Protein Precipitation

This protocol is suitable for plasma or serum samples.

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of the sample (or standard/QC) into the corresponding tube.

  • Add 10 µL of a suitable internal standard (IS) solution (e.g., 2-(methylsulfinyl)ethanamine-d4) to all tubes and vortex briefly.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins[10].

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 300 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5-10 µL onto the LC-MS/MS system.

4.3.2 Instrumental Parameters

ParameterSettingRationale
LC System UPLC/UHPLC SystemFor optimal peak shape and resolution with HILIC.
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mmAmide phase provides excellent retention for polar bases.
Mobile Phase A Water with 10 mM Ammonium Formate + 0.1% Formic AcidBuffered aqueous phase for HILIC partition mechanism.
Mobile Phase B 95:5 Acetonitrile:Water with 10 mM Ammonium Formate + 0.1% Formic AcidHigh organic content to drive HILIC retention[2].
Gradient 95% B -> 50% B over 5 minGradient elution ensures sharp peaks for a range of polarities.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM-based quantification.
Ion Source Electrospray Ionization (ESI), Positive ModeOptimal for basic amine compounds.
Capillary Voltage 3.5 kVStandard for ESI+.
Source Temp. 150°C
Desolvation Temp. 450°C
MRM Transitions Quantifier: 108.0 -> 30.0Qualifier: 108.0 -> 77.0Based on the predicted fragmentation pathway.

Method 2: GC-SCD following Derivatization

5.1 Principle and Rationale

This method is an excellent alternative or confirmatory technique, particularly for gaseous or simple liquid matrices.

  • Derivatization: The primary amine and polar sulfoxide groups make 2-(methylsulfinyl)ethanamine non-volatile and prone to adsorption in the GC system[11]. A derivatization step is mandatory. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common choice. It replaces the active hydrogens on the amine with non-polar trimethylsilyl (TMS) groups, increasing volatility and thermal stability.

  • Detection: A Sulfur Chemiluminescence Detector (SCD) is highly specific to sulfur-containing compounds. It works by combusting the analyte to form sulfur monoxide (SO), which then reacts with ozone in a reaction cell to produce light (chemiluminescence)[4]. This process is virtually unaffected by co-eluting hydrocarbons (no quenching), providing high selectivity and a linear, equimolar response to sulfur atoms[5].

5.2 Detailed Experimental Protocol

5.2.1 Sample Preparation and Derivatization

  • Prepare a sample extract in an aprotic solvent (e.g., Dichloromethane, Acetonitrile) using an appropriate extraction technique like Solid-Phase Extraction (SPE)[7][12].

  • Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of pyridine (as a catalyst) and 50 µL of BSTFA with 1% TMCS to the dried residue.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-SCD system.

5.2.2 Instrumental Parameters

ParameterSettingRationale
GC System Gas Chromatograph with Split/Splitless InletStandard for capillary column analysis.
Column Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column suitable for derivatized amines.
Carrier Gas Helium, Constant Flow at 1.2 mL/minInert carrier gas.
Inlet Temp. 250°CEnsures rapid vaporization of the derivatized analyte.
Injection Mode Splitless (1 min)For trace-level analysis.
Oven Program 80°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min)Separates the derivatized analyte from solvent and byproducts.
Detector Sulfur Chemiluminescence Detector (SCD)For selective and sensitive sulfur detection[4][13].
SCD Base Temp. 250°C
SCD Furnace Temp. 800°CEnsures complete combustion of sulfur compounds to SO[4].
SCD H₂ Flow 8 mL/minFor the reduction reaction within the dual plasma burner[4].
SCD Air Flow 60 mL/minFor oxidation in the burner[4].

Method Comparison

FeatureHILIC-LC-MS/MSGC-SCD (with Derivatization)
Selectivity Very High (based on mass)Extremely High (sulfur-specific)
Sensitivity Excellent (pg/mL range)Very Good (low ppb range)[5]
Sample Prep Simpler (often just precipitate & shoot)More complex (requires extraction and derivatization)
Throughput HighLower (due to derivatization step)
Matrix Effects Prone to ion suppression/enhancementMinimal (no hydrocarbon quenching)[5]
Confirmation Structural info from fragmentsConfirms presence of sulfur
Best For Complex biological matrices (plasma, tissue)Simpler matrices, confirmation of sulfur

Conclusion

The successful analysis of 2-(methylsulfinyl)ethanamine hinges on selecting an analytical strategy that directly addresses its high polarity.

For most applications in drug development and clinical research, the HILIC-LC-MS/MS method is unequivocally recommended. Its high sensitivity, selectivity, and compatibility with simple sample preparation workflows make it the superior choice for quantification in complex biological fluids.

The GC-SCD method serves as a valuable orthogonal technique. While its sample preparation is more involved due to the mandatory derivatization step, its exceptional selectivity for sulfur provides a powerful tool for confirming the presence of the analyte and for applications where the matrix is less complex or where mass spectrometry is unavailable.

By implementing these validated protocols, researchers can achieve accurate, reliable, and reproducible quantification of 2-(methylsulfinyl)ethanamine, overcoming the inherent analytical challenges posed by this molecule.

References

  • SilcoTek. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4347855, 2-(Methylsulfinyl)ethanamine. Retrieved from [Link]

  • Agilent Technologies. (2016). AGILENT GAS CHROMATOGRAPHY AND SULFUR-SELECTIVE DETECTION ANALYSIS OF SULFUR COMPOUNDS ACCORDING TO ASTM D5504. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Shimadzu. (n.d.). G306A Analysis of Sulfur Compounds in Natural Gas by Nexis™ SCD-2030 According to ASTM D5504. Retrieved from [Link]

  • ASTM International. (n.d.). Standard Test Method for On-line Measurement of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatograph and Electrochemical Detection. Retrieved from [Link]

  • AZoM. (2020). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. Retrieved from [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Dama, M., et al. (2020). Liquid Chromatography Methods for Separation of Polar and Charged Intracellular Metabolites for 13C Metabolic Flux Analysis. Methods in Molecular Biology, 2088:33-50. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • PubChem. (n.d.). PubChem Compound Summary for CID 4340561, 2-(methylsulfonyl)ethanamine. Retrieved from [Link]

  • Eurofins. (n.d.). Analytical Method Summaries. Retrieved from [Link]

  • Stellpflug, S. J., et al. (2014). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing. Journal of analytical toxicology, 38(8), 562-5. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethylamine. Retrieved from [Link]

Sources

Application

Gas chromatography methods for "2-(methylsulfinyl)ethanamine"

An Application Note and Protocol for the Gas Chromatographic Analysis of 2-(methylsulfinyl)ethanamine Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Gas Chromatographic Analysis of 2-(methylsulfinyl)ethanamine

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the quantitative and qualitative analysis of 2-(methylsulfinyl)ethanamine using gas chromatography (GC). Due to the compound's inherent chemical properties—specifically its high polarity and potential for thermal instability—direct GC analysis presents significant challenges, including poor peak symmetry and on-column adsorption. This guide details two primary methodological pathways: a direct injection method for rapid screening, albeit with noted limitations, and a more robust, highly recommended method involving silylation derivatization for improved chromatographic performance and sensitivity. We will explore the causality behind key experimental choices, from injector and column selection to detector settings and derivatization chemistry. Detailed, step-by-step protocols for sample preparation, derivatization, and GC-Mass Spectrometry (GC-MS) analysis are provided, alongside guidelines for method validation and system suitability to ensure data integrity.

Introduction: The Analytical Challenge of 2-(methylsulfinyl)ethanamine

2-(methylsulfinyl)ethanamine (CAS: 49773-19-5, Formula: C₃H₉NOS, Mol. Wt.: 107.18 g/mol ) is a small molecule characterized by two highly polar functional groups: a primary amine (-NH₂) and a sulfoxide (-S(O)-).[1] This dual polarity makes it a challenging analyte for gas chromatography, a technique that requires compounds to be volatile and thermally stable.

The primary analytical hurdles include:

  • Poor Volatility: The strong intermolecular hydrogen bonding from the amine and sulfoxide groups reduces the analyte's vapor pressure, making it difficult to transition into the gas phase.

  • Analyte Adsorption: The active hydrogen on the primary amine can interact strongly with active sites (silanol groups) on glass liners, column stationary phases, and other parts of the GC flow path. This leads to severe peak tailing, poor reproducibility, and even complete loss of the analyte.[2][3]

  • Thermal Instability: Both sulfoxides and some amines can be susceptible to thermal degradation at the high temperatures often used in GC injection ports and ovens.[4][5]

Addressing these challenges is critical for developing a reliable analytical method for purity testing, impurity profiling, or quantitative analysis in research and drug development settings. While direct analysis is explored, chemical derivatization is presented as the superior strategy to mitigate these issues by converting the polar analyte into a more "GC-friendly" form.[6][7]

Strategic Approach: Direct Analysis vs. Derivatization

The choice between direct analysis and derivatization depends on the analytical objective. Direct analysis may suffice for semi-quantitative screening where speed is prioritized over peak performance, but for accurate and precise quantification, derivatization is almost always necessary.

The following workflow illustrates the decision-making process for analyzing 2-(methylsulfinyl)ethanamine.

G cluster_prep Sample Preparation cluster_direct Method 1: Direct Analysis cluster_deriv Method 2: Derivatization Sample Sample containing 2-(methylsulfinyl)ethanamine Dissolve Dissolve in appropriate anhydrous solvent (e.g., Acetonitrile, Pyridine) Sample->Dissolve Decision Quantitative Accuracy Required? Dissolve->Decision DirectGC Direct GC Analysis (Base-Deactivated Column, Sulfur-Specific Detector) Decision->DirectGC  No (Screening) Deriv Silylation Derivatization (e.g., with BSTFA + 1% TMCS) Decision->Deriv Yes (Quantification)   Data1 Screening Data (Potential Peak Tailing) DirectGC->Data1 DerivGC GC-MS Analysis (Standard Non-Polar Column) Deriv->DerivGC Data2 Quantitative Data (Symmetrical Peaks) DerivGC->Data2

Caption: Experimental workflow for GC analysis of 2-(methylsulfinyl)ethanamine.

Method 1: Direct Injection Protocol (Screening Applications)

This method is designed to minimize analyte degradation and adsorption but may still result in asymmetrical peaks. It is best suited for situations where the presence or approximate concentration of the analyte needs to be confirmed quickly. The key is using a base-deactivated column and a sulfur-specific detector.

Rationale
  • Base-Deactivated Column: Specialized columns treated to reduce the number of acidic silanol sites are essential for analyzing basic compounds like amines, thereby minimizing peak tailing.[3]

  • Sulfur-Specific Detector: A Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD) provides high selectivity for sulfur-containing compounds, which is invaluable when analyzing complex matrices.[8][9][10] This allows for detection of the analyte even if it co-elutes with other non-sulfur matrix components.

  • Gentle Injection: A low initial inlet temperature with a rapid ramp helps to volatilize the analyte without causing thermal shock and degradation.

Experimental Protocol

Step 1: Sample Preparation

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and bring to volume with a suitable solvent such as acetonitrile or methanol.

  • Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) from a certified reference standard in the same solvent.

Step 2: GC-FPD / GC-SCD Configuration and Analysis

  • Install a base-deactivated capillary column.

  • Set the GC and detector parameters as outlined in Table 1.

  • Perform a solvent blank injection to ensure system cleanliness.

  • Inject the calibration standards, followed by the sample solutions.

  • Bracket sample injections with check standards to monitor system stability.

Recommended GC Parameters
ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
Column Agilent J&W DB-5ms (base-deactivated), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless Inlet
Inlet Temperature 70°C (0.5 min hold), then ramp at 200°C/min to 250°C, hold for 5 min
Injection Mode Split (10:1) or Splitless (for trace analysis)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 60°C (hold 2 min), ramp at 15°C/min to 280°C, hold for 5 min
Detector Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD)
Detector Temp. FPD: 250°C; SCD: 800°C (combustion furnace)
Detector Gases As per manufacturer's recommendation (e.g., H₂, Air)

Table 1: Recommended GC parameters for the direct analysis of 2-(methylsulfinyl)ethanamine.

Method 2: Silylation Derivatization Protocol (Quantitative Applications)

This is the recommended approach for accurate, precise, and robust analysis. Silylation is a common derivatization technique that replaces active hydrogens on polar functional groups with a non-polar trimethylsilyl (TMS) group.[7] This chemical modification dramatically improves the chromatographic behavior of 2-(methylsulfinyl)ethanamine.

Rationale and Mechanism

The primary amine group (-NH₂) of the analyte is the main target for derivatization. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, efficiently react with the amine to form a mono- or di-TMS derivative.[6][11]

Benefits of Silylation:

  • Increased Volatility: The non-polar TMS derivative has a much higher vapor pressure.

  • Improved Peak Shape: Elimination of the active amine hydrogens prevents interaction with the GC system, resulting in sharp, symmetrical peaks.[2]

  • Enhanced Thermal Stability: The derivative is more stable at high temperatures.

  • Standard Column Usage: The non-polar derivative can be analyzed on common, robust, and widely available non-polar columns like those with a 5% phenyl-methylpolysiloxane phase.

Caption: Silylation reaction of 2-(methylsulfinyl)ethanamine with BSTFA.

Detailed Derivatization Protocol

Materials:

  • Sample containing 2-(methylsulfinyl)ethanamine.

  • BSTFA + 1% TMCS derivatizing reagent.

  • Anhydrous pyridine or acetonitrile (as reaction solvent).

  • Reaction vials (2 mL) with PTFE-lined caps.

  • Heating block or oven.

  • Nitrogen gas supply for evaporation.

Step-by-Step Procedure: [6]

  • Sample Preparation: Transfer a known amount of the sample (or an extract) into a reaction vial. If the sample is in a volatile solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that no water is present, as it will consume the derivatizing reagent.

  • Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the dried residue.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Immediately cap the vial tightly. Heat the vial at 70°C for 30-60 minutes in a heating block.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution.

Recommended GC-MS Parameters for Derivatized Analyte
ParameterRecommended Setting
GC-MS System Agilent 7890/5977 GC-MSD or equivalent
Column Agilent J&W HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless Inlet
Inlet Temperature 250°C
Injection Mode Split (20:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 80°C (hold 2 min), ramp at 20°C/min to 300°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-450) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis.

Table 2: Recommended GC-MS parameters for the analysis of silylated 2-(methylsulfinyl)ethanamine.

Method Validation and System Suitability

To ensure the trustworthiness of the generated data, the chosen method (preferably the derivatization method) should be validated according to ICH guidelines or internal laboratory standards.

System Suitability Testing (SST)

Before any sample analysis, a system suitability test should be performed by injecting a mid-level calibration standard.

SST ParameterAcceptance Criteria
Peak Tailing Factor ≤ 1.5 (A tailing factor > 2 may indicate active sites in the inlet liner or column contamination).
Precision Relative Standard Deviation (RSD) of ≤ 5% for peak area from six replicate injections.
Signal-to-Noise (S/N) S/N ratio ≥ 10 for the lowest calibration standard.

Table 3: Example system suitability criteria.

Key Validation Parameters
  • Linearity: Analyze a series of at least five calibration standards across the expected concentration range. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Mean recovery should be within 90-110%.

  • Precision:

    • Repeatability (Intra-day): Analyze at least six preparations of a sample on the same day. The RSD should be ≤ 5%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two days should be ≤ 10%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine experimentally based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

Conclusion

The analysis of 2-(methylsulfinyl)ethanamine by gas chromatography is feasible but requires careful consideration of the analyte's polar nature. While direct injection on a base-deactivated column with a sulfur-specific detector can be used for rapid screening, it is often plagued by poor peak shape. For reliable, accurate, and robust quantitative results, a method based on silylation derivatization followed by GC-MS analysis is strongly recommended. This approach effectively mitigates the challenges of polarity and volatility, yielding excellent chromatographic performance on standard non-polar columns. The protocols and validation guidelines presented here provide a solid foundation for researchers, scientists, and drug development professionals to establish a high-quality analytical method for this compound.

References

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34.

  • BenchChem (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. BenchChem.

  • Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines. Agilent Application Note.

  • Bullin, J. A., & Biles, R. W. (1984). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.

  • Supelco. (n.d.). Amines Analysis by Packed Column GC. Sigma-Aldrich Bulletin 737F.

  • Szulejko, J. E., & Kim, K.-H. (2016). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate.

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex Technical Note.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4347855, 2-(Methylsulfinyl)ethanamine. PubChem.

  • Fitz, B. (2018). Analysis of Sulfur-Containing Compounds in Diesel and Residual Fuel Oil with Heart-cutting Multidimensional GC Using the Agilent 8890 GC System. Agilent Application Note.

  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Supelco Application Note.

  • Cates, V. E., & Meloan, C. E. (1963). Separation of Sulfoxides by Gas Chromatography. Analytical Chemistry, 35(6), 658-660.

  • Zhao, S., et al. (2020). Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. ResearchGate.

  • Vasconcelos, I., et al. (2003). Method for analysis of heavy sulphur compounds using gas chromatography with flame photometric detection. Analytica Chimica Acta, 478(1), 131-137.

  • Da Vinci Laboratory Solutions. (n.d.). GC Analysis of Sulfur Compounds in LPG using the DVLS Liquefied Gas Injector combined with a Sulfur Specific Detector. CliniChrom.

  • OI Analytical. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Ingenieria Analitica Application Note.

  • ECHEMI. (n.d.). 2-(Methylsulfonyl)ethanamine. ECHEMI Chemical Database.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4340561, 2-(Methylsulfonyl)ethanamine. PubChem.

  • SilcoTek. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. SilcoTek Blog.

  • Shimadzu. (n.d.). Analysis of Sulfur Compounds in Natural Gas by Nexis™ SCD-2030 According to ASTM D5504. Shimadzu Application News.

  • Reddy, B. et al. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. LCGC North America.

Sources

Method

Application Notes &amp; Protocols: The Strategic Role of 2-(methylsulfinyl)ethanamine in the Synthesis of Pharmaceutical Intermediates

Foreword: The Emergence of the Sulfoxide Moiety in Modern Drug Design In the landscape of contemporary medicinal chemistry, the sulfoxide functional group has transitioned from a chemical curiosity to a cornerstone of mo...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Emergence of the Sulfoxide Moiety in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the sulfoxide functional group has transitioned from a chemical curiosity to a cornerstone of molecular design for a host of therapeutics. Its unique stereochemical and physicochemical properties—namely, its chirality at the sulfur atom, its capacity for hydrogen bonding, and its metabolic stability—have rendered it a privileged scaffold in drug discovery. Molecules incorporating a sulfoxide group, such as the blockbuster proton-pump inhibitors esomeprazole and modafinil, underscore the therapeutic significance of this functional group.[1] This guide delves into the synthetic utility of simple chiral sulfoxides, typified by 2-(methylsulfinyl)ethanamine, as foundational building blocks for constructing complex pharmaceutical intermediates. We will explore the nuances of their synthesis, their reactivity, and the strategic considerations for their incorporation into drug candidates, providing researchers with a robust framework for leveraging their potential.

Physicochemical and Safety Profile of 2-(methylsulfinyl)ethanamine

A thorough understanding of a reagent's properties is paramount to its effective and safe implementation in any synthetic protocol.

Chemical and Physical Properties

2-(methylsulfinyl)ethanamine is a small, polar molecule featuring a primary amine and a chiral sulfoxide. These two functional groups dictate its reactivity and handling requirements.

PropertyValueSource
Molecular Formula C₃H₉NOSPubChem[2]
Molecular Weight 107.18 g/mol PubChem[2]
XLogP3 -1.6PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Topological Polar Surface Area 54.8 ŲPubChem[2]

The low XLogP3 value indicates high hydrophilicity, suggesting solubility in polar solvents. The presence of both a hydrogen bond donor (the amine) and acceptors (the amine and the sulfoxide oxygen) facilitates interactions with biological targets and influences its solubility and crystalline properties.

Safety and Handling

According to its GHS classification, 2-(methylsulfinyl)ethanamine is a hazardous substance requiring careful handling.[2]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[2]

  • Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.

The Synthetic Challenge: Asymmetric Synthesis of Chiral Sulfoxides

The primary challenge and opportunity in utilizing sulfoxide-containing intermediates lie in the control of the stereochemistry at the sulfur atom. The asymmetric synthesis of chiral sulfoxides is a well-explored yet continually evolving field of organic chemistry.[3][4]

Conceptual Workflow for Asymmetric Sulfoxidation

The most common strategy for synthesizing chiral sulfoxides is the asymmetric oxidation of a prochiral sulfide. This approach prevents the need for challenging chiral separations later in a synthetic sequence.

Asymmetric_Sulfoxidation_Workflow Start Prochiral Sulfide (e.g., 2-(methylthio)ethanamine) Oxidation Asymmetric Oxidation Start->Oxidation Product Enantioenriched Sulfoxide (e.g., (S)-2-(methylsulfinyl)ethanamine) Oxidation->Product Catalyst Chiral Catalyst (e.g., Metal-complex, Enzyme) Catalyst->Oxidation Oxidant Stoichiometric Oxidant (e.g., H₂O₂, Peroxides) Oxidant->Oxidation Purification Purification (Chromatography) Product->Purification Analysis Enantiomeric Excess (ee) Determination (e.g., Chiral HPLC) Purification->Analysis

Caption: General workflow for the asymmetric synthesis of a chiral sulfoxide.

The choice of catalyst is critical and can range from metal-based systems, such as those employing titanium or vanadium complexes with chiral ligands, to biocatalytic methods using enzymes like monooxygenases.[3]

Protocol: Asymmetric Synthesis of (S)-2-(methylsulfinyl)ethanamine

This protocol is a representative method adapted from established procedures for the asymmetric oxidation of sulfides. Researchers should optimize conditions for their specific substrate and scale.

Materials
  • 2-(methylthio)ethanamine

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • (S,S)-Diethyl tartrate ((S,S)-DET)

  • Cumene hydroperoxide (CHP), ~80% in cumene

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH), 1 M aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Procedure
  • Catalyst Preparation:

    • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve (S,S)-diethyl tartrate (2.2 equivalents) in anhydrous dichloromethane (DCM).

    • Cool the solution to -20 °C in a cryocooler.

    • Slowly add titanium(IV) isopropoxide (1.0 equivalent) dropwise with vigorous stirring. The solution should turn a pale yellow.

    • Stir the mixture at -20 °C for 30 minutes to allow for complex formation.

  • Sulfide Addition:

    • Add 2-(methylthio)ethanamine (1.0 equivalent) to the catalyst mixture. Note: The amine functionality may coordinate with the titanium center. Some protocols suggest N-protection prior to oxidation for improved results.

  • Oxidation:

    • Add cumene hydroperoxide (1.1 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -20 °C.

    • Stir the reaction at -20 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding 1 M aqueous NaOH solution and allowing the mixture to warm to room temperature. Stir vigorously for 1 hour.

    • Separate the organic and aqueous layers. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched 2-(methylsulfinyl)ethanamine.

  • Chiral Analysis:

    • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase.

Application in the Synthesis of Pharmaceutical Scaffolds

While direct, large-scale applications of 2-(methylsulfinyl)ethanamine itself are not widely documented in mainstream pharmaceutical synthesis, its structure as a bifunctional chiral building block offers significant potential. It can be envisioned as a precursor to more complex molecules, leveraging the reactivity of both the primary amine and the sulfoxide.

Role as a Chiral Amine Synthon

The primary amine of 2-(methylsulfinyl)ethanamine can undergo a wide range of transformations common in pharmaceutical synthesis:

  • Amide bond formation: Coupling with carboxylic acids to introduce peptidic linkages.

  • Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • N-Arylation: Buchwald-Hartwig or Ullmann coupling to form N-aryl amines, a common motif in kinase inhibitors.

The chirality of the adjacent sulfoxide can serve as a powerful stereodirecting group in these transformations.

The Sulfoxide as a Modulating Group and Synthetic Handle

The sulfoxide itself is more than a passive chiral auxiliary. Its polarity and hydrogen bonding capability can improve the pharmacokinetic properties of a final drug molecule. Furthermore, it can be a synthetic handle for further functionalization. For instance, the Pummerer rearrangement can transform the sulfoxide into an α-functionalized sulfide, opening pathways to other structures.

Conceptual Synthetic Pathway

The following diagram illustrates a hypothetical pathway where 2-(methylsulfinyl)ethanamine is used to construct a more complex, chiral pharmaceutical intermediate.

Synthetic_Application Start 2-(methylsulfinyl)ethanamine Step1 Reductive Amination (with R-CHO) Start->Step1 Step3 N-Arylation (with Ar-X) Start->Step3 Intermediate1 Chiral Secondary Amine Step1->Intermediate1 Step2 Amide Coupling (with R'-COOH) Intermediate1->Step2 Product Complex Pharmaceutical Intermediate Step2->Product Intermediate2 Chiral N-Aryl Amine Step3->Intermediate2 Intermediate2->Step2

Caption: Hypothetical synthetic routes employing 2-(methylsulfinyl)ethanamine.

Conclusion and Future Perspectives

While 2-(methylsulfinyl)ethanamine may not be a widely cited intermediate, its structure embodies the key features that make chiral sulfoxides powerful tools in pharmaceutical synthesis. The principles governing its asymmetric synthesis and its potential transformations are central to modern medicinal chemistry. As the demand for stereochemically complex and novel drug candidates continues to grow, the strategic use of small, chiral building blocks like 2-(methylsulfinyl)ethanamine and its analogs will undoubtedly expand. Further research into the diastereoselective reactions guided by the sulfinyl group in such simple scaffolds could unlock new and efficient pathways to valuable pharmaceutical intermediates.

References

Sources

Application

Application Notes: Leveraging 2-(Methylsulfinyl)ethanamine as a Novel Bifunctional Building Block in Drug Discovery

Introduction: The Strategic Value of 2-(Methylsulfinyl)ethanamine In the landscape of modern medicinal chemistry, the strategic incorporation of unique functional groups is paramount to accessing novel chemical space and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-(Methylsulfinyl)ethanamine

In the landscape of modern medicinal chemistry, the strategic incorporation of unique functional groups is paramount to accessing novel chemical space and developing drug candidates with optimized properties. Sulfur-containing motifs are increasingly recognized for their value in drug design, contributing to a wide array of approved therapeutics.[1][2] 2-(Methylsulfinyl)ethanamine, a bifunctional molecule featuring a primary amine and a methylsulfinyl group, represents an underutilized yet highly valuable building block for drug development professionals.

The primary amine serves as a versatile synthetic handle for a multitude of transformations, including amidation and reductive amination, allowing for the facile introduction of diverse substituents.[3][4] Simultaneously, the methylsulfinyl (sulfoxide) moiety offers several key advantages:

  • Polarity and Solubility: The sulfoxide group is a strong hydrogen bond acceptor, which can significantly enhance the aqueous solubility of a parent molecule—a critical parameter for improving pharmacokinetic profiles.

  • Metabolic Stability: Unlike the corresponding thioether, the sulfoxide is often more resistant to certain metabolic pathways, potentially increasing the half-life of a drug candidate.

  • Chirality: The sulfur atom in a sulfoxide is a stereogenic center, providing an opportunity to explore stereoselective interactions with biological targets and develop more potent and selective drugs.[2]

This guide provides a comprehensive overview of the synthetic utility of 2-(methylsulfinyl)ethanamine, complete with detailed protocols for its incorporation into a novel scaffold targeting protein kinases, a pivotal class of enzymes in oncology and immunology.

Physicochemical Properties and Handling

A thorough understanding of the properties of 2-(methylsulfinyl)ethanamine is essential for its effective application in synthesis.

PropertyValueReference
CAS Number 22632-16-6[5]
Molecular Formula C₃H₉NOS[5]
Molecular Weight 107.18 g/mol [5]
Appearance Expected to be a liquid or low-melting solidN/A
Boiling Point Not well-documented; predicted to be higher than the corresponding sulfideN/A
Solubility Expected to be soluble in water and polar organic solventsN/A

Safety and Handling: 2-(Methylsulfinyl)ethanamine should be handled with care in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

Core Synthetic Strategies and Reaction Protocols

The dual functionality of 2-(methylsulfinyl)ethanamine allows for its participation in a wide range of chemical transformations. The primary amine is the more reactive handle for initial diversification, while the sulfoxide can be leveraged for its physicochemical contributions or for more advanced, specialized reactions.

Synthesis of the Building Block

While 2-(methylsulfinyl)ethanamine can be sourced from commercial vendors, it can also be prepared from its thioether precursor, 2-(methylthio)ethanamine, via selective oxidation. This allows for greater control and availability in a research setting.

Protocol 1: Selective Oxidation of 2-(Methylthio)ethanamine

This protocol describes a green and efficient method for the selective oxidation of the sulfide to the sulfoxide using hydrogen peroxide.[6]

  • Materials:

    • 2-(Methylthio)ethanamine (1.0 eq)

    • Hydrogen peroxide (30% aq. solution, 1.1 eq)

    • Glacial acetic acid

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

  • Procedure:

    • Dissolve 2-(methylthio)ethanamine (1.0 eq) in glacial acetic acid in a round-bottom flask.

    • Cool the mixture to 0 °C in an ice bath.

    • Add hydrogen peroxide (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the starting material is consumed, carefully quench the reaction by slowly adding it to a stirred, saturated solution of NaHCO₃ until effervescence ceases.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(methylsulfinyl)ethanamine.

  • Causality and Insights:

    • Acetic Acid as Solvent: Acetic acid serves as both a solvent and a catalyst, activating the hydrogen peroxide for the oxidation reaction.

    • Stoichiometry of H₂O₂: Using a slight excess (1.1 eq) of hydrogen peroxide ensures complete conversion of the sulfide while minimizing over-oxidation to the corresponding sulfone.[7][8]

    • Temperature Control: The initial cooling is crucial to control the exothermicity of the reaction and prevent runaway reactions or over-oxidation.

Application in Scaffold Synthesis: N-Acylation

N-acylation is a fundamental reaction for elaborating the primary amine of 2-(methylsulfinyl)ethanamine, allowing for its linkage to a core molecular scaffold. This example demonstrates the coupling with a substituted benzoic acid, a common fragment in kinase inhibitors.

Protocol 2: Amide Bond Formation with a Carboxylic Acid

This protocol employs a standard peptide coupling agent for the efficient formation of an amide bond.[3][9]

  • Materials:

    • 2-(Methylsulfinyl)ethanamine (1.0 eq)

    • 4-Chloro-3-nitrobenzoic acid (1.0 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

    • Hydroxybenzotriazole (HOBt, 1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

    • Anhydrous MgSO₄

  • Procedure:

    • To a solution of 4-chloro-3-nitrobenzoic acid (1.0 eq) in DMF, add EDC (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 30 minutes to pre-activate the carboxylic acid.

    • Add a solution of 2-(methylsulfinyl)ethanamine (1.0 eq) in DMF to the reaction mixture.

    • Add DIPEA (2.5 eq) and stir the reaction at room temperature overnight.

    • Dilute the reaction mixture with EtOAc and wash successively with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of DCM/Methanol) to obtain the desired amide.

  • Causality and Insights:

    • EDC/HOBt Coupling: This combination is a highly efficient and widely used method for amide bond formation, minimizing side reactions and racemization if chiral centers are present.

    • DIPEA as Base: DIPEA is a non-nucleophilic base used to neutralize the HCl salt formed during the reaction and to facilitate the coupling process.

Further Derivatization: Reductive Amination

For scaffolds where a more flexible linker is desired, reductive amination provides a powerful method to connect 2-(methylsulfinyl)ethanamine to an aldehyde- or ketone-containing core.[4][10]

Protocol 3: Reductive Amination with an Aldehyde

This protocol utilizes a mild and selective reducing agent, sodium triacetoxyborohydride, which is well-suited for this transformation.[10]

  • Materials:

    • 2-(Methylsulfinyl)ethanamine (1.2 eq)

    • 4-Formylphenylboronic acid pinacol ester (1.0 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

    • Dichloroethane (DCE)

    • Acetic acid (catalytic amount)

    • Saturated NaHCO₃ (aq)

    • DCM

  • Procedure:

    • To a suspension of 4-formylphenylboronic acid pinacol ester (1.0 eq) in DCE, add 2-(methylsulfinyl)ethanamine (1.2 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product via flash chromatography.

  • Causality and Insights:

    • NaBH(OAc)₃: This reagent is milder than other borohydrides and selectively reduces the iminium ion formed in situ, without reducing the starting aldehyde. This allows for a one-pot procedure.[10]

    • Catalytic Acid: Acetic acid catalyzes the formation of the intermediate iminium ion, which is the species that is subsequently reduced.

Advanced Synthetic Applications: The Pummerer Rearrangement

For more advanced synthetic strategies, the sulfoxide moiety itself can be used as a reactive handle. The Pummerer rearrangement is a classic reaction of sulfoxides that, in the presence of an acid anhydride, converts the sulfoxide into an α-acyloxy thioether.[11][12] This transformation can be a powerful tool for carbon-carbon or carbon-heteroatom bond formation.[13][14]

While a detailed protocol is beyond the scope of these introductory notes, researchers should be aware of this potential reactivity, especially when considering reaction conditions that involve acid anhydrides (e.g., acetic anhydride). The rearrangement proceeds via a thial cation intermediate, which is a potent electrophile that can be trapped by various nucleophiles.[11]

Visualization of Synthetic Workflow

The following diagrams illustrate the key synthetic transformations and the overall workflow for utilizing 2-(methylsulfinyl)ethanamine as a building block.

G cluster_synthesis Building Block Synthesis cluster_application Scaffold Elaboration cluster_advanced Advanced Derivatization A 2-(Methylthio)ethanamine B 2-(Methylsulfinyl)ethanamine A->B Selective Oxidation (Protocol 1) E Amide-Linked Product B->E N-Acylation (Protocol 2) F Amine-Linked Product B->F Reductive Amination (Protocol 3) G Pummerer Reaction (e.g., with Ac₂O) B->G C Core Scaffold (e.g., Carboxylic Acid) C->E D Core Scaffold (e.g., Aldehyde) D->F H α-Acyloxy Thioether G->H

Caption: Synthetic workflow for 2-(methylsulfinyl)ethanamine.

Conclusion

2-(Methylsulfinyl)ethanamine is a potent and versatile building block for medicinal chemists and drug development professionals. Its bifunctional nature allows for straightforward incorporation into a wide variety of molecular scaffolds through robust and well-established synthetic protocols such as N-acylation and reductive amination. The inherent properties of the methylsulfinyl group—polarity, metabolic stability, and chirality—offer significant advantages in the optimization of drug-like properties. By leveraging the synthetic strategies outlined in these notes, researchers can effectively utilize 2-(methylsulfinyl)ethanamine to explore novel chemical space and accelerate the discovery of new therapeutic agents.

References

  • Wikipedia. 4-Thiomescaline. Available from: [Link]

  • Wikipedia. PiHKAL. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4347855, 2-(Methylsulfinyl)ethanamine. Available from: [Link]

  • Alam, M. A., et al. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 24(15), 2796. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Google Patents. JP2002020365A - Method for producing 2-(methylsulfonyl)ethylamine.
  • Wikipedia. Pummerer rearrangement. Available from: [Link]

  • Mustafa, M., & Winum, J. Y. (2022). The importance of sulfur-containing motifs in drug design and discovery. Expert Opinion on Drug Discovery, 17(5), 505-524. Available from: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 14(11), 4428-4434. Available from: [Link]

  • Rayner, P. J., et al. (2021). On the synthesis of α-amino sulfoxides. Organic & Biomolecular Chemistry, 19(2), 299-303. Available from: [Link]

  • Feldman, K. S., & Vidulova, D. B. (2007). Extending Pummerer Reaction Chemistry. Application to the Total Synthesis of (±)-Dibromoagelaspongin. Journal of the American Chemical Society, 129(45), 13806–13807. Available from: [Link]

  • ResearchGate. Sulfoxides in medicine. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4340561, 2-(Methylsulfonyl)ethanamine. Available from: [Link]

  • ResearchGate. N-Acylation Reactions of Amines. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • Google Patents. EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.
  • Organic Chemistry Portal. Sulfoxide synthesis by oxidation. Available from: [Link]

  • Journal of Synthetic Chemistry. Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Available from: [Link]

  • Cureus. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available from: [Link]

  • ACS Publications. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Available from: [Link]

  • ResearchGate. Novel Synthesis of α-Amino Carboxamides and Their Related Compounds via α-Oxo Sulfones Starting from 2,2-Disulfonyloxiranes. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • PharmaCompass. 2-(methylsulfonyl)ethan-1-amine hydrochloride. Available from: [Link]

  • RSC Publishing. Scalable selective electrochemical oxidation of sulfides to sulfoxides. Available from: [Link]

  • AZoLifeSciences. Revolutionizing Drug Discovery with Novel Sulfur Compound Synthesis. Available from: [Link]

  • ACS Publications. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Available from: [Link]

  • Wikipedia. 3-Thioescaline. Available from: [Link]

  • Chem-Station. Pummerer Rearrangement. Available from: [Link]

  • ChemRxiv. Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. Available from: [Link]

  • National Center for Biotechnology Information. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Available from: [Link]

  • PubMed Central. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Available from: [Link]

  • National Center for Biotechnology Information. The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. Available from: [Link]

  • ResearchGate. Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst. Available from: [Link]

  • Pharmaffiliates. 2-(Methylthio)ethylamine. Available from: [Link]

  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available from: [Link]

  • Taylor & Francis Online. The importance of sulfur-containing motifs in drug design and discovery. Available from: [Link]

  • MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. Available from: [Link]

  • ResearchGate. Modern Pummerer-Type Reactions. Available from: [Link]

  • Scholars Research Library. Synthesis of different sulfoxide from its corresponding sulfide by plant enzyme. Available from: [Link]

  • YouTube. This Sulfoxide Does Something UNEXPECTED (Pummerer Reaction) Mechanism Monday #60!. Available from: [Link]

Sources

Method

Application Notes and Protocols for 2-(methylsulfinyl)ethanamine: Synthesis, Reaction Conditions, and Yields

Introduction: The Versatile Sulfinylamine Moiety In the landscape of modern drug discovery and development, the strategic incorporation of sulfur-containing functional groups can profoundly influence the physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Sulfinylamine Moiety

In the landscape of modern drug discovery and development, the strategic incorporation of sulfur-containing functional groups can profoundly influence the physicochemical and pharmacological properties of lead compounds. Among these, the sulfinyl group occupies a unique space, offering a balance of polarity and lipophilicity, and the potential for chirality at the sulfur center. 2-(methylsulfinyl)ethanamine, a simple yet versatile building block, embodies these characteristics. It serves as a valuable intermediate, bridging the gap between its precursor, the nucleophilic thioether 2-(methylthio)ethanamine, and its fully oxidized, highly polar sulfonyl analogue, 2-(methylsulfonyl)ethanamine.

This technical guide provides a comprehensive overview of the synthesis and potential reactivity of 2-(methylsulfinyl)ethanamine. We will delve into detailed, field-proven protocols for the preparation of its precursor and its subsequent controlled oxidation. Furthermore, we will explore the anticipated reactivity of the target compound, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this valuable synthetic intermediate.

Synthesis of the Precursor: 2-(methylthio)ethanamine

The journey to 2-(methylsulfinyl)ethanamine begins with the efficient synthesis of its immediate precursor, 2-(methylthio)ethanamine. This thioether can be reliably prepared through several synthetic strategies, with two of the most common and practical routes being the S-methylation of cysteamine and the reaction of a 2-haloethylamine with sodium thiomethoxide.

Synthetic Pathways to 2-(methylthio)ethanamine

Synthesis of 2-(methylthio)ethanamine cluster_0 Route 1: S-Methylation of Cysteamine cluster_1 Route 2: Nucleophilic Substitution Cysteamine Cysteamine (HSCH₂CH₂NH₂) Product 2-(methylthio)ethanamine (CH₃SCH₂CH₂NH₂) Cysteamine->Product 1. Base 2. Methylating Agent MethylatingAgent Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Base1 Base (e.g., NaOH, NaH) Haloethylamine 2-Haloethylamine (XCH₂CH₂NH₂; X = Cl, Br) Haloethylamine->Product Sodium Thiomethoxide SodiumThiomethoxide Sodium Thiomethoxide (NaSCH₃)

Caption: Synthetic routes to 2-(methylthio)ethanamine.

Protocol 1: Synthesis of 2-(methylthio)ethanamine from Cysteamine Hydrochloride

This protocol details the S-methylation of cysteamine, a readily available starting material. The reaction proceeds via the deprotonation of the thiol group by a base, followed by nucleophilic attack of the resulting thiolate on a methylating agent.

Materials and Equipment:

  • Cysteamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution and Basification: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve cysteamine hydrochloride (1 equivalent) in methanol. To this stirred solution, add a solution of sodium hydroxide (2.2 equivalents) in water dropwise, maintaining the temperature below 10 °C.

  • Methylation: To the resulting solution of the free base, add dimethyl sulfate or methyl iodide (1.1 equivalents) dropwise via a dropping funnel over 30 minutes, ensuring the temperature remains below 15 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol. To the aqueous residue, add dichloromethane and transfer to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(methylthio)ethanamine.

  • Purification: The crude product can be purified by vacuum distillation to yield the pure 2-(methylthio)ethanamine as a colorless liquid.[1]

Expected Yield: 70-85%

Selective Oxidation to 2-(methylsulfinyl)ethanamine

The conversion of the thioether to the sulfoxide is a critical step that requires careful control of the reaction conditions to prevent over-oxidation to the corresponding sulfone. A variety of oxidizing agents can be employed for this transformation.

Oxidation of 2-(methylthio)ethanamine

Oxidation of 2-(methylthio)ethanamine Thioether 2-(methylthio)ethanamine (CH₃SCH₂CH₂NH₂) Sulfoxide 2-(methylsulfinyl)ethanamine (CH₃S(O)CH₂CH₂NH₂) Thioether->Sulfoxide [O] (e.g., H₂O₂, m-CPBA) Controlled Conditions Sulfone 2-(methylsulfonyl)ethanamine (CH₃SO₂CH₂CH₂NH₂) Sulfoxide->Sulfone [O] (Excess Oxidant)

Caption: Controlled oxidation to the sulfoxide and over-oxidation to the sulfone.

Table 1: Comparison of Oxidizing Agents for Thioether to Sulfoxide Conversion
Oxidizing AgentCatalyst/SolventTemperature (°C)Reaction TimeTypical Yield (%)Reference
Hydrogen Peroxide (H₂O₂) (30%)Ethanol301-4 hHigh[2]
meta-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane0 to RT1-3 hHigh[3]
Sodium periodate (NaIO₄)Methanol/Water0 to RT2-6 hHigh
1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC)Solvent-freeRTShortExcellent[4]

Note: Yields are general for thioether to sulfoxide oxidations and may vary for 2-(methylthio)ethanamine.

Protocol 2: Selective Oxidation of 2-(methylthio)ethanamine to 2-(methylsulfinyl)ethanamine using Hydrogen Peroxide

This protocol employs 30% hydrogen peroxide as a green and efficient oxidizing agent. The stoichiometry is crucial to favor the formation of the sulfoxide and minimize the sulfone byproduct.

Materials and Equipment:

  • 2-(methylthio)ethanamine

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, dissolve 2-(methylthio)ethanamine (1 equivalent) in ethanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Oxidant: To the stirred solution, add 30% hydrogen peroxide (1.1 equivalents) dropwise via a dropping funnel, maintaining the internal temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC, paying close attention to the consumption of the starting material and the formation of the sulfoxide and sulfone.

  • Quenching and Work-up: Upon completion, cool the reaction mixture in an ice bath and quench any excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with peroxide indicator strips is obtained.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(methylsulfinyl)ethanamine.

  • Purification: The product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Expected Yield: 75-90%

Further Oxidation to 2-(methylsulfonyl)ethanamine

For applications requiring the sulfone analogue, 2-(methylsulfinyl)ethanamine or 2-(methylthio)ethanamine can be further oxidized using a stronger oxidizing agent or an excess of a milder one.

Reaction Conditions:

  • From Thioether: The direct oxidation of 2-(methylthio)ethanamine to the sulfone can be achieved using an excess of hydrogen peroxide (e.g., >2.2 equivalents) in a suitable solvent like acetic acid or with other strong oxidizing agents like potassium permanganate (KMnO₄).

  • From Sulfoxide: The oxidation of 2-(methylsulfinyl)ethanamine to the sulfone can be accomplished using reagents such as m-CPBA (1.1 equivalents) or hydrogen peroxide.

Potential Reactions of 2-(methylsulfinyl)ethanamine

The bifunctional nature of 2-(methylsulfinyl)ethanamine, possessing both a primary amine and a sulfoxide, opens up a wide array of potential chemical transformations.

Reactions at the Amino Group:

The primary amino group is a versatile nucleophile and can undergo a variety of classical reactions:

  • Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding amides.

  • Sulfonylation: Treatment with sulfonyl chlorides under basic conditions will produce sulfonamides.[5]

  • Alkylation: Nucleophilic substitution with alkyl halides can lead to the formation of secondary and tertiary amines, although control of the degree of alkylation can be challenging.

  • Schiff Base Formation: Condensation with aldehydes or ketones will form the corresponding N-sulfinyl imines (sulfinimines). This is a particularly interesting transformation as sulfinimines are valuable intermediates in asymmetric synthesis.[6][7][8]

Reactions Involving the Sulfinyl Group:
  • Oxidation: As previously discussed, the sulfinyl group can be readily oxidized to the corresponding sulfone.

  • Reduction: The sulfoxide can be reduced back to the thioether using a variety of reducing agents, such as phosphorus-based reagents or certain metal hydrides.

  • Pummerer Rearrangement: In the presence of an activating agent like acetic anhydride, the sulfoxide can undergo a Pummerer rearrangement to yield an α-acetoxy thioether.

  • Chiral Auxiliary: The chiral center at the sulfur atom in enantiomerically pure 2-(methylsulfinyl)ethanamine could potentially be utilized as a chiral auxiliary to direct stereoselective transformations on a molecule to which it is attached.

Safety and Handling

2-(methylsulfinyl)ethanamine is classified as a hazardous substance.[9]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H314: Causes severe skin burns and eye damage.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

Its precursor, 2-(methylthio)ethanamine, is also hazardous.[1]

  • GHS Hazard Statements:

    • H226: Flammable liquid and vapor.

    • H314: Causes severe skin burns and eye damage.

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Handle flammable materials with care and away from ignition sources.

Conclusion

2-(methylsulfinyl)ethanamine is a valuable and versatile building block with significant potential in medicinal chemistry and organic synthesis. Its preparation via the controlled oxidation of the readily accessible 2-(methylthio)ethanamine is a straightforward process, provided that the reaction conditions are carefully managed to prevent over-oxidation. The presence of both a nucleophilic amino group and a modifiable sulfinyl group offers multiple handles for further synthetic elaboration. The protocols and data presented herein provide a solid foundation for researchers to confidently synthesize and utilize this important intermediate in their drug discovery and development endeavors.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting "2-(methylsulfinyl)ethanamine" Synthesis Impurities

Introduction: The Challenge of Selective Oxidation Welcome to the technical support center for the synthesis of 2-(methylsulfinyl)ethanamine. This valuable intermediate is most commonly synthesized via the oxidation of i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Selective Oxidation

Welcome to the technical support center for the synthesis of 2-(methylsulfinyl)ethanamine. This valuable intermediate is most commonly synthesized via the oxidation of its sulfide precursor, 2-(methylthio)ethylamine. While seemingly straightforward, this reaction presents a significant control challenge: achieving selective oxidation to the desired sulfoxide without further oxidation to the sulfone byproduct. The sulfur atom's electron-rich nature makes it susceptible to both the first and a subsequent second oxidation, often leading to a mixture of products.[1]

This guide provides in-depth, field-proven troubleshooting strategies in a direct question-and-answer format to help you diagnose and resolve common impurities, optimize your reaction conditions, and ensure the synthesis of high-purity 2-(methylsulfinyl)ethanamine.

Core Troubleshooting: Impurity Identification and Mitigation

This section addresses the most frequently encountered issues during the synthesis. The key to success lies in understanding the origin of each impurity and implementing precise control over the reaction parameters.

Q1: What are the primary impurities in my crude product and how do I identify them?

A1: In a typical oxidation reaction starting from 2-(methylthio)ethylamine, you will primarily encounter two process-related impurities: the unreacted starting material and an over-oxidized byproduct.

  • Unreacted Starting Material: 2-(methylthio)ethylamine (Sulfide)

    • Cause: Incomplete reaction due to insufficient oxidizing agent, low temperature, or inadequate reaction time.[2]

    • Identification: This is the least polar compound in the main reaction mixture. On a normal-phase silica TLC plate, it will have the highest Retardation factor (Rf).

  • Over-oxidation Product: 2-(methylsulfonyl)ethanamine (Sulfone)

    • Cause: This is the most common and challenging impurity. It forms when the desired sulfoxide intermediate is subjected to further oxidation. This is often a result of excessive oxidizing agent, high reaction temperatures, or a prolonged reaction time after the starting material has been consumed.

    • Identification: This is the most polar compound of the three. It will have the lowest Rf value on a silica TLC plate.

The desired product, 2-(methylsulfinyl)ethanamine (Sulfoxide) , will have an intermediate polarity and Rf value.

Reaction Pathway and Impurity Formation

G cluster_main Oxidation Pathway start 2-(methylthio)ethylamine (Sulfide) product 2-(methylsulfinyl)ethanamine (Desired Sulfoxide) start->product [O] (Controlled) impurity 2-(methylsulfonyl)ethanamine (Sulfone Impurity) product->impurity [O] (Over-oxidation)

Caption: Oxidation pathway for 2-(methylsulfinyl)ethanamine synthesis.

Table 1: Physicochemical Properties for Impurity Identification

Compound NameStructure (Functional Group)Common NameRelative PolarityExpected TLC Rf (Silica)
2-(methylthio)ethylamineR-S-CH₃SulfideLowHigh
2-(methylsulfinyl)ethanamineR-S(O)-CH₃SulfoxideMediumMedium
2-(methylsulfonyl)ethanamineR-S(O)₂-CH₃SulfoneHighLow
Q2: My reaction is sluggish and yields are low, with a large amount of unreacted starting material. What are the causes and solutions?

A2: An incomplete reaction points to insufficient activation energy or a stoichiometric deficiency. The primary factors to investigate are the oxidizing agent, temperature, and reaction time.

  • Causality—Insufficient Oxidizing Power: The energy barrier for the first oxidation (sulfide to sulfoxide) has not been overcome efficiently.

  • Troubleshooting Steps:

    • Verify Oxidant Stoichiometry: Ensure at least one full equivalent of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA) is used. The potency of some oxidizing agents can degrade over time; use a fresh or recently titrated batch.

    • Gradually Increase Temperature: While high temperatures risk over-oxidation, a reaction that is too cold will be excessively slow. If you are running the reaction at 0°C, consider allowing it to slowly warm to room temperature while carefully monitoring via TLC.

    • Increase Reaction Time: If the reaction is proceeding cleanly but slowly (i.e., minimal sulfone formation), extending the reaction time may be sufficient to drive it to completion. Continue to monitor every 30-60 minutes.

Q3: My main problem is the formation of the 2-(methylsulfonyl)ethanamine (sulfone) impurity. How can I prevent this?

A3: This is the central challenge of this synthesis. Preventing over-oxidation requires precise control over the reaction conditions to ensure the reaction stops at the sulfoxide stage. The sulfoxide is more electron-poor than the starting sulfide, but it is still susceptible to further oxidation, especially under harsh conditions.

  • Causality—Controlling the Exotherm and Oxidant Exposure: The oxidation is an exothermic process. Localized temperature spikes and excess oxidizing agent are the primary drivers for the formation of the sulfone byproduct.

Troubleshooting Workflow for Over-oxidation

G start High Sulfone Impurity Detected q1 Check Reaction Temperature start->q1 a1_high Action: Lower reaction temperature. Maintain at 0-5 °C. q1->a1_high Too High / Spikes a1_ok Temperature is Controlled q1->a1_ok OK end_node Optimized for Sulfoxide a1_high->end_node q2 Review Oxidant Addition a1_ok->q2 a2_fast Action: Add oxidant dropwise via syringe pump over 1-2 hours. q2->a2_fast Too Fast / Bulk a2_ok Addition is Slow q2->a2_ok OK a2_fast->end_node q3 Verify Oxidant Stoichiometry a2_ok->q3 a3_high Action: Reduce oxidant to 1.0-1.05 equivalents. q3->a3_high > 1.1 eq a3_ok Stoichiometry is ~1.0 eq q3->a3_ok OK a3_high->end_node a3_ok->end_node Consider milder oxidant if issue persists

Caption: Logical workflow for minimizing sulfone byproduct formation.

Experimental Protocols & Analytical Methods

Protocol 1: Recommended Method for TLC Monitoring

A self-validating protocol relies on constant monitoring to understand the reaction kinetics and determine the optimal endpoint.

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Solvent System: A mobile phase of 90:10:1 Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH) is a good starting point. The small amount of base deactivates acidic sites on the silica, preventing the basic amine from streaking.

  • Spotting: On a single plate, spot the starting material (co-spot), the reaction mixture, and a baseline spot of the reaction mixture.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the plate under UV light (if applicable) and then stain with potassium permanganate (KMnO₄). The sulfide and sulfoxide will readily oxidize and appear as yellow spots on a purple background, while the sulfone is often more resistant to staining.

  • Interpretation: The reaction is complete when the starting material spot (highest Rf) has disappeared. The optimal endpoint is when the intensity of the desired product spot (middle Rf) is at its maximum, and the sulfone spot (lowest Rf) is barely visible.

Protocol 2: General Procedure for Controlled Oxidation

This protocol provides a framework for minimizing impurities.

  • Setup: Dissolve 2-(methylthio)ethylamine (1.0 eq) in a suitable solvent (e.g., methanol or acetone) in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0°C in an ice-water bath.[3]

  • Oxidant Preparation: Prepare a solution of the oxidizing agent (e.g., 30% hydrogen peroxide, 1.05 eq) in the same solvent. A catalyst like sodium tungstate can be used for H₂O₂ oxidations.[3]

  • Controlled Addition: Add the oxidant solution dropwise to the stirring reaction mixture over 1-2 hours, ensuring the internal temperature does not rise above 5-10°C.

  • Monitoring: After the addition is complete, monitor the reaction every 30 minutes using the TLC protocol described above.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a mild reducing agent, such as a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₄), to destroy any excess oxidant.

  • Workup & Purification: Proceed with an appropriate aqueous workup and purify the crude product via column chromatography. Use a gradient elution, starting with a less polar solvent system (e.g., 95:5:0.5 DCM/MeOH/NH₄OH) and gradually increasing the polarity.

Advanced Analytical Characterization

For drug development professionals, precise quantification of impurities is essential for regulatory compliance.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is the gold standard for separating and quantifying the sulfide, sulfoxide, and sulfone.[5] A C18 column with a mobile phase of water/acetonitrile containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is typically effective. The elution order will be reversed from TLC: the most polar compound (sulfone) will elute first, followed by the sulfoxide, and then the least polar sulfide.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for confirming the identity of each peak observed in the HPLC chromatogram.[6][7] By obtaining the mass-to-charge ratio (m/z) for each component, you can unequivocally confirm the presence of starting material (M+H)⁺, product (M+16+H)⁺, and over-oxidation byproduct (M+32+H)⁺.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the final, purified product and also to estimate the relative ratios of impurities in the crude mixture. The protons on the methyl group (S-CH₃) are particularly diagnostic, showing a characteristic downfield shift as the oxidation state of the sulfur increases (Sulfide < Sulfoxide < Sulfone).

References

  • BenchChem Technical Support. (2025). Technical Support Center: Optimizing Reaction Temperature for 2-(Methylsulfonyl)ethanol Synthesis. Benchchem.com.
  • BenchChem Technical Support. (2025). Improving yield in 2-(Methylsulfonyl)ethanol synthesis reactions. Benchchem.com.
  • Guidechem. (n.d.). What are the synthesis and applications of (S)-1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethanaMine?. Guidechem.com.
  • Kano, H., & Iida, Y. (2002). Method for producing 2-(methylsulfonyl)ethylamine.
  • PubChem. (n.d.). 2-(Methylsulfinyl)ethanamine.
  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). ScienceDirect.
  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
  • Impurity Profiling With Use of Hyphenated Techniques. (n.d.). Asian Journal of Research in Chemistry.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotechspain.com.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Trend in Scientific Research and Development.
  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch.
  • Impurity Profiling With Use of Hyphenated Techniques. (n.d.). Asian Journal of Research in Chemistry.
  • BenchChem Technical Support. (2025). Technical Support Center: Preventing Oxidation of the Methylthio Group During Workup. Benchchem.com.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-(methylsulfinyl)ethanamine

Welcome to the technical support center for the synthesis of 2-(methylsulfinyl)ethanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important sul...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(methylsulfinyl)ethanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important sulfoxide. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and purity.

The primary route for synthesizing 2-(methylsulfinyl)ethanamine involves the controlled oxidation of its thioether precursor, 2-(methylthio)ethylamine. While seemingly straightforward, this reaction requires careful control to prevent over-oxidation to the corresponding sulfone and to manage other potential side reactions. This guide provides a structured approach to troubleshooting and optimizing this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low or No Product Yield

Q1: I'm observing very low to no yield of 2-(methylsulfinyl)ethanamine. What are the likely causes and how can I troubleshoot this?

A1: Low or no product yield is a common issue that can stem from several factors, primarily related to the oxidant, reaction conditions, and the integrity of the starting material.

In-Depth Analysis and Troubleshooting Steps:

  • Oxidizing Agent Selection and Stoichiometry: The choice and amount of oxidizing agent are critical. Over-oxidation to the sulfone is a frequent problem.

    • Causality: Stronger oxidants or an excess of the oxidant can easily convert the desired sulfoxide into the sulfone byproduct. The goal is a selective oxidation.

    • Troubleshooting Protocol:

      • Verify Oxidant: Ensure you are using a mild and selective oxidizing agent. Hydrogen peroxide (H₂O₂) is a common and "green" choice. Other options include sodium periodate (NaIO₄) or meta-chloroperoxybenzoic acid (m-CPBA), though m-CPBA can be less selective.

      • Control Stoichiometry: Carefully control the stoichiometry of the oxidant. Start with a 1:1 molar ratio of the oxidant to 2-(methylthio)ethylamine. You can perform small-scale trials to find the optimal ratio for your specific setup.

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the appearance of the product and any byproducts. This will help you determine the optimal reaction time and prevent over-oxidation.

  • Reaction Temperature: Temperature plays a significant role in reaction kinetics and selectivity.

    • Causality: Higher temperatures can accelerate the rate of over-oxidation to the sulfone.

    • Troubleshooting Protocol:

      • Maintain Low Temperatures: Run the reaction at a controlled, low temperature. Starting at 0 °C (ice bath) is a good practice. If the reaction is sluggish, you can slowly allow it to warm to room temperature while monitoring its progress.

  • Starting Material Quality: The purity of 2-(methylthio)ethylamine is crucial.

    • Causality: Impurities in the starting material can interfere with the reaction or lead to the formation of unwanted side products. The starting material can also degrade over time.

    • Troubleshooting Protocol:

      • Verify Purity: Confirm the purity of your 2-(methylthio)ethylamine using techniques like NMR or GC-MS.

      • Proper Storage: Ensure the starting material has been stored correctly, typically in a cool, dark place under an inert atmosphere to prevent degradation.

Formation of Impurities

Q2: My final product is contaminated with a significant amount of the corresponding sulfone. How can I minimize its formation?

A2: The formation of 2-(methylsulfonyl)ethanamine (the sulfone) is the most common side reaction. Minimizing it requires fine-tuning your reaction conditions for selectivity.

In-Depth Analysis and Troubleshooting Steps:

  • Oxidant and Catalyst Choice: The reactivity of the oxidizing system is paramount.

    • Causality: The energy barrier for the oxidation of the sulfoxide to the sulfone is often not much higher than that for the oxidation of the thioether to the sulfoxide.

    • Troubleshooting Protocol:

      • Use a Milder Oxidant: If you are using a strong oxidant, switch to a milder one like hydrogen peroxide.

      • Catalytic Systems: Employing a catalyst can enhance selectivity. For instance, certain metal-based catalysts can favor the formation of the sulfoxide. Tantalum carbide used with 30% hydrogen peroxide has been shown to yield sulfoxides in high yields, while niobium carbide under similar conditions favors sulfones.

      • pH Control: The pH of the reaction mixture can influence the reactivity of the oxidant. In some cases, adjusting the pH can improve selectivity.

  • Controlled Addition of Oxidant: The rate of addition of the oxidant can impact selectivity.

    • Causality: Adding the oxidant all at once can create localized areas of high oxidant concentration, promoting over-oxidation.

    • Troubleshooting Protocol:

      • Slow, Dropwise Addition: Add the oxidizing agent slowly and dropwise to the solution of the thioether, while maintaining a low temperature. This ensures that the oxidant reacts with the more abundant thioether before it can react with the newly formed sulfoxide.

Product Purification Challenges

Q3: I'm struggling to purify the 2-(methylsulfinyl)ethanamine from the reaction mixture. What are the recommended purification methods?

A3: Purifying sulfoxides can be challenging due to their polarity and potential for degradation.

In-Depth Analysis and Troubleshooting Steps:

  • Initial Work-up: A proper aqueous work-up is the first step in removing many impurities.

    • Protocol:

      • Quench any remaining oxidant. For hydrogen peroxide, a dilute solution of sodium bisulfite or sodium thiosulfate can be used.

      • If your product is in an organic solvent, wash the organic layer with water or brine to remove water-soluble impurities.

  • Chromatography: Column chromatography is a common method for purifying sulfoxides.

    • Causality: The difference in polarity between the thioether, sulfoxide, and sulfone allows for their separation on a silica gel column.

    • Troubleshooting Protocol:

      • Solvent System: A polar solvent system is typically required. A gradient of methanol in dichloromethane or ethyl acetate in hexanes is a good starting point.

      • TLC Analysis: First, determine the appropriate solvent system using TLC to ensure good separation between your product and impurities.

      • Reverse-Phase Chromatography: If your compound is sensitive to silica gel, reverse-phase chromatography (C8 or C18) can be a gentler alternative.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.

    • Protocol:

      • Choose a solvent or solvent mixture in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for polar compounds include ethanol, methanol, or mixtures with water or less polar solvents like ethyl acetate.

  • Distillation: For liquid sulfoxides, vacuum distillation can be an option, but care must be taken as some sulfoxides can be thermally labile.

Experimental Protocols

Optimized Synthesis of 2-(methylsulfinyl)ethanamine

This protocol is designed to maximize yield and minimize the formation of the sulfone byproduct.

Materials:

  • 2-(methylthio)ethylamine (97% or higher)

  • Hydrogen peroxide (30% solution)

  • Methanol

  • Sodium bisulfite (10% aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Round bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a round bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(methylthio)ethylamine (1 equivalent) in methanol.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add a 30% hydrogen peroxide solution (1.05 equivalents) dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 10:1 DCM:Methanol mobile phase).

  • Once the starting material is consumed (typically 2-4 hours), quench the reaction by slowly adding a 10% aqueous solution of sodium bisulfite until a test with peroxide indicator strips is negative.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume of the residue).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude 2-(methylsulfinyl)ethanamine.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Recommended Action
Low/No Yield Inappropriate oxidant/stoichiometryUse a mild oxidant (e.g., H₂O₂); optimize molar ratio (start at 1:1).
High reaction temperatureMaintain low temperature (0 °C to room temperature).
Poor starting material qualityVerify purity of 2-(methylthio)ethylamine.
Sulfone Formation Over-oxidationUse a milder oxidant; consider a selective catalyst.
Rapid addition of oxidantAdd oxidant slowly and dropwise at low temperature.
Purification Difficulty Similar polarities of componentsUtilize column chromatography with an appropriate solvent system.
Thermal instabilityAvoid high temperatures; consider recrystallization or reverse-phase chromatography.

Visualizations

Reaction Pathway and Troubleshooting Logic

The following diagram illustrates the synthetic pathway and the key decision points for troubleshooting.

Troubleshooting

Technical Support Center: Purification of 2-(methylsulfinyl)ethanamine

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(methylsulfinyl)ethanamine. Purification of this compound can present unique challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(methylsulfinyl)ethanamine. Purification of this compound can present unique challenges due to its physical and chemical properties, namely its polarity, basicity, and the potential for the sulfoxide group to undergo side reactions. This guide provides a series of frequently asked questions (FAQs) and troubleshooting scenarios to navigate these complexities effectively.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-(methylsulfinyl)ethanamine that influence its purification?

A1: Understanding the properties of 2-(methylsulfinyl)ethanamine is crucial for selecting an appropriate purification strategy. Key characteristics include:

  • High Polarity: The presence of both a primary amine and a sulfoxide group makes the molecule highly polar. This suggests poor solubility in non-polar organic solvents and good solubility in polar solvents like water, methanol, and ethanol.

  • Basicity: The primary amine group (pKa of the conjugate acid is typically around 9-10) allows for salt formation with acids. This can be exploited for certain purification techniques.

  • Hygroscopicity: Due to its polarity, 2-(methylsulfinyl)ethanamine is likely to absorb moisture from the atmosphere.

  • Chemical Reactivity: The sulfoxide group can be oxidized to the corresponding sulfone or reduced to the sulfide under certain conditions. The primary amine is a nucleophile and can react with various electrophiles.

PropertyValue/DescriptionImplication for Purification
Molecular FormulaC3H9NOS
Molecular Weight107.18 g/mol [3]Influences volatility and behavior in size-based separations.
XLogP3-1.6[3]Indicates high hydrophilicity.
Hydrogen Bond Donors1[3]Contributes to high boiling point and water solubility.
Hydrogen Bond Acceptors3[3]Contributes to high boiling point and water solubility.

Q2: What are the most common impurities I should expect in my crude 2-(methylsulfinyl)ethanamine?

A2: Impurities will largely depend on the synthetic route. However, some common classes of impurities to anticipate include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Over-oxidation/Reduction Products: 2-(methylsulfonyl)ethanamine (the corresponding sulfone) or 2-(methylthio)ethanamine (the corresponding sulfide).

  • Solvent Residues: Residual solvents from the reaction and workup steps.[4][5]

  • By-products from Side Reactions: Depending on the synthesis, these could include dimers or other condensation products.[6][7]

Q3: Which analytical techniques are best suited for assessing the purity of 2-(methylsulfinyl)ethanamine?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[8]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating non-volatile impurities. Due to the compound's polarity, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an aqueous mobile phase would be suitable.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound is sufficiently volatile and thermally stable. Derivatization may be necessary to improve volatility and peak shape.[9]

  • Karl Fischer Titration: To quantify water content, especially given the compound's hygroscopic nature.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-(methylsulfinyl)ethanamine.

Scenario 1: Low Purity After Distillation

Problem: "I attempted to purify 2-(methylsulfinyl)ethanamine by vacuum distillation, but the resulting product is still impure and has a dark color."

Potential Causes & Solutions:

  • Thermal Decomposition: The dark coloration suggests thermal degradation. Amines and sulfoxides can be sensitive to high temperatures.[1][2][10]

    • Solution: Use a high-vacuum system to lower the boiling point. A short-path distillation apparatus can minimize the residence time at high temperatures.

  • Co-distillation of Impurities: Impurities with similar boiling points will co-distill.

    • Solution: Consider a fractional distillation setup with a packed column to improve separation efficiency.

  • Oxidation: The presence of air at high temperatures can lead to oxidation of the sulfoxide.

    • Solution: Ensure the distillation is performed under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Optimized Vacuum Distillation

  • Preparation: Dry the crude 2-(methylsulfinyl)ethanamine over a suitable drying agent (e.g., anhydrous magnesium sulfate) and filter.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry.

  • Inert Atmosphere: Purge the system with dry nitrogen or argon for 10-15 minutes.

  • Distillation:

    • Apply a high vacuum (e.g., <1 mmHg).

    • Gradually heat the distillation flask in an oil bath.

    • Collect the fraction that distills at the expected boiling point.

    • Monitor the color of the distillate; discard any discolored fractions.

  • Storage: Store the purified product under an inert atmosphere in a tightly sealed container.[11]

Scenario 2: Poor Separation Using Column Chromatography

Problem: "I'm trying to purify 2-(methylsulfinyl)ethanamine using standard silica gel chromatography, but I'm getting significant tailing and poor recovery."

Potential Causes & Solutions:

  • Strong Adsorption to Silica Gel: The basic amine group can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and irreversible adsorption.

    • Solution 1: Basic Modifier: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase (e.g., 0.1-1%). This will compete with your compound for the acidic sites on the silica gel.

    • Solution 2: Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.

  • High Polarity: The compound may not move from the baseline with common organic solvent systems.

    • Solution: Use a more polar mobile phase. A gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar solvent (e.g., methanol) is often effective.

Experimental Protocol: Column Chromatography with a Basic Modifier

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 20% methanol) containing 0.5% triethylamine.

  • Procedure:

    • Dry-load the crude sample onto a small amount of silica gel.

    • Pack the column with silica gel in the initial, less polar mobile phase.

    • Apply the sample to the top of the column.

    • Elute the column with the mobile phase gradient.

    • Collect fractions and analyze by TLC or HPLC.

    • Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine will also need to be removed, which may require a separate workup or further purification.

Workflow for Selecting a Chromatography Method

Caption: Decision tree for troubleshooting column chromatography.

Scenario 3: Difficulty with Recrystallization

Problem: "I'm struggling to find a suitable solvent system for the recrystallization of 2-(methylsulfinyl)ethanamine."

Potential Causes & Solutions:

  • High Solubility in Polar Solvents: The compound is likely too soluble in common polar solvents like methanol and ethanol, even at low temperatures, for effective recrystallization.

  • Insolubility in Non-Polar Solvents: It is likely insoluble in non-polar solvents like hexanes or toluene.

    • Solution: Two-Solvent Recrystallization: This is often the best approach for highly polar compounds.[12] Dissolve the compound in a minimal amount of a hot polar solvent in which it is very soluble (e.g., methanol or isopropanol). Then, slowly add a non-polar "anti-solvent" in which it is insoluble (e.g., diethyl ether or ethyl acetate) until the solution becomes cloudy. Heat to redissolve, then allow to cool slowly.

    • Solution: Salt Formation and Recrystallization: Convert the amine to a salt (e.g., hydrochloride or hydrobromide) by treating it with an acid. The salt will have different solubility properties and may be more amenable to recrystallization from a suitable solvent system.[13] The free base can be regenerated after purification.

Experimental Protocol: Two-Solvent Recrystallization

  • Solvent Selection:

    • Solvent 1 (Good Solvent): A solvent in which 2-(methylsulfinyl)ethanamine is highly soluble when hot (e.g., methanol, isopropanol).

    • Solvent 2 (Anti-Solvent): A solvent in which 2-(methylsulfinyl)ethanamine is poorly soluble (e.g., diethyl ether, ethyl acetate). The two solvents must be miscible.

  • Procedure:

    • Place the crude compound in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of hot Solvent 1 to just dissolve the compound.

    • While stirring the hot solution, add Solvent 2 dropwise until persistent cloudiness is observed.

    • Add a few more drops of hot Solvent 1 to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold Solvent 2.[14]

    • Dry the crystals under vacuum.

Visualization of Purification Strategy Options

PurificationStrategy cluster_0 Purification Techniques Distillation Vacuum Distillation + Good for volatile impurities - Risk of thermal decomposition Pure Pure Product Distillation->Pure Chromatography Column Chromatography + Good for non-volatile impurities - Can have strong adsorption issues Chromatography->Pure Recrystallization Recrystallization / Salt Formation + Can yield high purity - Finding a suitable solvent can be difficult Recrystallization->Pure Crude Crude 2-(methylsulfinyl)ethanamine Crude->Distillation Crude->Chromatography Crude->Recrystallization

Caption: Overview of primary purification strategies.

References

  • VX (nerve agent). In: Wikipedia. Accessed January 22, 2026. [Link]

  • 2-(Methylsulfinyl)ethanamine. PubChem. Accessed January 22, 2026. [Link]

  • Hathaway B. Purification of triethylamine. US2846376A. August 5, 1958. Accessed January 22, 2026.
  • 一种烯胺盐的重结晶纯化方法 (Recrystallization purification method of enamine salt). CN111632400B. September 4, 2020. Accessed January 22, 2026.
  • Inman CE, Levi L, Miller L, Purves G. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Forensic Sci Int. 2009;188(1-3):95-103. Accessed January 22, 2026. [Link]

  • Methylamines purification process. EP0037695A1. October 14, 1981. Accessed January 22, 2026.
  • Ge X, Wexler AS, Clegg SL. Ion chromatographic separation and quantitation of alkyl methylamines and ethylamines in atmospheric gas and particulate matter using preconcentration and suppressed conductivity detection. J Chromatogr A. 2012;1252:69-78. Accessed January 22, 2026. [Link]

  • Rosso L, et al. Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. Anal Bioanal Chem. 2013;405(3):805-820. Accessed January 22, 2026. [Link]

  • Method for producing an ethylamine from denatured ethanol. US20080194879A1. August 14, 2008. Accessed January 22, 2026.
  • Im S, et al. Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. J Chem Phys. 2011;134(19):194703. Accessed January 22, 2026. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Accessed January 22, 2026. [Link]

  • Q3C (R8) Step 5 - impurities: guideline for residual solvents. European Medicines Agency. July 20, 2000. Accessed January 22, 2026. [Link]

  • 2-(Methylsulfonyl)ethanamine. PubChem. Accessed January 22, 2026. [Link]

  • Recrystallization with two solvents. Reddit. December 18, 2019. Accessed January 22, 2026. [Link]

  • 7.6. Two-Solvent Recrystallization Guide. DSpace@MIT. Accessed January 22, 2026. [Link]

  • Unit – 2 Chromatographic techniques. Accessed January 22, 2026. [Link]

  • Q3C (R8): Impurities: guideline for residual solvents. European Medicines Agency. May 4, 2020. Accessed January 22, 2026. [Link]

  • Purification of dimethylaminoethanol by acid treatment and distillation. US3131132A. April 28, 1964. Accessed January 22, 2026.
  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. International Journal of All Research Education and Scientific Methods. 2022;10(5). Accessed January 22, 2026. [Link]

  • Separation of ethylamines. US4152219A. May 1, 1979. Accessed January 22, 2026.
  • Ethylamine. In: Wikipedia. Accessed January 22, 2026. [Link]

  • Recrystallization. YouTube. September 9, 2013. Accessed January 22, 2026. [Link]

  • Selected Chromatographic Methods for Determining the Biological Activity of Substances. Molecules. 2021;26(11):3262. Accessed January 22, 2026. [Link]

  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Forensic Sci Int. 2012;217(1-3):137-146. Accessed January 22, 2026. [Link]

  • Types of Chromatography. Bio-Rad. Accessed January 22, 2026. [Link]

  • Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. J Chem Phys. 2011;134(19):194703. Accessed January 22, 2026. [Link]

  • A closer look at types of chromatography. Khan Academy. Accessed January 22, 2026. [Link]

  • Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]ethoxy]-, hydrochloride (1:1) Safety Data Sheets. ChemSrc. Accessed January 22, 2026. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(methylsulfinyl)ethanamine

Welcome to the technical support center for the synthesis of 2-(methylsulfinyl)ethanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important int...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(methylsulfinyl)ethanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we will address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and scientifically grounded explanations to help you optimize your experimental outcomes. Our focus is on the prevalent synthetic route: the oxidation of 2-(methylthio)ethanamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My primary impurity is the corresponding sulfone. How can I prevent over-oxidation?

Answer:

Over-oxidation to 2-(methylsulfonyl)ethanamine is the most common side reaction in the synthesis of 2-(methylsulfinyl)ethanamine.[1][2] This occurs because the desired sulfoxide can be further oxidized under the same conditions used to form it from the sulfide.[3] Effectively controlling this side reaction is crucial for achieving high purity and yield.

Root Cause Analysis:

The sulfur atom in the thioether is readily oxidized to a sulfoxide. However, the sulfoxide itself is also susceptible to oxidation, leading to the formation of a sulfone. The reaction rates for these two steps can be competitive, and slight excesses of the oxidizing agent or prolonged reaction times can significantly favor the formation of the sulfone.[4]

Troubleshooting Protocol: Minimizing Sulfone Formation

  • Stoichiometric Control of the Oxidant:

    • Recommendation: Use a precise stoichiometry of the oxidizing agent, typically 1.0 to 1.1 equivalents relative to the starting thioether. Many protocols for selective sulfide oxidation to sulfoxides emphasize the importance of avoiding large molar excesses of the oxidant.[1]

    • Experimental Step: Carefully calculate and measure the amount of your oxidant (e.g., hydrogen peroxide, m-CPBA). For instance, when using a 30% H₂O₂ solution, ensure the calculation accounts for the concentration. A slight excess may be needed to drive the reaction to completion, but this should be empirically optimized.

  • Controlled Addition of the Oxidant:

    • Recommendation: Add the oxidizing agent slowly and portion-wise, or via a syringe pump, to the solution of the thioether. This maintains a low instantaneous concentration of the oxidant, which favors the initial, faster oxidation of the sulfide over the subsequent, slower oxidation of the sulfoxide.[1]

    • Experimental Step: Dissolve the 2-(methylthio)ethanamine in a suitable solvent and cool the reaction mixture in an ice bath (0-5 °C). Add the oxidant dropwise over a period of 30-60 minutes, monitoring the internal temperature to prevent exotherms.

  • Temperature Management:

    • Recommendation: Maintain a low reaction temperature. The rate of sulfone formation is often more sensitive to temperature increases than the rate of sulfoxide formation.

    • Experimental Step: Conduct the oxidation at 0 °C or even lower temperatures if your solvent system allows. Monitor the reaction progress closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly.

  • Choice of Oxidizing Agent:

    • Recommendation: While hydrogen peroxide is a common and "green" oxidant,[5] other reagents may offer higher selectivity. Reagents like sodium periodate (NaIO₄) or N-chlorosuccinimide (NCS) in the presence of a sulfide catalyst have been used for selective oxidations. Stabilized formulations of 2-iodoxybenzoic acid (SIBX) have also been shown to selectively oxidize sulfides to sulfoxides without significant over-oxidation to sulfones.[6]

    • Experimental Step: If over-oxidation remains a persistent issue with H₂O₂, consider screening alternative, milder oxidizing agents. A transition-metal-free system using hydrogen peroxide in glacial acetic acid has been reported to be highly selective for sulfoxide formation.[4]

Data Summary: Oxidant and Condition Selection

Oxidizing AgentTypical ConditionsAdvantagesPotential Issues
Hydrogen Peroxide (H₂O₂)1.0-1.1 eq., 0-25 °CInexpensive, "green" byproduct (water)[5]Prone to over-oxidation if not controlled[7]
m-CPBA1.0 eq., 0 °C, CH₂Cl₂Generally clean and efficientByproduct (m-CBA) requires removal
Sodium Periodate (NaIO₄)1.0 eq., aq. Methanol, 0 °CHigh selectivityHeterogeneous reaction, potential workup challenges
SIBXSuspension in organic solventHigh selectivity, safe to handle[6]Higher reagent cost
FAQ 2: I'm observing an unexpected byproduct that is not the sulfone. Could it be from a Pummerer rearrangement?

Answer:

While less common than over-oxidation in simple H₂O₂-mediated reactions, the Pummerer rearrangement is a potential side reaction for sulfoxides, especially if acidic conditions and an activating agent (like an anhydride) are present.[8][9]

Root Cause Analysis:

The Pummerer rearrangement involves the conversion of a sulfoxide to an α-acyloxy thioether in the presence of an acid anhydride (e.g., acetic anhydride).[10][11] The mechanism begins with the acylation of the sulfoxide oxygen, followed by elimination to form a thial intermediate, which is then trapped by a nucleophile.[12] If your reaction conditions involve, for example, acetic acid as a solvent and a dehydrating agent, or if you are using an oxidant in the presence of an anhydride, this pathway could be a source of impurities.

Troubleshooting Protocol: Avoiding Pummerer Rearrangement

  • Scrutinize Reaction Conditions:

    • Recommendation: Avoid the use of acid anhydrides (like Ac₂O) or strong, non-aqueous acids in combination with the oxidation step.

    • Experimental Step: If acidic conditions are necessary, for example to catalyze the oxidation, consider using aqueous acids which are less likely to promote the initial activation step of the Pummerer rearrangement.

  • Control of Acidity:

    • Recommendation: Buffer the reaction mixture if acidic byproducts could be formed during the oxidation, which might catalyze the rearrangement.

    • Experimental Step: The use of a mild base, such as sodium bicarbonate, in a biphasic system can help to neutralize any generated acids.

Workflow for Diagnosing Pummerer Rearrangement

Pummerer_Troubleshooting start Unexpected Impurity Observed check_conditions Are acid anhydrides (e.g., Ac₂O) or strong non-aqueous acids present? start->check_conditions yes_pummerer High probability of Pummerer Rearrangement. check_conditions->yes_pummerer Yes no_pummerer Pummerer Rearrangement is unlikely. Consider other side reactions. check_conditions->no_pummerer No action Modify Protocol: 1. Remove anhydride/strong acid. 2. Use aqueous acid if necessary. 3. Buffer the reaction. yes_pummerer->action

Caption: Troubleshooting workflow for Pummerer rearrangement.

FAQ 3: My yield is low, but I don't see significant amounts of sulfone or other major impurities. What other side reactions could be occurring?

Answer:

Low yields without obvious major byproducts can be perplexing. Several less common, but still significant, side reactions can contribute to the loss of your desired 2-(methylsulfinyl)ethanamine.

Root Cause Analysis & Troubleshooting:

  • Disproportionation:

    • Mechanism: Two molecules of the sulfoxide can react to form one molecule of the starting sulfide and one molecule of the sulfone.[13] This is essentially a self-redox reaction. This pathway can be favored at elevated temperatures or under certain catalytic conditions.

    • Troubleshooting:

      • Maintain Low Temperatures: As with over-oxidation, keeping the reaction and workup temperatures low can suppress this side reaction.

      • Prompt Workup: Once the reaction is complete, process it without letting it stand for extended periods, especially if it is not refrigerated.

  • Reduction of Sulfoxide:

    • Mechanism: If there are reducing species present in your reaction mixture, or if certain reagents are used, the sulfoxide can be reduced back to the thioether.[14] While you are performing an oxidation, impurities in the starting material or solvent could potentially contribute to this.

    • Troubleshooting:

      • Ensure High Purity of Reagents: Use pure, peroxide-free solvents and high-quality starting materials.

      • Avoid Reductive Quench/Workup: Be mindful of your workup procedure. For example, quenching with sodium bisulfite (NaHSO₃) is reductive and will convert your product back to the sulfide. A non-reductive quench, such as adding a large volume of water and extracting the product, is preferable.

  • Formation of Sulfinic Acids:

    • Mechanism: Under certain oxidative conditions, C-S bond cleavage can occur, leading to the formation of sulfinic acids (e.g., methanesulfinic acid).[15] This is more likely with aggressive oxidants or in photochemical reactions but can be a minor pathway in some systems.

    • Troubleshooting:

      • Use Mild Oxidants: Stick to controlled conditions with agents like H₂O₂ or NaIO₄.

      • Analytical Monitoring: If you suspect this pathway, LC-MS analysis of the aqueous layer after workup might reveal the presence of these highly polar byproducts.

Visualizing the Main and Side Reaction Pathways

Reaction_Pathways Thioether 2-(methylthio)ethanamine Sulfoxide 2-(methylsulfinyl)ethanamine (Desired Product) Thioether->Sulfoxide [O] Sulfoxide->Thioether Reduction or Disproportionation Sulfone 2-(methylsulfonyl)ethanamine (Over-oxidation) Sulfoxide->Sulfone [O] (Excess) Sulfoxide->Sulfone Disproportionation Pummerer_Product α-Acyloxy Thioether (Pummerer Rearrangement) Sulfoxide->Pummerer_Product + Ac₂O, H⁺

Caption: Key reaction pathways in the synthesis of 2-(methylsulfinyl)ethanamine.

References

  • Pummerer rearrangement. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link][8]

  • Pummerer Rearrangement. (2014, August 22). Chem-Station Int. Ed. Retrieved January 22, 2026, from [Link][10]

  • Padwa, A. (1991). The Pummerer Reaction of Sulfinyl Compounds. In Comprehensive Organic Synthesis (Vol. 4, pp. 1069-1109). Pergamon.[11]

  • Pummerer Rearrangement: An Overview. (2022, June 5). [Video]. YouTube. [Link][12]

  • Armodafinil. (n.d.). Prous Science. Retrieved January 22, 2026, from [Link][16]

  • Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 22, 2026, from [Link][1]

  • Oxidation of sulfides to sulfoxides and sulfones. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link][2]

  • Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link][17]

  • Griesbeck, A. G., et al. (2020). Photocatalytic Deoxygenation of Sulfoxides Using Visible Light: Mechanistic Investigations and Synthetic Applications. ACS Catalysis, 10(9), 5335-5344. [Link][13]

  • Gensch, K. H., Pitman, I. H., & Higuchi, T. (1968). Oxidation of thioethers to sulfoxides by iodine. II. Catalytic role of some carboxylic acid anions. Journal of the American Chemical Society, 90(8), 2096-2101. [Link][18]

  • Clerici, M. G., & Ingallina, P. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of Catalysis, 190(2), 463-472. [Link][19]

  • Sulfur. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link][20]

  • Clark, J. H., & Macquarrie, D. J. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of Catalysis, 190(2), 463-472. [Link][21]

  • Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link][7]

  • Thiols And Thioethers. (2015, July 5). Master Organic Chemistry. Retrieved January 22, 2026, from [Link][3]

  • Moorthy, J. N., & Singhal, N. (2006). Safe oxidation of sulfides into sulfoxides using SIBX. Tetrahedron Letters, 47(16), 2689-2692. [Link][6]

  • Ali, M. A., & Rahman, M. T. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(4), 844-849. [Link][4]

  • Chapter 2: Novel Process For Synthesis of Armodafinil. (n.d.). Scribd. Retrieved January 22, 2026, from [Link][22]

  • Jávor, B., et al. (2016). Synthesis of (R)-Modafinil via Organocatalyzed and Non-Heme Iron-Catalyzed Sulfoxidation Using H2O2 as an Environmentally Benign Oxidant. Molecules, 21(9), 1195. [Link][23]

  • Kano, H., & Iida, Y. (2002). Method for producing 2-(methylsulfonyl)ethylamine. JP2002020365A. [24]

  • Lifshitz-Liron, R., et al. (2010). An improved process for the preparation of armodafinil. EP2159219A2. [25]

  • Niddam-Hildesheim, V., et al. (2008). Process for the preparation of armodafinil. US20080031939A1. [26]

  • Reduction of Sulfoxides. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link][14]

  • Reduction of sulfones and sulfoxides. A redox reversible reaction? (2017, June 21). Reddit. [Link][27]

  • Bahrami, K., Khodaei, M. M., & Yousefi, A. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(4), 844-849. [Link][5]

  • Falbe, J., & Regitz, M. (Eds.). (2014). RÖMPP Lexikon Chemie (10th ed.). Georg Thieme Verlag.
  • Barnes, J. A., et al. (2003). Formation of methane sulfinic acid in the gas-phase OH-radical initiated oxidation of dimethyl sulfoxide. Atmospheric Chemistry and Physics, 3(5), 1629-1639. [Link][15]

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic "2-(methylsulfinyl)ethanamine"

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(methylsulfinyl)ethanamine (CAS No: 49773-19-5). This resource provides in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(methylsulfinyl)ethanamine (CAS No: 49773-19-5). This resource provides in-depth troubleshooting advice and frequently asked questions to address the common challenges associated with the hygroscopic nature of this compound. Our goal is to ensure the integrity of your experiments and the reliability of your results through scientifically grounded best practices.

Introduction: The Challenge of Hygroscopicity

2-(methylsulfinyl)ethanamine is a valuable reagent in various research and development applications. However, its utility is intrinsically linked to its purity and accurate measurement, both of which are threatened by its hygroscopic nature. Hygroscopy is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1][2][3] This can lead to a cascade of issues, including inaccurate weighing, clumping, altered dissolution characteristics, and even chemical degradation.[4][5][6][7] This guide is designed to equip you with the knowledge and protocols to mitigate these challenges effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when working with 2-(methylsulfinyl)ethanamine.

Issue 1: Inconsistent or Inaccurate Weighing

Question: "I'm trying to weigh out a precise amount of 2-(methylsulfinyl)ethanamine, but the reading on the analytical balance keeps increasing. What's happening and how can I get an accurate weight?"

Root Cause Analysis: The increasing weight is a classic sign of a hygroscopic substance absorbing atmospheric moisture.[8][9] The longer the compound is exposed to air, the more water it will absorb, leading to significant errors in molar calculations and downstream experimental results.

Solution Protocol:

  • Minimize Exposure Time: Work swiftly and efficiently. Have all necessary tools and containers ready before opening the reagent bottle.[1][8]

  • Use an Appropriate Weighing Vessel: A small, clean, and dry weighing boat or vial is preferable to a large beaker to minimize the surface area exposed to air.[8][10]

  • Controlled Environment Weighing:

    • Glove Box/Bag: The most reliable method is to weigh the compound inside a glove box or glove bag with a controlled, low-humidity inert atmosphere (e.g., dry nitrogen or argon).[11][12][13][14]

    • Desiccator Technique: If a glove box is unavailable, place the sealed container of 2-(methylsulfinyl)ethanamine in a desiccator with a fresh desiccant for at least 24 hours to ensure it is as dry as possible before use. When ready to weigh, quickly transfer a portion to a tared, sealed vial, and reweigh the sealed vial to determine the mass by difference.[15]

  • Weighing by Difference: For preparing solutions, it is often more accurate to add the approximate amount of the compound to a pre-weighed flask, seal it, and then re-weigh the flask to determine the exact amount added.

Issue 2: Clumping and Poor Flowability of the Solid

Question: "The 2-(methylsulfinyl)ethanamine in the bottle has formed hard clumps, making it difficult to handle and dispense. Can I still use it?"

Root Cause Analysis: Clumping and caking are physical changes that occur when hygroscopic powders absorb enough moisture to form liquid bridges between particles, which then solidify.[1][3][4] This not only impedes handling but also indicates that the material is no longer pure.

Solution Protocol:

  • Assess the Extent of Clumping: If the clumping is minor, the material might be salvageable by drying.

  • Drying the Compound:

    • Vacuum Oven: Gently heat the compound under vacuum. It is crucial to know the decomposition temperature of 2-(methylsulfinyl)ethanamine to avoid degradation. This information should be available from the supplier's technical data sheet.

    • Desiccator with Strong Desiccant: Place the clumped material in a desiccator with a high-capacity desiccant like phosphorus pentoxide (P₂O₅).[2] This process can be slow.

  • Prevention is Key:

    • Proper Storage: Always store 2-(methylsulfinyl)ethanamine in a tightly sealed container, preferably with a secondary seal like paraffin film, inside a desiccator or a dry, inert atmosphere cabinet.[1][16]

    • Aliquotting: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to air each time it is needed.

Issue 3: Variability in Reaction Outcomes

Question: "My reaction yields are inconsistent when using 2-(methylsulfinyl)ethanamine from a bottle that has been open for a while. Could this be related to its hygroscopic nature?"

Root Cause Analysis: Yes, absorbed water can directly impact reaction chemistry. Water can act as a nucleophile, a base, or a proton source, leading to side reactions and the formation of byproducts. For sulfoxide-containing compounds, moisture can also potentially influence their stability and reactivity.[17][18][19][20][21] Furthermore, the inaccurate molar amount due to water absorption will lead to incorrect stoichiometry in your reaction.

Solution Protocol:

  • Use Fresh or Properly Stored Reagent: For critical experiments, always use a fresh, unopened bottle of 2-(methylsulfinyl)ethanamine or an aliquot that has been stored under stringent anhydrous conditions.

  • Anhydrous Reaction Conditions: If your reaction is moisture-sensitive, ensure all solvents are anhydrous and the reaction is set up under an inert atmosphere (e.g., using Schlenk line techniques).[13]

  • Quantify Water Content: If you must use a previously opened bottle and suspect moisture contamination, you can determine the water content using Karl Fischer titration. This will allow you to adjust the amount of reagent used to account for the water present.

Experimental Workflow Diagram

The following diagram illustrates the recommended workflow for handling hygroscopic 2-(methylsulfinyl)ethanamine to maintain its integrity.

hygroscopic_workflow cluster_storage Storage cluster_preparation Preparation cluster_handling Handling cluster_use Application storage Receive & Store (Tightly sealed, in desiccator) equilibration Equilibrate to Room Temp (in desiccator) storage->equilibration Before Use glove_box Transfer to Glove Box equilibration->glove_box weighing Weighing (Swiftly, by difference) glove_box->weighing dissolution Dissolution (Anhydrous solvent) weighing->dissolution reaction Add to Reaction dissolution->reaction

Caption: Recommended workflow for handling hygroscopic reagents.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-(methylsulfinyl)ethanamine?

A: It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from moisture and sources of ignition.[16] For optimal protection against moisture, store the container inside a desiccator with a suitable drying agent.

Q2: Can I dry 2-(methylsulfinyl)ethanamine in a standard laboratory oven?

A: This is not recommended without knowing the compound's thermal stability. Heating can potentially cause decomposition.[1] A safer method is drying under high vacuum at a mild temperature or using a desiccator with a strong desiccant.

Q3: My Safety Data Sheet (SDS) for 2-(methylsulfinyl)ethanamine doesn't explicitly mention it's hygroscopic. How can I be sure?

A: Not all SDSs provide detailed information on hygroscopicity.[7] However, the presence of polar functional groups like the sulfoxide and amine groups in its structure suggests a high potential for hygroscopicity. If you observe any of the issues mentioned in the troubleshooting guide (e.g., weight gain, clumping), it is best to handle it as a hygroscopic compound.

Q4: How does moisture absorption affect the chemical stability of 2-(methylsulfinyl)ethanamine?

A: While specific degradation pathways for this compound in the presence of water are not extensively documented in the provided search results, generally, moisture can facilitate hydrolysis, especially for compounds with susceptible functional groups.[22][23] For sulfoxides, absorbed water might also play a role in potential oxidation or other degradation reactions.

Quantitative Data Summary

ParameterRecommendationRationale
Storage Humidity As low as possible (e.g., in a desiccator)To prevent moisture absorption, which leads to inaccurate weighing and degradation.[1]
Weighing Environment Inert atmosphere (Glove Box) or very brief exposure to ambient airTo minimize water uptake during the weighing process, ensuring accuracy.[11][12]
Equilibration Time At least 30 minutesTo allow the container to reach ambient temperature before opening, preventing condensation of atmospheric moisture on the cold solid.[10]

References

  • TutorChase. How do you handle hygroscopic solutes in the lab? [Internet]. [cited 2026 Jan 21]. Available from: [Link]

  • HepatoChem. How do you handle hygroscopic salts? [Internet]. [cited 2026 Jan 21]. Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Weighing [Internet]. [cited 2026 Jan 21]. Available from: [Link]

  • Protocol Online. Hygroscopic chemical...how to deal with? - General Lab Techniques. 2010 Jul 17 [cited 2026 Jan 21]. Available from: [Link]

  • Labcompare.com. The Do's and Don'ts of Laboratory Balances. 2023 Apr 14 [cited 2026 Jan 21]. Available from: [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. 2014 Feb 22 [cited 2026 Jan 21]. Available from: [Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards? 2008 Nov 27 [cited 2026 Jan 21]. Available from: [Link]

  • Chromatography Forum. How to weigh a higroscopic substance. 2008 Oct 20 [cited 2026 Jan 21]. Available from: [Link]

  • Bitesize Bio. Common Sins When Weighing Out Chemicals. 2025 May 27 [cited 2026 Jan 21]. Available from: [Link]

  • Reddit. The most fundamental of fundamentals - How do you weigh your stuff? : r/chemistry. 2019 May 25 [cited 2026 Jan 21]. Available from: [Link]

  • Quora. What chemical can be added to a hygroscopic substance to prevent it from absorbing any water? 2014 Jan 30 [cited 2026 Jan 21]. Available from: [Link]

  • Wikipedia. Hygroscopy. [cited 2026 Jan 21]. Available from: [Link]

  • ACS Publications. Measurements of the Hygroscopic and Deliquescence Properties of Organic Compounds of Different Solubilities in Water and Their Relationship with Cloud Condensation Nuclei Activities | Environmental Science & Technology. [cited 2026 Jan 21]. Available from: [Link]

  • ResearchGate. Preparation of sulfoxide- containing polymers and their potential use as substantive skin moisturizing agents. 2016 May 25 [cited 2026 Jan 21]. Available from: [Link]

  • Reddit. How to remove water from a hygroscopic solid : r/Chempros. 2023 Feb 16 [cited 2026 Jan 21]. Available from: [Link]

  • PubChem - NIH. 2-(Methylsulfinyl)ethanamine | C3H9NOS | CID 4347855. [cited 2026 Jan 21]. Available from: [Link]

  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [cited 2026 Jan 21]. Available from: [Link]

  • JOCPR. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [cited 2026 Jan 21]. Available from: [Link]

  • RJPT. Significance of Stability Studies on Degradation Product. [cited 2026 Jan 21]. Available from: [Link]

  • PMC - NIH. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [cited 2026 Jan 21]. Available from: [Link]

  • CAS.org. 6H-Benzo[cd]pyrene - Common Chemistry. [cited 2026 Jan 21]. Available from: [Link]

  • epa nepis. Subtitle C Resource Conservation And Recovery Act Of 1976 Draft Environmental Impact Statement Appendices. [cited 2026 Jan 21]. Available from: [Link]

  • ResearchGate. Effect of Hydration on the Hydrogen Abstraction Reaction by HO in DMS and its Oxidation Products | Request PDF. 2025 Aug 6 [cited 2026 Jan 21]. Available from: [Link]

  • Cheméo. Tetracosane (CAS 646-31-1) - Chemical & Physical Properties. [cited 2026 Jan 21]. Available from: [Link]

  • NIH. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. [cited 2026 Jan 21]. Available from: [Link]

  • MDPI. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. [cited 2026 Jan 21]. Available from: [Link]

  • Wikipedia. Sulfoxide. [cited 2026 Jan 21]. Available from: [Link]

  • The Good Scents Company. tetracosane, 646-31-1. [cited 2026 Jan 21]. Available from: [Link]

Sources

Optimization

"2-(methylsulfinyl)ethanamine" degradation pathways and prevention

Document ID: TSC-MSE-2026-01 Version: 1.0 Last Updated: January 22, 2026 Introduction This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-(methylsulfiny...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-MSE-2026-01 Version: 1.0 Last Updated: January 22, 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-(methylsulfinyl)ethanamine (MSE). MSE is a bifunctional small molecule containing a nucleophilic primary amine and an oxidizable sulfoxide group. This unique combination of functional groups presents specific challenges related to its stability and degradation. This document provides a comprehensive overview of the potential degradation pathways of MSE, troubleshooting guidance for common experimental issues, and robust protocols for its prevention and analysis. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: I suspect my stock solution of 2-(methylsulfinyl)ethanamine has degraded. What are the most likely degradation products I should look for?

A1: Based on the chemical nature of the sulfoxide and primary amine functional groups, the most probable degradation products are the result of oxidation or reduction of the sulfur center. You should primarily screen for:

  • 2-(methylsulfonyl)ethanamine (MSE-Sulfone): The over-oxidation product. Its formation is common when samples are exposed to air (oxygen) or oxidizing agents.[1]

  • 2-(methylthio)ethanamine (MSE-Sulfide): The reduction product. This can occur in the presence of reducing agents or through certain biological assays.

Q2: My reaction yield is consistently low when using 2-(methylsulfinyl)ethanamine. Could this be a stability issue?

A2: Yes, low reaction yields are a common consequence of feedstock degradation. If the primary amine of MSE is your reactive site, any degradation at the sulfoxide will result in a lower effective concentration of your starting material. Furthermore, the amine itself can be susceptible to oxidative degradation, especially at non-neutral pH or in the presence of certain metal ions.[2] We recommend verifying the purity of your MSE stock before each use (See Protocol 1).

Q3: What are the optimal storage conditions for 2-(methylsulfinyl)ethanamine to ensure long-term stability?

A3: To minimize degradation, MSE should be stored under conditions that protect it from oxygen, moisture, light, and extreme temperatures. For detailed recommendations, please refer to the "Prevention of Degradation" section and the summary table on storage conditions. As a general rule, storing aliquots under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below is highly recommended.[3][4]

Q4: Can the solvent I use affect the stability of 2-(methylsulfinyl)ethanamine?

A4: Absolutely. While Dimethyl Sulfoxide (DMSO) is a common solvent for many research compounds, it is an oxidizing agent itself and can promote the degradation of other sensitive molecules.[5] The choice of solvent can also impact stability by influencing pH and susceptibility to autoxidation. For aqueous solutions, it is critical to use buffered systems to maintain a pH that favors stability, typically in the slightly acidic to neutral range, to minimize amine-catalyzed degradation pathways.[6][7][8]

Understanding the Degradation Pathways

The degradation of 2-(methylsulfinyl)ethanamine is primarily dictated by the reactivity of its two functional groups: the sulfoxide and the primary amine. The following diagram illustrates the principal degradation pathways.

Degradation Pathways of 2-(methylsulfinyl)ethanamine cluster_main Main Compound cluster_products Degradation Products MSE 2-(methylsulfinyl)ethanamine (MSE) Sulfone 2-(methylsulfonyl)ethanamine (MSE-Sulfone) MSE->Sulfone Oxidation (O2, H2O2, Peroxides) Sulfide 2-(methylthio)ethanamine (MSE-Sulfide) MSE->Sulfide Reduction (Reducing agents, e.g., DTT) AmineOx Oxidized Amine Products (e.g., Nitroso, Nitro) MSE->AmineOx Amine Oxidation (Strong oxidants, O3)

Caption: Key degradation pathways of 2-(methylsulfinyl)ethanamine.

Key Degradation Mechanisms:
  • Oxidation to Sulfone: This is the most common non-biological degradation pathway. The sulfoxide moiety is susceptible to further oxidation to form the corresponding sulfone, 2-(methylsulfonyl)ethanamine. This can be initiated by atmospheric oxygen, especially when catalyzed by light or trace metal impurities, or by common laboratory reagents like hydrogen peroxide.[1][7]

  • Reduction to Sulfide: In environments containing reducing agents (e.g., dithiothreitol (DTT) in biological buffers) or during certain catalytic reactions, the sulfoxide can be reduced back to the sulfide, 2-(methylthio)ethanamine.[9][10]

  • Amine Oxidation: The primary amine can undergo oxidation, particularly in the presence of strong oxidants or under ozonolysis conditions, leading to products like nitroso or nitro compounds.[11] This pathway is generally less common under standard laboratory handling but can be a concern in specific experimental setups.

Troubleshooting Guide

This section provides systematic approaches to diagnose and resolve common issues encountered during the use of 2-(methylsulfinyl)ethanamine.

Issue 1: Inconsistent or Non-reproducible Experimental Results
  • Plausible Cause: Degradation of the MSE stock solution, leading to variable concentrations of the active compound.

  • Troubleshooting Workflow:

Troubleshooting Inconsistent Results start Inconsistent Results Observed check_purity 1. Analyze Stock Solution Purity (See Protocol 1: HPLC-UV/MS Analysis) start->check_purity is_degraded Degradation Products Detected? check_purity->is_degraded prepare_fresh 2. Prepare Fresh Stock Solution from Solid Material is_degraded->prepare_fresh Yes other_factors Investigate Other Experimental Variables (e.g., reagents, assay conditions) is_degraded->other_factors No re_run 3. Re-run Experiment with Fresh Stock prepare_fresh->re_run problem_solved Problem Resolved re_run->problem_solved implement_prevention 4. Implement Strict Storage and Handling (See Prevention Section) problem_solved->implement_prevention

Sources

Troubleshooting

Technical Support Center: Chromatographic Resolution of 2-(methylsulfinyl)ethanamine

Welcome to the technical support center for enhancing the chromatographic resolution of 2-(methylsulfinyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for enhancing the chromatographic resolution of 2-(methylsulfinyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our focus is on delivering scientifically sound, field-proven insights to overcome common challenges in the analysis of this polar, basic compound.

Understanding the Analyte: 2-(methylsulfinyl)ethanamine

Before delving into troubleshooting, it's crucial to understand the physicochemical properties of 2-(methylsulfinyl)ethanamine that influence its chromatographic behavior.

PropertyValueImplication for Chromatography
Molecular Formula C₃H₉NOSA small molecule, which can be challenging to retain on traditional reversed-phase columns.
Molecular Weight 107.18 g/mol
XLogP3 -1.6[1]Indicates high polarity, predicting poor retention in reversed-phase chromatography.
Topological Polar Surface Area 62.3 Ų[1]High TPSA also suggests strong hydrophilic character.
Functional Groups Primary Amine, SulfoxideThe primary amine group is basic. The sulfoxide group is polar.
Predicted pKa ~9.5 - 11.0[2][3]As a simple alkylamine, it will be protonated and positively charged at acidic to neutral pH.

The combination of high polarity and a basic amine functional group makes 2-(methylsulfinyl)ethanamine a challenging compound for traditional reversed-phase high-performance liquid chromatography (RP-HPLC). The primary challenges are typically poor retention and peak tailing.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor or No Retention in Reversed-Phase Chromatography

Question: I am using a standard C18 column with a water/acetonitrile mobile phase, but my 2-(methylsulfinyl)ethanamine peak elutes at or very near the void volume. How can I increase its retention?

Answer: This is a common issue due to the high polarity of 2-(methylsulfinyl)ethanamine. A standard C18 stationary phase provides insufficient hydrophobic interaction to retain this analyte. Here are several strategies to enhance retention, ranging from simple mobile phase modifications to alternative chromatographic modes.

Option A: Modify Your Reversed-Phase Method with Ion-Pairing Agents

  • Why it works: Ion-pairing agents are molecules with a hydrophobic tail and a charged head group. For a positively charged analyte like protonated 2-(methylsulfinyl)ethanamine, an anionic ion-pairing agent (e.g., an alkyl sulfonate) is added to the mobile phase. The agent forms a neutral ion-pair with the analyte, increasing its hydrophobicity and thus its retention on the C18 column.[4][5]

  • Recommended Protocol:

    • Select an Ion-Pairing Reagent: Start with sodium 1-hexanesulfonate or sodium 1-heptanesulfonate at a concentration of 5-10 mM in the aqueous portion of your mobile phase. Perfluorinated carboxylic acids like heptafluorobutyric acid (HFBA) are also effective.[4]

    • Control pH: Buffer the aqueous mobile phase to a pH at least 2 units below the pKa of the amine (e.g., pH 3-4) to ensure the analyte is fully protonated. A phosphate or acetate buffer is suitable.

    • Equilibrate Thoroughly: Ion-pairing chromatography requires extensive column equilibration to ensure the stationary phase is saturated with the reagent. Equilibrate the column with at least 20-30 column volumes of the ion-pairing mobile phase.

    • Optimize Organic Modifier: Adjust the percentage of acetonitrile or methanol to fine-tune retention.

  • Causality: The formation of a more hydrophobic, neutral ion-pair is the primary driver for increased retention in this mode.

Option B: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Why it works: HILIC is specifically designed for the retention of polar compounds.[6][7][8] It utilizes a polar stationary phase (e.g., bare silica, or bonded with amide, diol, or zwitterionic functionalities) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of aqueous solvent. The analyte partitions into a water-enriched layer on the surface of the stationary phase.[7][9]

  • Recommended Starting Conditions:

    • Column: HILIC column (e.g., Amide, Silica, or Zwitterionic phase).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 10-20 mM Ammonium Acetate or Ammonium Formate in water, pH adjusted to between 3 and 6.

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B.

    • Sample Diluent: Ensure your sample is dissolved in a solvent with a high organic content, similar to your initial mobile phase conditions, to avoid peak distortion.

  • Causality: The partitioning of the polar analyte into the aqueous layer on the polar stationary phase is the key retention mechanism.

Option C: Employ Mixed-Mode Chromatography (MMC)

  • Why it works: MMC columns possess stationary phases with both reversed-phase (e.g., C18) and ion-exchange (e.g., sulfonic acid) functionalities.[10][11][12][13] This allows for simultaneous hydrophobic and electrostatic interactions, providing excellent retention for polar, charged compounds.

  • Recommended Starting Conditions:

    • Column: Mixed-mode column (e.g., Reversed-Phase/Strong Cation Exchange).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 20-50 mM Ammonium formate or phosphate buffer, pH 3-6.

    • Gradient: Adjust the gradient of organic solvent and/or the ionic strength of the aqueous buffer to optimize selectivity.

  • Causality: Retention is controlled by a combination of hydrophobic interactions with the alkyl chains and strong electrostatic interactions between the positively charged analyte and the negatively charged stationary phase.

Issue 2: Peak Tailing

Question: I am getting some retention for 2-(methylsulfinyl)ethanamine, but the peak is broad and asymmetrical (tailing). How can I improve the peak shape?

Answer: Peak tailing for basic compounds like 2-(methylsulfinyl)ethanamine is often caused by secondary interactions with acidic silanol groups on the surface of silica-based stationary phases. The protonated amine can interact strongly with deprotonated silanols, leading to a secondary, undesirable retention mechanism.

Troubleshooting Steps:

  • Mobile Phase pH Control:

    • Low pH (e.g., pH 2.5-3.5): At low pH, the majority of surface silanol groups are protonated and neutral, minimizing their interaction with the positively charged analyte. Use a buffer such as phosphate or formate to maintain a consistent low pH.

    • High pH (e.g., pH 9-10): At high pH, the amine is neutral, reducing its interaction with any charged silanols. However, this requires a pH-stable column (e.g., a hybrid particle or polymer-based column). Standard silica columns will dissolve at high pH.

  • Use of a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped have a much lower concentration of accessible, acidic silanol groups, which significantly reduces peak tailing for basic compounds.

  • Mobile Phase Additives:

    • Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1%), to the mobile phase can help to saturate the active silanol sites, preventing the analyte from interacting with them. However, TEA is not MS-compatible.

    • Buffer Concentration: In HILIC and ion-exchange modes, increasing the buffer concentration (ionic strength) of the mobile phase can help to shield the secondary interactions and improve peak shape.

  • Column Temperature: Increasing the column temperature (e.g., to 40-50 °C) can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer kinetics.

Experimental Protocols

Protocol 1: HILIC Method for the Analysis of 2-(methylsulfinyl)ethanamine

This protocol provides a starting point for developing a robust HILIC method.

  • Column Selection:

    • Zwitterionic HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL.

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      5.0 70 30
      5.1 95 5

      | 7.0 | 95 | 5 |

  • Sample Preparation:

    • Dissolve the sample in 90:10 (v/v) Acetonitrile:Water to match the initial mobile phase conditions.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_problem Problem Identification cluster_diagnosis Initial Diagnosis cluster_solutions_retention Solutions for Poor Retention cluster_solutions_tailing Solutions for Peak Tailing Problem Poor Resolution of 2-(methylsulfinyl)ethanamine NoRetention No or Poor Retention (Elutes at Void Volume) Problem->NoRetention PeakTailing Peak Tailing (Asymmetrical Peak) Problem->PeakTailing IonPair Option 1: Reversed-Phase with Ion-Pairing Agent NoRetention->IonPair HILIC Option 2: Hydrophilic Interaction Chromatography (HILIC) NoRetention->HILIC MixedMode Option 3: Mixed-Mode Chromatography NoRetention->MixedMode LowpH Adjust Mobile Phase pH (Low pH: 2.5-3.5) PeakTailing->LowpH EndCapped Use High-Purity, End-Capped Column PeakTailing->EndCapped Additives Use Mobile Phase Additives (e.g., TEA) PeakTailing->Additives

Caption: Troubleshooting workflow for poor resolution.

Chromatographic Mode Selection

ModeSelection cluster_modes Recommended Chromatographic Modes Analyte 2-(methylsulfinyl)ethanamine Polar Basic (pKa ~9.5-11.0) HILIC HILIC Polar Stationary Phase High Organic Mobile Phase Partitioning Analyte:port->HILIC:phase Good for high polarity MixedMode Mixed-Mode RP + Ion-Exchange Phase Gradient Elution Hydrophobic & Electrostatic Analyte:port->MixedMode:phase Dual retention mechanism IonPair Ion-Pairing RP C18 Stationary Phase Mobile Phase with IP Agent Hydrophobic (Ion-Pair) Analyte:port->IonPair:phase Modifies standard RP

Caption: Selection of chromatographic modes for 2-(methylsulfinyl)ethanamine.

References

  • PubChem. (n.d.). 2-(Methylsulfonyl)ethanamine hydrochloride. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-(Methylsulfinyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 2-(Methylthio)ethylamine 97.
  • LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Cytiva. (2024, September 2). Fundamentals of mixed mode (multimodal) chromatography. Retrieved from [Link]

  • PubChem. (n.d.). (2-Methanesulfonylethyl)(methyl)amine. National Center for Biotechnology Information.
  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Ethanamine, 2,2,2-trifluoro-. National Center for Biotechnology Information.
  • PMC. (n.d.). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Retrieved from [Link]

  • LCGC International. (n.d.). Mixed-Mode Chromatography—A Review.
  • ResearchGate. (n.d.). (PDF) Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome.
  • Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]

  • OSTI.GOV. (2008, October 27). Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS888.
  • MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide.
  • Agilent Technologies. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides.
  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Retrieved from [Link]

  • OpenStax. (n.d.). 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • SciSpace. (n.d.). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the.
  • Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
  • Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • Shimadzu. (n.d.). LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column.
  • Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
  • PMC. (n.d.). Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring.
  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • PubMed Central. (n.d.). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS).
  • Biocompare. (n.d.). Chromatography and Separation.
  • PMC. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • PubChem. (n.d.). Ethanamine;2-hydroxypropanoic acid. National Center for Biotechnology Information.
  • ACS Division of Organic Chemistry. (2022, April 7). pKa Data Compiled by R. Williams.
  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. National Center for Biotechnology Information.
  • PubMed. (n.d.). Different Chromatographic Methods for Simultaneous Determination of Mefenamic Acid and Two of Its Toxic Impurities.
  • PubMed. (2019, June 15). Chromatographic separation of the isobaric compounds cyclopropylfentanyl, crotonylfentanyl, methacrylfentanyl, and para-methylacrylfentanyl for specific confirmation by LC-MS/MS. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Yield in 2-(Methylsulfinyl)ethanamine Mediated Reactions

Welcome to the technical support center for troubleshooting reactions mediated by 2-(methylsulfinyl)ethanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting reactions mediated by 2-(methylsulfinyl)ethanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of chiral amines and related compounds using this versatile reagent. Here, we delve into the causality behind experimental outcomes, offering field-proven insights to enhance your reaction yields and product purity.

Introduction: The Role of 2-(Methylsulfinyl)ethanamine in Asymmetric Synthesis

2-(Methylsulfinyl)ethanamine is a valuable chiral amine reagent, primarily employed as a chiral auxiliary in the asymmetric synthesis of a wide array of amine-containing molecules.[1][2] Its utility lies in its ability to form chiral N-sulfinyl imines upon condensation with aldehydes and ketones. These intermediates then undergo diastereoselective nucleophilic addition, followed by the removal of the sulfinyl group to furnish the desired chiral amine with high enantiomeric purity.[1][2][3][4][5]

The sulfoxide moiety is central to the efficacy of this reagent. It acts as a powerful stereodirecting group, influencing the facial selectivity of the nucleophilic attack on the imine carbon. The lone pair of electrons on the sulfur atom and the oxygen atom's ability to coordinate with metal ions in the transition state are key to achieving high stereoselectivity.[3]

This guide will address common issues leading to low yields in this multi-step process, from the initial condensation to the final deprotection.

Troubleshooting Guide: A Question-and-Answer Approach

Section 1: Issues with N-Sulfinyl Imine Formation

Question 1: My condensation reaction between 2-(methylsulfinyl)ethanamine and my carbonyl compound is sluggish or incomplete, resulting in a low yield of the N-sulfinyl imine. What are the likely causes and solutions?

Answer:

Incomplete formation of the N-sulfinyl imine is a common bottleneck. Several factors can contribute to this issue:

  • Insufficient Water Removal: The condensation reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the starting materials.

    • Solution: Employ a dehydrating agent to sequester the water formed. Commonly used agents include anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or copper(II) sulfate (CuSO₄). For reactions at elevated temperatures, a Dean-Stark apparatus can be effective.

  • Steric Hindrance: Highly hindered ketones or aldehydes may react slowly.

    • Solution: Consider increasing the reaction temperature, although this should be done cautiously to avoid side reactions. The use of a Lewis acid catalyst, such as titanium(IV) ethoxide (Ti(OEt)₄) or titanium(IV) isopropoxide (Ti(Oi-Pr)₄), can accelerate the reaction by activating the carbonyl group.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate.

    • Solution: A non-polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is often effective. Experiment with a range of temperatures, starting from room temperature and gradually increasing while monitoring the reaction progress by Thin Layer Chromatography (TLC).

Experimental Protocol: Formation of N-Sulfinyl Imines

  • To a solution of the aldehyde or ketone (1.0 equiv) in an anhydrous solvent (e.g., DCM or THF) under an inert atmosphere (N₂ or Ar), add 2-(methylsulfinyl)ethanamine (1.0-1.2 equiv).

  • Add a dehydrating agent (e.g., anhydrous MgSO₄, 2.0 equiv).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • If the reaction is slow, consider gentle heating (e.g., 40 °C).

  • Upon completion, filter off the dehydrating agent and concentrate the filtrate under reduced pressure to obtain the crude N-sulfinyl imine, which can often be used in the next step without further purification.

Section 2: Challenges in the Nucleophilic Addition Step

Question 2: I am observing low diastereoselectivity in the nucleophilic addition to my N-sulfinyl imine. How can I improve this?

Answer:

The diastereoselectivity of the nucleophilic addition is critically dependent on the formation of a well-defined transition state.

  • Chelation Control: For many organometallic reagents (e.g., Grignard reagents), the stereochemical outcome is rationalized by a six-membered ring transition state where the metal ion coordinates to both the imine nitrogen and the sulfinyl oxygen.[3]

    • Solution: Ensure your organometallic reagent is of high quality. The choice of the metal cation can influence the rigidity of the transition state; for instance, organomagnesium or organozinc reagents often provide excellent selectivity.

  • Temperature: Lower reaction temperatures generally enhance diastereoselectivity by favoring the more ordered transition state.

    • Solution: Perform the addition at low temperatures, typically ranging from -78 °C to 0 °C. The optimal temperature will depend on the specific nucleophile and substrate.

  • Solvent Effects: The coordinating ability of the solvent can impact the chelation of the metal ion.

    • Solution: Non-coordinating solvents like toluene or DCM are often preferred over more coordinating solvents like THF, as they are less likely to interfere with the desired chelation.

Table 1: Factors Influencing Diastereoselectivity in Nucleophilic Addition

ParameterRecommendation for High DiastereoselectivityRationale
Temperature Low temperature (-78 °C to 0 °C)Favors the lower energy, more ordered transition state.
Solvent Non-coordinating (e.g., Toluene, DCM)Minimizes interference with the chelation of the metal ion.
Nucleophile High-quality organometallic reagentsEnsures effective chelation to form a rigid transition state.
Section 3: Difficulties with Sulfinyl Group Cleavage (Deprotection)

Question 3: The final deprotection of the sulfinyl group is resulting in a low yield of my desired chiral amine. What are the common pitfalls?

Answer:

The cleavage of the N-S bond is typically achieved under acidic conditions, but this step can be problematic.

  • Incomplete Reaction: The N-sulfinyl group is relatively stable, and incomplete cleavage is a common issue.

    • Solution: Ensure a sufficient excess of a strong acid, such as hydrochloric acid (HCl) in a protic solvent like methanol or ethanol, is used. The reaction may require gentle heating to go to completion. Monitor the reaction by TLC until the starting sulfinamide has been fully consumed.

  • Product Degradation: If your target amine contains acid-sensitive functional groups, harsh acidic conditions can lead to decomposition or side reactions.

    • Solution: If acid sensitivity is a concern, alternative, milder deprotection methods may be necessary. While less common, methods for the deprotection of related tert-butanesulfinyl amides under non-acidic conditions have been developed and could be adapted.[5]

  • Work-up Issues: A common error during workup can lead to the reformation of the sulfinamide. After acid-promoted cleavage, the auxiliary can form a sulfinyl chloride species. If the reaction mixture is simply basified to isolate the free amine, the amine can react with the sulfinyl chloride, regenerating the starting sulfinamide.[6]

    • Solution: It is crucial to separate the desired amine hydrochloride salt from the sulfinyl-containing byproducts before basification.[6] This is typically achieved by filtration if the amine salt precipitates, or by an extractive workup where the aqueous layer containing the protonated amine is separated from the organic layer containing the sulfinyl byproducts.

Experimental Protocol: Sulfinyl Group Deprotection and Product Isolation

  • Dissolve the N-sulfinyl amine (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol).

  • Add a solution of HCl in an alcohol (e.g., 4 M HCl in dioxane or acetyl chloride in methanol) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until complete as indicated by TLC.

  • Work-up Option A (Precipitation): If the amine hydrochloride salt precipitates, collect it by filtration and wash with a cold, non-polar solvent (e.g., diethyl ether) to remove the sulfinyl byproducts.

  • Work-up Option B (Extraction): If the salt is soluble, concentrate the reaction mixture, redissolve in water, and wash with an organic solvent (e.g., DCM) to remove the sulfinyl byproducts.

  • To isolate the free amine, basify the aqueous layer (or the dissolved salt from filtration) with a suitable base (e.g., NaOH or NaHCO₃) and extract the product into an organic solvent.

  • Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the purified chiral amine.

Diagram 1: Troubleshooting Workflow for Low Yield in Sulfinyl Group Deprotection

Deprotection_Troubleshooting start Low Yield After Deprotection check_completion Check Reaction Completion by TLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains complete Reaction Complete check_completion->complete No Starting Material increase_acid Increase Acid Stoichiometry or Reaction Time/Temp incomplete->increase_acid increase_acid->check_completion check_workup Review Work-up Procedure complete->check_workup workup_issue Potential Work-up Issue check_workup->workup_issue product_degradation Product Degradation check_workup->product_degradation improper_basification Improper Basification Sequence workup_issue->improper_basification reformation Reformation of Sulfinamide improper_basification->reformation correct_workup Implement Correct Work-up: Separate Amine Salt Before Basification reformation->correct_workup yield_improved Yield Improved correct_workup->yield_improved acid_sensitive Acid-Sensitive Functional Groups Present? product_degradation->acid_sensitive yes_sensitive Yes acid_sensitive->yes_sensitive Yes no_sensitive No acid_sensitive->no_sensitive No, reconsider other issues milder_conditions Explore Milder Deprotection Methods yes_sensitive->milder_conditions milder_conditions->yield_improved

Caption: A flowchart for troubleshooting low yields during the deprotection step.

Frequently Asked Questions (FAQs)

Q1: How does the methylsulfinyl group in 2-(methylsulfinyl)ethanamine affect its nucleophilicity compared to a simple alkylamine like ethylamine?

The sulfoxide group is electron-withdrawing, which generally decreases the nucleophilicity of the adjacent amine compared to an unsubstituted alkylamine.[7] However, the primary role of 2-(methylsulfinyl)ethanamine is not as a simple nucleophile but as a chiral auxiliary to form an electrophilic imine, which then reacts with a nucleophile.

Q2: Can I use other sulfinamides for this type of reaction?

Yes, the most widely used reagent in this class is tert-butanesulfinamide (Ellman's auxiliary).[1][2][8] The bulky tert-butyl group can often provide higher levels of diastereoselectivity. The choice of the sulfinamide can be tailored to the specific substrate and desired stereochemical outcome.

Q3: My final amine product appears to be racemic. What could have happened?

Racemization can occur, particularly during the acidic deprotection step. It is known that HCl can racemize sulfoxides and related compounds.[6] If the deprotection conditions are too harsh (e.g., prolonged heating), it could lead to racemization of the product. It is also essential to ensure the enantiopurity of the starting 2-(methylsulfinyl)ethanamine.

Q4: Are there any specific safety precautions I should take when working with 2-(methylsulfinyl)ethanamine?

As with all amines, it is important to handle 2-(methylsulfinyl)ethanamine in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Wikipedia. Chiral auxiliary. [Link]

  • Xu, H. C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature protocols, 8(11), 2271–2280. [Link]

  • ResearchGate. The asymmetric synthesis of chiral secondary amines via hemiaminal and... [Link]

  • Molecules. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. [Link]

  • MDPI. Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. [Link]

  • National Institutes of Health. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. [Link]

  • MDPI. Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. [Link]

  • ResearchGate. (PDF) Asymmetric synthesis of amines using tert-butanesulfinamide. [Link]

  • National Institutes of Health. Synthetic Approach toward Enantiopure Cyclic Sulfinamides. [Link]

  • YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. [Link]

  • Yale University. Asymmetric Synthesis of Amines - Ellman Laboratory. [Link]

  • Nanyang Technological University. Synthesis of chiral sulfinate esters by asymmetric condensation. [Link]

  • ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

  • Royal Society of Chemistry. Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method. [Link]

  • ResearchGate. Deprotection of sulfinamide diastereomers (R,RS)‐2. [Link]

  • PubMed Central. Reactivity, Selectivity and Stability in Sulfenic Acid Detection: A Comparative Study of Nucleophilic and Electrophilic Probes. [Link]

  • Master Organic Chemistry. Nucleophilicity Trends of Amines. [Link]

  • PubMed. Asymmetric Synthesis and Properties of Sulfinimines (Thiooxime S-Oxides). [Link]

  • University of Bristol. The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t. [Link]

  • ResearchGate. (a) Synthesis of sulfinamide 5. (b) Attempted deprotection of the sulfinyl moiety in diastereomers of 5, and observation of concomitant diastereoselective hydrolysis of single bridgehead MOM ether groups. [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Scale-Up of 2-(methylsulfinyl)ethanamine

Welcome to the technical support guide for the reaction scale-up of 2-(methylsulfinyl)ethanamine. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the reaction scale-up of 2-(methylsulfinyl)ethanamine. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis and purification of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What is 2-(methylsulfinyl)ethanamine and why is its scalable synthesis important?

2-(Methylsulfinyl)ethanamine (CAS No: 49773-19-5) is a valuable building block in organic synthesis.[1][2] Its bifunctional nature, containing both a primary amine and a sulfoxide group, makes it a versatile intermediate for introducing this unique functionality into more complex molecules, particularly in the development of pharmaceutical agents. A robust and scalable synthesis is crucial for transitioning from laboratory-scale discovery to pilot plant and industrial production, ensuring a reliable supply of material for further development.

Q2: What is the most common and industrially viable method for synthesizing 2-(methylsulfinyl)ethanamine?

The most prevalent and scalable route is the selective oxidation of the corresponding thioether, 2-(methylthio)ethylamine (CAS No: 18542-42-2). This transformation requires careful selection of an oxidizing agent to maximize the yield of the desired sulfoxide while minimizing over-oxidation to the corresponding sulfone, 2-(methylsulfonyl)ethanamine.[3]

Q3: Which oxidizing agents are typically considered for the thioether to sulfoxide conversion at scale?

The choice of oxidant is a critical process parameter. While many reagents can effect this transformation, considerations for scale-up include cost, safety, selectivity, and ease of workup. Hydrogen peroxide is often favored in industrial settings because it is inexpensive and its byproduct is water, making it environmentally benign.[4] However, its reactivity often requires careful control and sometimes catalysis to achieve high selectivity.[4][5]

Oxidizing AgentAdvantagesDisadvantages & Scale-Up Considerations
**Hydrogen Peroxide (H₂O₂) **Inexpensive, "green" oxidant (byproduct is water).[4]Can lead to over-oxidation to sulfone; reaction can be highly exothermic and requires careful thermal management; may require a catalyst for selectivity.[4][5]
meta-Chloroperoxybenzoic acid (m-CPBA) Generally high selectivity for sulfoxides at low temperatures.Expensive; m-CPBA can be thermally unstable (shock-sensitive); byproduct (m-CBA) requires removal during workup.
Sodium Periodate (NaIO₄) Good selectivity; easy workup as the byproduct (sodium iodate) is often insoluble.Stoichiometric use of a relatively expensive reagent; not ideal for very large scales due to cost and waste stream.
Oxone® (Potassium peroxymonosulfate) Relatively inexpensive, stable, and effective oxidant.Can be less selective than other reagents; requires aqueous conditions which may complicate workup.

Troubleshooting Guide: Scale-Up Synthesis

This section addresses specific issues encountered during the oxidation of 2-(methylthio)ethylamine and the subsequent workup.

Workflow: General Synthesis and Purification

The diagram below outlines the typical workflow for the synthesis of 2-(methylsulfinyl)ethanamine. Each step presents unique scale-up challenges that are addressed in the troubleshooting section.

cluster_synthesis Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification A 1. Charge Reactor 2-(methylthio)ethylamine Solvent (e.g., Methanol, Ethanol) B 2. Controlled Oxidation Cool to 0-10 °C Slow addition of Oxidant (e.g., H₂O₂) A->B Exothermic Control C 3. Reaction Monitoring In-process control (TLC, HPLC) Check for starting material and sulfone B->C Maintain Temp D 4. Quench Reaction Add quenching agent (e.g., Sodium sulfite) C->D Reaction Complete E 5. Solvent Removal Concentrate under reduced pressure D->E F 6. Aqueous Extraction Partition between water and organic solvent (e.g., DCM, EtOAc) E->F G 7. Final Purification Vacuum Distillation or Column Chromatography F->G Crude Product H 8. Final Product 2-(methylsulfinyl)ethanamine Characterization (NMR, MS) G->H

Caption: General workflow for the synthesis and purification of 2-(methylsulfinyl)ethanamine.

Problem 1: Significant Formation of 2-(Methylsulfonyl)ethanamine Byproduct

Q: My reaction is producing a high percentage of the sulfone byproduct. How can I improve selectivity for the desired sulfoxide?

A: Over-oxidation is the most common selectivity challenge in this synthesis.[3] The sulfoxide product can be further oxidized to the sulfone, often at a competitive rate. Here are the primary causes and solutions:

  • Cause A: Poor Temperature Control. The oxidation of both the thioether and the sulfoxide are exothermic. A rise in the internal temperature dramatically increases the rate of over-oxidation.

    • Solution: Ensure your reactor has sufficient cooling capacity for the intended scale. Maintain a strict internal temperature range (e.g., 0-10 °C) throughout the oxidant addition. Use a calibrated temperature probe and consider an automated cooling system for larger scales.

  • Cause B: Rapid or Localized Addition of Oxidant. Adding the oxidizing agent too quickly creates localized "hot spots" with a high concentration of the oxidant, leading to immediate over-oxidation before the reagent has time to disperse and react with the starting thioether.

    • Solution: Add the oxidant dropwise or via a syringe pump over an extended period. For larger vessels, ensure vigorous stirring to promote rapid mixing. Sub-surface addition of the oxidant can also help prevent localized high concentrations at the surface.

  • Cause C: Incorrect Stoichiometry. Using more than one equivalent of the oxidizing agent will inevitably lead to sulfone formation once the starting material is consumed.

    • Solution: Carefully calculate and measure the amount of oxidant. It is often preferable to use slightly less than one equivalent (e.g., 0.95-0.98 eq.) and accept a small amount of unreacted starting material, as the thioether is typically easier to separate from the sulfoxide product than the corresponding sulfone.

Start High Sulfone Byproduct Detected by HPLC/TLC Q1 Was internal temp maintained < 10 °C? Start->Q1 Q2 Was oxidant added slowly with good mixing? Q1->Q2 Yes Sol1 Improve cooling capacity. Verify probe calibration. Q1->Sol1 No Q3 Was oxidant stoichiometry ≤ 1.0 equivalent? Q2->Q3 Yes Sol2 Use syringe pump for addition. Increase stirring rate. Consider subsurface addition. Q2->Sol2 No Sol3 Recalculate and verify reagent purity. Consider using 0.98 eq. Q3->Sol3 No End Selective Sulfoxide Synthesis Q3->End Yes Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting decision tree for minimizing sulfone byproduct formation.

Problem 2: Difficult Product Isolation and Purification

Q: I'm having trouble extracting my product, and purification by column chromatography is not practical at scale. What are my options?

A: 2-(methylsulfinyl)ethanamine is a polar, water-soluble molecule, which complicates standard extractive workups and makes large-scale silica gel chromatography inefficient.

  • Cause A: High Water Solubility. The product can be difficult to extract from the aqueous phase after quenching the reaction.

    • Solution 1 (Solvent Selection): Use a more polar extraction solvent like dichloromethane (DCM) or a 9:1 mixture of DCM/isopropanol. Perform multiple extractions (e.g., 5-10 times) to efficiently recover the product.

    • Solution 2 (Salting Out): Saturate the aqueous layer with a salt like sodium chloride or potassium carbonate before extraction. This decreases the polarity of the aqueous phase and can significantly improve the partitioning of the product into the organic layer.

  • Cause B: Impractical Chromatography. Silica gel chromatography is expensive, solvent-intensive, and time-consuming at multi-kilogram scales.

    • Solution 1 (Vacuum Distillation): If the product is thermally stable, high-vacuum distillation can be a highly effective and scalable purification method for separating it from less volatile impurities (like the sulfone) or more volatile ones (like the starting thioether).[6]

    • Solution 2 (Crystallization/Salt Formation): The primary amine handle allows for the formation of crystalline salts (e.g., hydrochloride, oxalate).[7] By treating the crude product with an appropriate acid, it may be possible to selectively crystallize the salt of the desired product, leaving impurities behind in the mother liquor. The pure free base can then be regenerated if needed.

Process Safety Considerations

Q: Are there any significant safety hazards associated with this reaction scale-up?

A: Yes. Scaling up any chemical reaction requires a thorough safety assessment. For this specific transformation, two primary hazards are thermal runaway and solvent stability.

  • Thermal Runaway: As mentioned, the oxidation is highly exothermic. A loss of cooling could lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.

    • Mitigation: Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is essential for ensuring that the plant's cooling capacity is sufficient to handle the reaction at the desired scale. Always have a secondary cooling system or a quench plan in place for emergencies.

  • Solvent Hazards: Some solvents used in oxidation reactions, such as Dimethyl Sulfoxide (DMSO), can pose significant decomposition hazards. While not a primary solvent for this specific oxidation, it is a common sulfoxide-containing solvent. DMSO can decompose exothermically, and this decomposition can be catalyzed by impurities, acids, or bases, lowering the onset temperature of the runaway reaction.[8][9]

    • Mitigation: Whenever possible, choose solvents with a well-understood and higher thermal stability profile, such as alcohols (methanol, ethanol) or acetonitrile. If a reactive solvent like DMSO must be used, its thermal stability in the presence of all reaction components (reactants, reagents, intermediates, byproducts) must be thoroughly investigated using techniques like Differential Scanning Calorimetry (DSC).[8][9]

Analytical Methods & Protocols

Q: How should I monitor the reaction and confirm the final product's identity and purity?

A: Robust analytical methods are key to a successful and reproducible process.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and effective method for qualitative monitoring. Use a relatively polar mobile phase (e.g., 10% Methanol in DCM with 1% NH₄OH) and visualize with a potassium permanganate stain, which will show all three components (thioether, sulfoxide, sulfone) as yellow spots on a purple background.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the relative amounts of starting material, product, and byproduct. A reverse-phase C18 column with a water/acetonitrile gradient is a typical starting point.

  • Final Product Analysis:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure of the final product. The methylene protons adjacent to the sulfur will show a characteristic downfield shift in the sulfoxide compared to the starting thioether.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • HPLC/UPLC: Used to determine the final purity of the isolated material.[10]

Protocol: Laboratory-Scale Synthesis (Illustrative)

This is a representative protocol and must be adapted and optimized for specific laboratory conditions and safety protocols.

  • Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer, addition funnel, and a temperature probe, dissolve 2-(methylthio)ethylamine (1.0 eq.) in methanol (5-10 volumes).

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Oxidant Addition: Slowly add 30% hydrogen peroxide (0.98 eq.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 2-4 hours, monitoring by TLC or HPLC until the starting material is consumed.

  • Quenching: Slowly add a saturated aqueous solution of sodium sulfite at 0-5 °C to quench any excess peroxide.

  • Workup: Remove the methanol under reduced pressure. Extract the remaining aqueous residue with dichloromethane (5 x 3 volumes). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to afford the crude product.

  • Purification: Purify the crude oil by high-vacuum distillation to yield 2-(methylsulfinyl)ethanamine as a clear oil.

References

  • Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent.
  • Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorin
  • Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent | Request PDF.
  • How to purify a sulfone and sulfide sulfoxide without a column?.
  • Analytical Method Summaries. Source.
  • Application Notes and Protocols for the Scale-Up Synthesis of 2-(Methylsulfonyl)ethanol. Benchchem.
  • ANALYTICAL METHOD SUMMARIES. Eurofins.
  • ANALYTICAL METHOD SUMMARIES. Eurofins.
  • Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols | Request PDF.
  • 2-(Methylsulfonyl)
  • 2-(Methylsulfinyl)ethanamine | C3H9NOS | CID 4347855. PubChem - NIH.
  • Gram-Scale Synthesis of Sulfoxides via Oxygen Enabled by Fe(NO3)3·9H2O. Source.
  • Sulfoxide synthesis by oxid
  • 49773-19-5|2-(Methylsulfinyl)ethanamine|BLD Pharm. BLD Pharm.
  • 2-(Methylsulfonyl)ethanamine Formula. ECHEMI.
  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybd
  • 2-(Methylsulfonyl)Ethanamine Hydrochloride | CAS No- 104458-24-4. Simson Pharma Limited.
  • 2-(Methylthio)ethylamine 97 18542-42-2. Sigma-Aldrich.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.
  • 2-(Methylthio)ethylamine 97 18542-42-2. Sigma-Aldrich.
  • CAS No : 60501-55-5 | Product Name : 2-(Methylsulfinyl)ethan-1-amine Hydrochloride. Source.

Sources

Reference Data & Comparative Studies

Validation

2-(Methylsulfinyl)ethanamine vs. Established Sulfinylamines in Asymmetric Synthesis: A Comparative Analysis

An In-Depth Technical Guide: Introduction: The Quest for Chiral Amines Chiral amines are fundamental building blocks in modern chemistry, forming the backbone of over 80% of all pharmaceutical agents and countless agroch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Introduction: The Quest for Chiral Amines

Chiral amines are fundamental building blocks in modern chemistry, forming the backbone of over 80% of all pharmaceutical agents and countless agrochemicals and materials.[1] Their synthesis in an enantiomerically pure form is a critical challenge that has driven the development of numerous methodologies. Among the most robust and widely adopted strategies is the use of chiral sulfinamides as "chiral ammonia equivalents". These reagents serve as versatile chiral auxiliaries, enabling the diastereoselective synthesis of a vast array of primary and secondary amines.[2][3]

The core principle involves the condensation of a chiral sulfinamide with an aldehyde or ketone to form an N-sulfinyl imine (a thiooxime S-oxide).[4] This intermediate, activated by the electron-withdrawing sulfinyl group, undergoes diastereoselective nucleophilic addition. The stereochemical outcome is dictated by the chiral sulfur center of the auxiliary, which is later cleaved under mild acidic conditions to reveal the desired chiral amine.[5]

This guide provides a comparative analysis of sulfinylamines used in asymmetric synthesis. We will delve into the performance and mechanistic underpinnings of the most established and successful auxiliaries—tert-butanesulfinamide (Ellman's auxiliary) and p-toluenesulfinamide (Davis's auxiliary)—and contrast them with the lesser-known 2-(methylsulfinyl)ethanamine, for which a theoretical performance profile will be constructed based on mechanistic principles.

The Gold Standard: tert-Butanesulfinamide (Ellman's Auxiliary)

Introduced by Jonathan A. Ellman in 1997, enantiopure tert-butanesulfinamide has revolutionized asymmetric amine synthesis.[6] Its widespread adoption in both academic and industrial settings is a testament to its reliability, broad scope, and the commercial availability of both enantiomers on a metric-ton scale.[1][7][8]

Mechanism of Stereoinduction: The Power of Steric Bulk

The remarkable efficacy of tert-butanesulfinamide stems from its bulky tert-butyl group. When the derived N-sulfinyl imine is treated with an organometallic nucleophile (e.g., a Grignard reagent), the reaction proceeds through a highly ordered, six-membered chair-like transition state.[9] In this "closed transition state" model, the metal cation (like Mg²⁺) chelates to both the sulfinyl oxygen and the imine nitrogen. To minimize steric repulsion, the large tert-butyl group occupies a pseudo-equatorial position, forcing the imine's R-group into the other equatorial position. The incoming nucleophile then attacks from the least hindered face, leading to a single, predictable diastereomer.[10] The use of non-coordinating solvents like dichloromethane (CH₂Cl₂) is crucial to favor this closed transition state; ethereal solvents like THF can compete for metal coordination, leading to reduced stereoselectivity.[9]

Caption: Proposed closed transition state for Grignard addition to an N-tert-butanesulfinyl imine.

Performance and Scope

The Ellman auxiliary is effective for a vast range of aldehydes (aromatic, aliphatic, hindered) and ketones, reacting with numerous nucleophiles including Grignard reagents, organolithiums, organozincs, and enolates to produce α-branched amines, amino acids, and amino alcohols with excellent diastereoselectivity.[5][11]

Aldehyde (R¹)Nucleophile (R²-M)Yield (%)Diastereomeric Ratio (d.r.)Reference
PhCHOEtMgBr9896:4[5]
i-PrCHOPhMgBr93>95:5[9]
C₉H₁₉CHOMeMgBr9091:9[9]
4-MeO-PhCHOCH₂=CHMgBr9498:2[5]

Table 1: Representative yields and diastereoselectivities for the addition of Grignard reagents to N-tert-butanesulfinyl aldimines.

Key Alternatives: p-Toluenesulfinamide and Others

While Ellman's auxiliary is dominant, other sulfinamides have carved out important niches.

p-Toluenesulfinamide (Davis's Auxiliary)

Developed by Franklin A. Davis, p-toluenesulfinamide is another highly effective chiral auxiliary.[12] It is often used in the asymmetric synthesis of β-amino acids and cis-N-(p-toluenesulfinyl)aziridine-2-carboxylic acids.[12][13] The aromatic p-tolyl group provides the necessary steric bulk to direct nucleophilic attack, functioning via a similar chelation-controlled mechanism. Products derived from this auxiliary are often highly crystalline, which can facilitate purification by recrystallization. Both enantiomers are commercially available, though not as widely or inexpensively as tert-butanesulfinamide.[14]

A Structural Analysis of 2-(Methylsulfinyl)ethanamine

2-(Methylsulfinyl)ethanamine is not a commercially available or widely studied chiral auxiliary for asymmetric synthesis.[15] Its synthesis would likely proceed via the oxidation of a precursor like 2-(methylthio)ethylamine, a process documented for the analogous 2-(methylsulfonyl)ethylamine.[16] To evaluate its potential, we must compare its structure to the established, successful auxiliaries.

Structural_Comparison cluster_0 Established Auxiliaries (High Stereoinduction) cluster_1 Theoretical Auxiliary (Predicted Low Stereoinduction) A tert-Butanesulfinamide (Ellman's) - Very Bulky - High d.r. B p-Toluenesulfinamide (Davis's) - Bulky & Aromatic - High d.r. C 2-(Methylsulfinyl)ethanamine - Small Methyl Group - Flexible Ethyl Chain - Predicted Low d.r.

Caption: Structural comparison of sulfinamide chiral auxiliaries.

The defining feature of successful sulfinamide auxiliaries is a sterically demanding group attached directly to the sulfur atom (tert-butyl or p-tolyl). This bulk is essential for creating a biased steric environment in the transition state.

2-(Methylsulfinyl)ethanamine possesses a small methyl group on the sulfur. This lack of steric hindrance would likely result in a poorly organized transition state, allowing the nucleophile to attack from multiple trajectories. Consequently, any diastereoselectivity would be expected to be low to negligible, making it an ineffective chiral auxiliary for this type of transformation. While the ethanamine backbone offers a potential site for hydrogen bonding or secondary chelation, this flexible chain is unlikely to overcome the dominant effect of the diminutive methyl group in the crucial chelated transition state.

Comparative Performance Summary
Featuretert-Butanesulfinamidep-Toluenesulfinamide2-(Methylsulfinyl)ethanamine (Predicted)
Steric Bulk High (t-Bu)High (p-Tolyl)Low (Me)
Stereoinduction Excellent (typically >90:10 d.r.)ExcellentPoor
Scope Extremely broadBroad, notable for β-amino acidsUnknown, likely very limited
Availability Widely available, large scaleCommercially availableRequires custom synthesis
Cleavage Mild acid (e.g., HCl in alcohol)Mild acidMild acid
Key Advantage Versatility, reliability, costCrystalline derivativesNone apparent for stereoinduction

Table 2: Comparative overview of sulfinamide auxiliaries.

Experimental Protocols: Best Practices with Ellman's Auxiliary

The following protocols describe a standard, self-validating workflow for the asymmetric synthesis of a chiral amine using tert-butanesulfinamide.

Protocol 1: Synthesis of N-tert-Butanesulfinyl Imine

This procedure describes the condensation of the sulfinamide with an aldehyde. The use of a Lewis acid catalyst like Ti(OEt)₄ is common to drive the reaction to completion by sequestering water.[17]

Workflow_Protocol Start Aldehyde + (R)-t-BuS(O)NH₂ Step1 Protocol 1: Condensation (e.g., Ti(OEt)₄, THF) Start->Step1 Intermediate N-Sulfinyl Imine Step1->Intermediate Step2 Protocol 2: Nucleophilic Addition (e.g., R-MgBr, CH₂Cl₂) Intermediate->Step2 Product Sulfinamide Adduct Step2->Product Step3 Protocol 3: Cleavage (HCl, MeOH) Product->Step3 Final Chiral Amine•HCl Step3->Final

Caption: General experimental workflow for asymmetric amine synthesis.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 eq), (R)-tert-butanesulfinamide (1.05 eq), and anhydrous tetrahydrofuran (THF, ~0.5 M).

  • Catalyst Addition: Add titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq) dropwise via syringe. The solution may turn yellow.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: Upon completion, pour the reaction mixture into an equal volume of brine with vigorous stirring. The titanium salts will precipitate. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude N-tert-butanesulfinyl imine is often of sufficient purity for the next step but can be purified by silica gel chromatography if necessary.

Protocol 2: Diastereoselective Grignard Addition
  • Reaction Setup: Dissolve the N-tert-butanesulfinyl imine (1.0 eq) from Protocol 1 in anhydrous dichloromethane (CH₂Cl₂, ~0.2 M) in a flame-dried flask under an inert atmosphere. Cool the solution to -48 °C (an acetonitrile/dry ice bath).

  • Nucleophile Addition: Add the Grignard reagent (e.g., ethylmagnesium bromide, 1.5 eq) dropwise over 15 minutes, maintaining the internal temperature below -40 °C.

  • Reaction Monitoring: Stir the reaction at -48 °C for 4-6 hours. Progress can be monitored by TLC.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, and extract with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Validation: The crude product is a sulfinamide. The diastereomeric ratio (d.r.) should be determined at this stage using ¹H NMR spectroscopy or HPLC analysis of the crude material. This validates the stereoselectivity of the addition. The product can be purified by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary
  • Deprotection: Dissolve the purified sulfinamide (1.0 eq) from Protocol 2 in methanol (MeOH, ~0.3 M). Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or acetyl chloride in MeOH, 2.0-3.0 eq).

  • Reaction: Stir at room temperature for 1 hour. A precipitate of the amine hydrochloride salt may form.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid is the chiral amine hydrochloride salt. The by-product, tert-butanesulfinic acid, can be removed by trituration with a non-polar solvent like diethyl ether. The auxiliary can be recovered and recycled if desired.[8]

Conclusion

The field of asymmetric amine synthesis owes a great deal to the development of robust chiral sulfinamide auxiliaries. tert-Butanesulfinamide (Ellman's auxiliary) stands out as the preeminent reagent due to its broad applicability, high stereoselectivity, and economic viability, all of which are mechanistically rooted in its sterically demanding tert-butyl group. Alternatives like p-toluenesulfinamide provide excellent results and are valuable tools, particularly for specific substrate classes.

In contrast, a theoretical analysis of 2-(methylsulfinyl)ethanamine suggests it would be a poor choice for a chiral auxiliary in this context. The absence of a sterically bulky group on the sulfur atom undermines the very principle of chelation-controlled stereoinduction that makes this chemistry so powerful. While unexplored, its predicted inability to induce high levels of diastereoselectivity makes it an unlikely candidate for practical application in asymmetric amine synthesis. For researchers and drug development professionals, the choice remains clear: for reliable, scalable, and highly stereoselective synthesis of chiral amines, established auxiliaries like tert-butanesulfinamide are the authoritative and field-proven standard.

References

  • Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. (2025). Vertex AI Search.
  • Mechanistic insights on the stereoselective nucleophilic 1,2-addition to sulfinyl imines. (2014). Journal of Organic Chemistry.
  • Asymmetric synthesis of amines using a chiral, non-racemic, benzylidene sulfinamide derived from a recoverable precursor. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (2020). Chemical Reviews.
  • Asymmetric Synthesis of Amines. (n.d.).
  • Application of Chiral Sulfinamides into Formation and Reduction of Sulfinylketimines to Obtain Valuable α‐Chiral Primary Amines. (n.d.).
  • (R)-(-)-p-Toluenesulfinamide. (n.d.). Chem-Impex.
  • Synthesis and Applications of tert-Butanesulfinamide. (2025). ChemicalBook.
  • tert-Butanesulfinamide. (n.d.). Wikipedia.
  • Asymmetric Synthesis of (R)-(+)-.beta.-Phenylalanine from (S)-(+)-Benzylidene-p-toluenesulfinamide. Regeneration of the Sulfinimine Precursor. (1995). The Journal of Organic Chemistry.
  • Addition of Non-stabilized Carbon-based Nucleophilic Reagents to Chiral N-Sulfinyl Imines. (n.d.). Organic Reactions.
  • Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. (2003). Pure and Applied Chemistry.
  • Synthesis and Applications of tert-Butanesulfinamide. (2010). Chemical Reviews.
  • Investigations into N-Sulfinyl Imino Esters as Versatile Reagents for the Synthesis of N-Sulfinyl Compounds and Unnatural α-Amino Acid Deriv
  • (R)-(-)-p-Toluenesulfinamide 98. (n.d.). Sigma-Aldrich.
  • Asymmetric Synthesis and Reactions of cis-N-(p-Toluenesulfinyl)aziridine-2-carboxylic Acids. (n.d.). Drexel University.
  • N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement. (n.d.). Organic Chemistry Portal.
  • Ellman's Sulfinamides. (n.d.). Sigma-Aldrich.
  • Method for producing 2-(methylsulfonyl)ethylamine. (2002).
  • Chiral auxiliary. (n.d.). Wikipedia.
  • Chiral Auxiliaries. (n.d.). Sigma-Aldrich.
  • Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). (n.d.). Andrew G. Myers Research Group, Harvard University.
  • 2-(Methylsulfinyl)ethanamine. (n.d.). BLD Pharm.
  • Asymmetric Synthesis and Properties of Sulfinimines (Thiooxime S-Oxides). (1997). The Journal of Organic Chemistry.

Sources

Comparative

A Comparative Guide to Purity Validation of 2-(methylsulfinyl)ethanamine: NMR vs. HPLC

In the landscape of pharmaceutical development and chemical research, the unequivocal determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For a small, polar molecule like 2-(methylsulf...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the unequivocal determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For a small, polar molecule like 2-(methylsulfinyl)ethanamine, which presents unique analytical challenges due to its hydrophilicity and potential for multiple interaction modes, selecting the appropriate analytical technique is paramount. This guide provides an in-depth comparison of two powerful and widely adopted analytical techniques for purity validation: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying principles and rationale, enabling you to make informed decisions for your specific analytical needs. We will explore the strengths and limitations of each technique, provide detailed experimental protocols, and present comparative data to illustrate their performance in the context of 2-(methylsulfinyl)ethanamine analysis.

The Analytical Challenge: 2-(methylsulfinyl)ethanamine

2-(methylsulfinyl)ethanamine (C₃H₉NOS, Molecular Weight: 107.18 g/mol ) is a small aliphatic amine containing a sulfoxide group.[1] This structure confers high polarity, making it challenging to analyze by traditional reversed-phase HPLC. Furthermore, as with any synthesized compound, it may contain impurities derived from starting materials, by-products, or degradation. A robust analytical method must be able to separate, identify, and quantify the main component from these potential impurities.

Principle-Driven Method Selection

The choice between NMR and HPLC is not arbitrary; it is driven by the specific questions being asked about the sample.

  • Quantitative NMR (qNMR) offers a primary measurement method where the signal intensity is directly proportional to the number of nuclei, allowing for purity determination without the need for a reference standard of the analyte itself.[2] It provides rich structural information, which can be invaluable for identifying unknown impurities.

  • High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that excels at resolving complex mixtures. When coupled with an appropriate detector, it can provide high sensitivity for quantifying even trace-level impurities. For highly polar analytes like 2-(methylsulfinyl)ethanamine, specialized techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) are often necessary.[3]

The following workflow illustrates the decision-making process and the complementary nature of these two techniques in a comprehensive purity assessment strategy.

Purity_Validation_Workflow Workflow for Purity Validation of 2-(methylsulfinyl)ethanamine cluster_0 Initial Assessment & Method Development cluster_1 Purity Determination & Impurity Profiling cluster_2 Data Integration & Final Validation start Sample of 2-(methylsulfinyl)ethanamine dev_qNMR qNMR Method Development start->dev_qNMR dev_HPLC HPLC Method Development (HILIC) start->dev_HPLC qNMR_analysis qNMR Analysis: - Absolute Purity (Assay) - Structural Confirmation - Impurity Identification dev_qNMR->qNMR_analysis HPLC_analysis HPLC Analysis: - Relative Purity (Area %) - Detection of Trace Impurities - Separation of Isomers dev_HPLC->HPLC_analysis comparison Comparative Analysis: - Orthogonal Data Review qNMR_analysis->comparison HPLC_analysis->comparison validation_report Final Purity Validation Report comparison->validation_report

Sources

Validation

The Strategic Application of 2-(Methylsulfinyl)ethanamine in Amide Synthesis: A Comparative Guide for Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the selection of building blocks is a critical determinant of the ultimate success of a synthetic campaign and the pharmacological profile of the final com...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and organic synthesis, the selection of building blocks is a critical determinant of the ultimate success of a synthetic campaign and the pharmacological profile of the final compound. Among the vast arsenal of primary amines available to the medicinal chemist, 2-(methylsulfinyl)ethanamine presents a unique combination of a nucleophilic primary amine and a polar, metabolically stable sulfoxide moiety. This guide provides an in-depth comparison of 2-(methylsulfinyl)ethanamine with other commonly employed primary amines in the context of amide bond formation, a cornerstone reaction in pharmaceutical development. We will delve into the mechanistic nuances, present available (though limited) comparative data, and provide detailed experimental protocols to inform the strategic deployment of this versatile reagent.

Introduction: Beyond a Simple Amine

2-(Methylsulfinyl)ethanamine (IUPAC name: 2-methylsulfinylethanamine) is a bifunctional molecule that extends beyond the role of a simple alkylamine. The presence of the methylsulfinyl group at the β-position to the amine introduces a unique set of physicochemical properties that can be strategically exploited to enhance the drug-like characteristics of a molecule. Unlike its unoxidized precursor, 2-(methylthio)ethylamine, or its fully oxidized analogue, 2-(methylsulfonyl)ethanamine, the sulfoxide group in 2-(methylsulfinyl)ethanamine offers a balance of polarity and hydrogen bonding capability.

The primary utility of 2-(methylsulfinyl)ethanamine lies in its role as a nucleophile in acylation reactions to form stable amide bonds. The resulting N-(2-(methylsulfinyl)ethyl)amide moiety can significantly influence a compound's solubility, lipophilicity, and metabolic stability.

Performance in Amide Synthesis: A Comparative Analysis

While direct, head-to-head kinetic and yield comparison studies for the acylation of 2-(methylsulfinyl)ethanamine against a broad range of other primary amines are not extensively documented in publicly available literature, we can infer its performance based on established principles of organic chemistry and data from analogous reactions.

Established Reagents for Amide Bond Formation

The synthesis of amides is a fundamental transformation in organic chemistry, with a plethora of well-established reagents and protocols. These can be broadly categorized as:

  • Carbodiimide-mediated coupling: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives such as 1-hydroxybenzotriazole (HOBt) are widely used for the direct coupling of carboxylic acids and amines.[1]

  • Acyl chlorides and anhydrides: Highly reactive acylating agents that readily react with primary amines.[2]

  • Potassium acyltrifluoroborates (KATs): These reagents can be activated by chlorinating agents to acylate primary amines under aqueous conditions.[3][4]

Expected Reactivity of 2-(Methylsulfinyl)ethanamine

The nucleophilicity of the primary amine in 2-(methylsulfinyl)ethanamine is the primary determinant of its reactivity in acylation reactions. The electron-withdrawing nature of the sulfinyl group might be expected to slightly reduce the basicity and nucleophilicity of the amine compared to a simple alkylamine like ethylamine. However, this effect is transmitted through a two-carbon linker, and the amine is still expected to be a competent nucleophile for most standard acylation protocols.

Comparative Data Summary

To provide a framework for comparison, the following table summarizes the expected performance of 2-(methylsulfinyl)ethanamine against common primary amine building blocks in a standard amide coupling reaction (e.g., with a generic carboxylic acid using EDC/HOBt). The data for 2-(methylsulfinyl)ethanamine is inferred from its known applications and the general reactivity of primary amines.

Amine Building BlockStructureKey Physicochemical Properties of Resulting AmideExpected Reaction Performance (Yield)
2-(Methylsulfinyl)ethanamine CH₃S(O)CH₂CH₂NH₂Increased hydrophilicity, potential for H-bond acceptance at the sulfoxide, enhanced metabolic stability at the sulfinyl group.[5]Good to Excellent
Ethanolamine HOCH₂CH₂NH₂Hydrophilic, provides a site for further functionalization or H-bond donation.Excellent
Cysteamine HSCH₂CH₂NH₂Thiol group can be a site for disulfide bonding or further reaction; potential for oxidation.Excellent
Ethylamine CH₃CH₂NH₂Introduces a simple, lipophilic ethyl group.Excellent
2-Methoxyethylamine CH₃OCH₂CH₂NH₂Introduces a polar ether linkage, can act as an H-bond acceptor.Excellent

The Strategic Advantage: Influence of the Methylsulfinyl Moiety

The true value of 2-(methylsulfinyl)ethanamine lies not in its raw reactivity, which is likely comparable to other primary amines, but in the properties imparted by the methylsulfinyl group to the final molecule.

Modulating Lipophilicity and Solubility

Lipophilicity, often expressed as logP or logD, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[1][6] The polar sulfoxide group in amides derived from 2-(methylsulfinyl)ethanamine can significantly increase the hydrophilicity of a molecule, which can be advantageous for improving aqueous solubility and bioavailability.[5]

Enhancing Metabolic Stability

The methylsulfinyl group is generally considered to be metabolically stable. While the sulfur atom can be oxidized to the sulfone or reduced to the sulfide, these transformations are often slower than other metabolic pathways, such as oxidation of more labile alkyl groups. This can lead to an improved pharmacokinetic profile for drug candidates.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-(methylsulfinyl)ethanamine hydrochloride and its subsequent use in a representative amide coupling reaction.

Synthesis of 2-(Methylsulfinyl)ethanamine Hydrochloride

This protocol describes the oxidation of 2-(methylthio)ethylamine to 2-(methylsulfinyl)ethanamine, followed by salt formation.

Workflow Diagram:

synthesis_workflow start Start: 2-(Methylthio)ethylamine oxidation Oxidation (e.g., H₂O₂) start->oxidation intermediate 2-(Methylsulfinyl)ethanamine (in solution) oxidation->intermediate acidification Acidification (e.g., HCl) intermediate->acidification product Product: 2-(Methylsulfinyl)ethanamine HCl (precipitate) acidification->product filtration Filtration & Drying product->filtration final_product Pure 2-(Methylsulfinyl)ethanamine HCl filtration->final_product

Caption: Synthetic workflow for 2-(methylsulfinyl)ethanamine HCl.

Materials:

  • 2-(Methylthio)ethylamine

  • Hydrogen peroxide (30% solution)

  • Hydrochloric acid (concentrated)

  • Methanol

  • Diethyl ether

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-(methylthio)ethylamine (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidation: Slowly add hydrogen peroxide (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Acidification: Once the reaction is complete, slowly add concentrated hydrochloric acid to the solution until the pH is acidic.

  • Precipitation: Add diethyl ether to the solution to precipitate the hydrochloride salt.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(methylsulfinyl)ethanamine hydrochloride.

Amide Coupling with a Carboxylic Acid

This protocol outlines a general procedure for the coupling of 2-(methylsulfinyl)ethanamine hydrochloride with a generic carboxylic acid using EDC and HOBt.

Workflow Diagram:

coupling_workflow reactants Carboxylic Acid 2-(Methylsulfinyl)ethanamine HCl EDC, HOBt, Base (e.g., DIPEA) reaction Amide Bond Formation (in DMF or DCM) reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure N-(2-(methylsulfinyl)ethyl)amide purification->product

Caption: Workflow for EDC/HOBt mediated amide coupling.

Materials:

  • Carboxylic acid (1.0 eq)

  • 2-(Methylsulfinyl)ethanamine hydrochloride (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), 2-(methylsulfinyl)ethanamine hydrochloride (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF or DCM.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Quenching and Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-(2-(methylsulfinyl)ethyl)amide.

Application in Medicinal Chemistry: Kinase Inhibitors

The strategic incorporation of the N-(2-(methylsulfinyl)ethyl)amide moiety can be illustrated in the context of kinase inhibitor design. Kinase inhibitors are a major class of therapeutic agents, and their efficacy is often dependent on achieving a delicate balance of potency, selectivity, and favorable pharmacokinetic properties.[7][8] The introduction of a polar, metabolically stable side chain, such as that derived from 2-(methylsulfinyl)ethanamine, can be a valuable strategy to optimize the ADME profile of a kinase inhibitor candidate without compromising its binding to the target kinase.

Conclusion

2-(Methylsulfinyl)ethanamine is a valuable and perhaps underutilized building block in the medicinal chemist's toolbox. While its fundamental reactivity in amide bond formation is analogous to other primary amines, its true strength lies in the strategic introduction of a methylsulfinyl group. This moiety can favorably modulate the physicochemical properties of a molecule, offering a handle to improve solubility and metabolic stability. For researchers and drug development professionals, considering 2-(methylsulfinyl)ethanamine as a building block in the early stages of lead optimization can provide a rational approach to designing molecules with enhanced drug-like properties. The provided protocols offer a starting point for the practical application of this versatile reagent in the synthesis of next-generation therapeutics.

References

  • Osuna Gálvez, A., Schaack, C. P., Noda, H., & Bode, J. W. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826–1829. [Link]

  • Organic Chemistry Portal. (n.d.). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Tetrahedron Letters, 56(1), 135-139.
  • MySkinRecipes. (n.d.). 2-(Methylsulfonyl)ethanamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 15.14: Physical Properties of Amides. Retrieved from [Link]

  • Google Patents. (n.d.). US20040248965A1 - Kinase inhibitors and the use thereof.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 53(5), 1963–1984. [Link]

  • Zhong, M., & Liu, D. (2015). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. The Journal of Organic Chemistry, 80(15), 7842–7848. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). Lipophilicity in PK design: methyl, ethyl, futile. Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

  • Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5), 1600390. [Link]

  • Gasparyan, H., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 26(16), 4965. [Link]

  • Kim, D., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(15), 8238–8253. [Link]

  • Rutkowska, E., Pająk, K., & Jóźwiak, K. (2013). Lipophilicity - Methods of determination and its role in medicinal chemistry. Acta Poloniae Pharmaceutica, 70(1), 3–18.
  • Arnott, J. A., & Planey, S. L. (2012). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 7(10), 863–875. [Link]

Sources

Comparative

A Comparative Guide to the Monoamine Transporter Activity of 2-(Methylsulfinyl)ethanamine and Its Structural Analogs

This guide provides a comprehensive comparison of the structural analogs of 2-(methylsulfinyl)ethanamine, focusing on their activity at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This do...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the structural analogs of 2-(methylsulfinyl)ethanamine, focusing on their activity at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel monoamine transporter ligands.

Introduction: The Significance of Monoamine Transporters

Monoamine transporters are a family of transmembrane proteins crucial for regulating neurotransmission.[1][2] These transporters, which include DAT, SERT, and NET, are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby controlling the duration and intensity of neurotransmitter signaling.[1][2] Due to their central role in modulating mood, cognition, and behavior, these transporters are primary targets for a wide range of therapeutic agents, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD), as well as substances of abuse like cocaine and amphetamines.[1][3][4]

The development of novel ligands with specific affinities and selectivities for these transporters is a key area of research in medicinal chemistry. Understanding the structure-activity relationships (SAR) of these compounds is paramount for designing molecules with desired pharmacological profiles. This guide focuses on 2-(methylsulfinyl)ethanamine and its close structural analogs, examining how modifications to the sulfur-containing functional group influence their interaction with monoamine transporters.

Structural Analogs of 2-(Methylsulfinyl)ethanamine

The core structure of 2-(methylsulfinyl)ethanamine features an ethylamine backbone with a methylsulfinyl (sulfoxide) group. To understand the impact of the sulfur oxidation state on biological activity, we will compare it with its corresponding sulfide and sulfone analogs:

  • 2-(Methylthio)ethanamine (Sulfide): The reduced form, where the sulfur is not oxidized.

  • 2-(Methylsulfinyl)ethanamine (Sulfoxide): The parent compound of interest.

  • 2-(Methylsulfonyl)ethanamine (Sulfone): The more oxidized form.

Comparative Activity at Monoamine Transporters

Based on the structure-activity relationships observed in analogous series of compounds, a clear trend emerges regarding the influence of the sulfur oxidation state on the affinity for monoamine transporters.[5]

CompoundFunctional GroupRelative Affinity at DATRelative Affinity at SERTRelative Affinity at NET
2-(Methylthio)ethanamine Sulfide (-S-CH₃)HigherHigherHigher
2-(Methylsulfinyl)ethanamine Sulfoxide (-SO-CH₃)LowerLowerLower
2-(Methylsulfonyl)ethanamine Sulfone (-SO₂-CH₃)Significantly LowerLowerSignificantly Lower

Key Observations:

  • Sulfide Analogs: The 4'-methylthio analogs in the tropane series generally exhibit the highest affinity for all three monoamine transporters.[5]

  • Sulfoxide Analogs: Oxidation of the sulfide to a sulfoxide (methylsulfinyl) results in a decrease in potency at DAT, SERT, and NET.[5]

  • Sulfone Analogs: Further oxidation to the sulfone (methylsulfonyl) leads to a dramatic reduction in affinity, particularly at the dopamine and norepinephrine transporters.[5]

This trend suggests that the electron-donating nature and the size of the sulfur-containing group play a critical role in the binding interaction with the monoamine transporters. The increasing polarity and steric bulk from sulfide to sulfone likely disrupt the optimal binding conformation within the transporter's binding pocket.

Mechanistic Insights: Interaction with Monoamine Transporters

The ethanamine core of these analogs is a common feature in many monoamine transporter ligands. These transporters function by binding their respective neurotransmitters in a central binding site and utilizing ion gradients to facilitate their translocation across the cell membrane.[1][2]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicle Neurotransmitter Dopamine/ Serotonin/ Norepinephrine Vesicle->Neurotransmitter Release MAO MAO DAT/NET/SERT Monoamine Transporter (DAT/SERT/NET) DAT/NET/SERT->MAO Metabolism Neurotransmitter->DAT/NET/SERT Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Analog Ethanamine Analog Analog->DAT/NET/SERT Inhibition of Reuptake

Figure 1. Simplified workflow of monoamine neurotransmission and the inhibitory action of ethanamine analogs on reuptake transporters.

The primary amine of the ethanamine analogs is expected to form a key ionic interaction with a conserved aspartate residue within the binding site of the transporters.[1] The methylsulfinyl, methylthio, or methylsulfonyl group will occupy a hydrophobic pocket, and its size, polarity, and electronic properties will significantly influence the overall binding affinity and selectivity.

Experimental Protocols

To empirically determine and compare the activity of these structural analogs, standardized in vitro assays are employed. Below are representative protocols for radioligand binding and neurotransmitter uptake assays.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol is designed to determine the binding affinity (Ki) of the test compounds for the dopamine transporter.

prep Prepare cell membranes expressing DAT (e.g., from HEK293 cells) incubation Incubate membranes with [3H]WIN 35,428 (radioligand) and varying concentrations of test compound. prep->incubation separation Separate bound from free radioligand by rapid filtration. incubation->separation quantification Quantify radioactivity on the filter using liquid scintillation counting. separation->quantification analysis Analyze data to determine IC50 and calculate Ki values. quantification->analysis

Figure 2. Workflow for a radioligand binding assay.

Materials:

  • Cell membranes prepared from cells stably expressing human DAT (e.g., HEK293-hDAT).

  • [³H]WIN 35,428 (specific activity ~80-90 Ci/mmol).

  • Test compounds (2-(methylthio)ethanamine, 2-(methylsulfinyl)ethanamine, 2-(methylsulfonyl)ethanamine).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Non-specific binding control: 10 µM GBR12909 or cocaine.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM GBR12909 (for non-specific binding).

    • 50 µL of the test compound dilution.

    • 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).

    • 50 µL of cell membrane suspension (final protein concentration ~10-20 µ g/well ).

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Assay for Serotonin Transporter (SERT)

This functional assay measures the ability of the test compounds to inhibit the uptake of serotonin into cells expressing SERT.

Materials:

  • HEK293 cells stably expressing human SERT (HEK293-hSERT).

  • [³H]Serotonin (specific activity ~20-30 Ci/mmol).

  • Test compounds.

  • Krebs-Ringer-HEPES (KRH) buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4.

  • Non-specific uptake control: 10 µM fluoxetine or citalopram.[6][7]

  • 96-well cell culture plates.

  • Scintillation counter.

Procedure:

  • Cell Plating: Seed HEK293-hSERT cells in a 96-well plate and grow to confluence.[8]

  • Pre-incubation: Wash the cells with KRH buffer. Pre-incubate the cells with varying concentrations of the test compound or vehicle in KRH buffer for 10-20 minutes at 37°C.[6][7]

  • Uptake Initiation: Add [³H]Serotonin (final concentration ~10-20 nM) to each well and incubate for a short period (e.g., 5-15 minutes) at 37°C.[6][7]

  • Uptake Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.[6]

  • Cell Lysis and Quantification: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS) and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the radioactivity.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (in the presence of a known SERT inhibitor) from the total uptake. Calculate the IC₅₀ value for each test compound.

Conclusion

The structural analogs of 2-(methylsulfinyl)ethanamine, particularly its sulfide and sulfone counterparts, are likely to exhibit a clear SAR at the monoamine transporters. Based on evidence from structurally related compounds, the sulfide analog is predicted to be the most potent, followed by the sulfoxide, with the sulfone showing significantly diminished activity. This highlights the critical role of the sulfur oxidation state in modulating the affinity for these important neurological targets. The experimental protocols provided herein offer a robust framework for the empirical validation of these predictions and for the further characterization of novel monoamine transporter ligands.

References

  • Aggarwal, S., Liu, X., Rice, C., Menell, P., Clark, PJ., Paparoidamis, N., Xiao, YC., Salvino, JM., Fontana, ACK., Espana, RA., Kortagere, S., & Mortensen, OV. (2019). Identification of a novel allosteric modulator of the human dopamine transporter. ACS Chemical Neuroscience. [Link]

  • Gannon, BM., Williamson, A., Modi, MS., et al. (2023). Methamphetamine induces a low dopamine transporter expressing state without altering the total number of peripheral immune cells. Basic & Clinical Pharmacology & Toxicology. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Grouleff, J., Ladefoged, LK., Koldsø, H., & Schiøtt, B. (2015). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in Pharmacology. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Wang, S., & Gouaux, E. (2015). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature. [Link]

  • Zhang, P., Wilson, A., Lee, H., et al. (2008). Synthesis and structure-activity relationship of 3β-(4-alkylthio, -methylsulfinyl, and -methylsulfonylphenyl)tropane and 3β-(4-alkylthiophenyl)nortropane derivatives for monoamine transporters. Bioorganic & Medicinal Chemistry. [Link]

  • Mertens, B., Leliaert, F., De Bodt, T., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Gardell, LR., Bennion, M., Dehnhard, A., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Neuroscience Methods. [Link]

  • Loland, CJ., Norregaard, L., Berglund, J., et al. (2014). Elucidation of Structural Elements for Selectivity Across Monoamine Transporters: Novel 2-[(diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues. Journal of Medicinal Chemistry. [Link]

  • Saha, K., & Partilla, JS. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]

  • Hsin, LW. (2018). A Norepinephrine Transporter Assay for the Screening of Natural Products. MDPI. [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • Brandt, SD., Kavanagh, PV., Westphal, F., et al. (2020). Monoamine Receptor and Transporter Interaction Profiles of 4‐Alkyl‐Substituted 2,5‐Dimethoxyamphetamines. Drug Testing and Analysis. [Link]

  • Rothman, RB., Gicher, J., & Baumann, MH. (1994). Differential relationships among dopamine transporter affinities and stimulant potencies of various uptake inhibitors. European Journal of Pharmacology. [Link]

  • Gardell, LR., Bennion, M., Dehnhard, A., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Neuroscience Methods. [Link]

  • Al-Saad, M., Al-Mureish, A., Al-Malki, A., et al. (2024). A comparative exploration of monoamine neurotransmitter transport disorders: mechanisms, clinical manifestations, and therapeutic approaches. Journal of Molecular Neuroscience. [Link]

  • Gatley, SJ., Volkow, ND., Wang, GJ., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences. [Link]

  • Wouters, R. (2012). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Groningen. [Link]

  • Grouleff, J., Ladefoged, LK., Koldsø, H., & Schiøtt, B. (2015). Monoamine Transporters: Insights From Molecular Dynamics Simulations. Frontiers in Pharmacology. [Link]

  • Han, DD., & Gu, HH. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology. [Link]

  • Navarria, A., Zanda, M., & Frau, R. (2023). Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. International Journal of Molecular Sciences. [Link]

  • Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

  • Zhang, M., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Gannon, BM., & Gaskill, PJ. (2023). Who Knew? Dopamine Transporter Activity Is Critical in Innate and Adaptive Immune Responses. International Journal of Molecular Sciences. [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. [Link]

  • Al-Saad, M., Al-Mureish, A., Al-Malki, A., et al. (2024). A comparative exploration of monoamine neurotransmitter transport disorders: mechanisms, clinical manifestations, and therapeutic approaches. Journal of Molecular Neuroscience. [Link]

  • Davies, HM., & Saikali, E. (1992). Synthesis, Structure, Dopamine Transporter Affinity, and Dopamine Uptake Inhibition of 6-alkyl-3-benzyl-2-[(methoxycarbonyl)methyl]tropane Derivatives. Journal of Medicinal Chemistry. [Link]

  • Niello, M., & Sitte, HH. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Handbook of Experimental Pharmacology. [Link]

Sources

Validation

Benchmarking "2-(methylsulfinyl)ethanamine" synthesis against other methods

An In-Depth Technical Guide to the Synthesis of 2-(methylsulfinyl)ethanamine: A Comparative Benchmarking Study For researchers and professionals in drug development, the synthesis of polar, functionalized small molecules...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(methylsulfinyl)ethanamine: A Comparative Benchmarking Study

For researchers and professionals in drug development, the synthesis of polar, functionalized small molecules is a cornerstone of discovery. Among these, 2-(methylsulfinyl)ethanamine stands as a valuable building block, incorporating a chiral sulfoxide and a primary amine. Its synthesis, while seemingly straightforward, presents a classic chemical challenge: achieving selective oxidation of a thioether without over-oxidation to the corresponding sulfone.

This guide provides a comparative analysis of synthetic methodologies for preparing 2-(methylsulfinyl)ethanamine. We move beyond simple protocols to dissect the underlying chemical principles, offering a framework for method selection based on efficiency, selectivity, and practical laboratory considerations.

The Central Challenge: Selective Oxidation

The most direct and common route to 2-(methylsulfinyl)ethanamine is the oxidation of its thioether precursor, 2-(methylthio)ethylamine. The sulfur atom in the thioether is electron-rich and readily oxidized.[1] The primary difficulty lies in stopping the reaction at the sulfoxide stage, as the sulfoxide itself can be further oxidized to the thermodynamically stable sulfone under many reaction conditions.

G Thioether 2-(methylthio)ethylamine Sulfoxide 2-(methylsulfinyl)ethanamine (Desired Product) Thioether->Sulfoxide [O] Selective Oxidation Sulfone 2-(methylsulfonyl)ethylamine (Over-oxidation Product) Sulfoxide->Sulfone [O] Over-oxidation

Caption: The core synthetic challenge: selective oxidation to the desired sulfoxide.

This guide will compare two primary approaches to navigate this challenge: a classic, reagent-based oxidation and a modern, catalyst-mediated system.

Method A: Classical Oxidation with Hydrogen Peroxide

Hydrogen peroxide (H₂O₂) is a cost-effective and atom-economical oxidant. However, its reactivity often requires careful control to prevent over-oxidation, and uncatalyzed reactions can be slow.[2][3] While specific protocols for the selective synthesis of 2-(methylsulfinyl)ethanamine using H₂O₂ are not extensively detailed in public literature, we can extrapolate a reliable procedure based on established principles for selective thioether oxidation. The key is precise stoichiometric control of the oxidant and maintaining low temperatures to moderate reactivity.

Experimental Protocol: Controlled H₂O₂ Oxidation
  • Dissolution: Dissolve 2-(methylthio)ethylamine (1.0 eq) in a suitable solvent such as methanol or acetone in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask to 0 °C in an ice bath.

  • Oxidant Preparation: Prepare a solution of 30% hydrogen peroxide (1.05 eq) in the same solvent. A slight excess is used to drive the reaction to completion, but a large excess must be avoided to minimize sulfone formation.

  • Slow Addition: Add the H₂O₂ solution dropwise to the stirred thioether solution over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours after the addition is finished.

  • Quenching: Once the starting material is consumed, quench the excess peroxide by slowly adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate until a test with peroxide indicator strips is negative.

  • Workup and Isolation: Remove the organic solvent under reduced pressure. The resulting aqueous residue can be extracted with a suitable organic solvent (e.g., dichloromethane) after adjusting the pH. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by column chromatography.

Causality and Rationale
  • Solvent Choice: Methanol and acetone are common choices as they are polar enough to dissolve the starting materials and are relatively inert under these conditions.

  • Temperature Control: Low temperature is critical. It reduces the rate of both the desired oxidation and the undesired over-oxidation, improving selectivity for the sulfoxide.

  • Stoichiometry: Using only a slight excess of H₂O₂ is a fundamental control strategy. It ensures there isn't enough oxidant present to readily convert the newly formed sulfoxide into the sulfone.

Method B: Advanced Catalytic Oxidation

To overcome the selectivity challenges of classical methods, modern synthetic chemistry employs catalysts that can accelerate the desired transformation while operating under milder conditions.[4] These systems often provide superior chemoselectivity, preventing the formation of the sulfone byproduct. Metal-free quinoid catalysts and various metal porphyrins have shown remarkable efficacy in promoting the selective oxidation of thioethers to sulfoxides using molecular oxygen or other mild oxidants.[5]

Experimental Protocol: Metal-Free Catalyzed Aerobic Oxidation

This protocol is based on systems using quinoid-type catalysts which utilize air or O₂ as the terminal oxidant.[5]

  • Reaction Setup: To a solution of 2-(methylthio)ethylamine (1.0 eq) in a solvent like hexafluoroisopropanol (HFIP), add the organocatalyst (e.g., 1-hexylKuQuinone, 1-5 mol%).

  • Reaction Execution: Irradiate the mixture with a light source (e.g., blue LEDs) under an atmosphere of oxygen (balloon or continuous flow) at room temperature.

  • Monitoring: Follow the reaction progress by TLC or LC-MS until the starting thioether is fully consumed. These reactions are often significantly faster than traditional methods.

  • Workup: Upon completion, the solvent is removed under reduced pressure. The catalyst can often be recovered via filtration or simple extraction. The crude product is then purified by standard column chromatography.

Causality and Rationale
  • Catalyst Function: The photocatalyst absorbs light and enters an excited state. It then interacts with molecular oxygen to generate a highly reactive oxygen species (like singlet oxygen) that is responsible for the oxidation.[6] This process is highly selective for the electron-rich thioether over the less nucleophilic sulfoxide.

  • Solvent (HFIP): HFIP is a polar, non-coordinating solvent known to stabilize reactive intermediates and promote oxidation reactions.

  • Mild Conditions: The use of light and O₂ at room temperature represents a significant advantage in terms of energy efficiency and functional group tolerance compared to methods requiring strong chemical oxidants.

Performance Benchmark: A Head-to-Head Comparison

The choice of synthetic method is ultimately guided by data. The following table summarizes the expected performance of each approach.

ParameterMethod A: Classical H₂O₂ OxidationMethod B: Advanced Catalytic OxidationJustification
Selectivity Moderate to GoodExcellentCatalytic methods are explicitly designed to differentiate between the thioether and sulfoxide, minimizing sulfone formation.[4][5]
Yield 60-80% (typical)>90% (reported for similar substrates)Higher selectivity directly translates to higher isolated yields of the desired product.
Reaction Time 3-6 hours20 minutes - 2 hoursCatalysis significantly accelerates the rate of reaction.[4]
Conditions 0 °C, stoichiometric strong oxidantRoom Temperature, O₂/AirCatalytic methods are milder and more energy-efficient.
Sustainability Generates salt waste from quenchingPotentially recyclable catalyst, O₂ as oxidantMethod B is inherently "greener" by using a catalytic amount of reagent and a benign terminal oxidant.[4][5]
Cost & Accessibility Low reagent cost (H₂O₂)Higher initial catalyst costThe catalyst may be specialized, whereas H₂O₂ is a commodity chemical.

Workflow Visualization

The following diagrams illustrate the operational flow for each synthetic method.

G cluster_0 Method A: Classical H₂O₂ Oxidation A1 Dissolve Thioether in Solvent (0 °C) A2 Slowly Add H₂O₂ (1.05 eq) A1->A2 A3 Monitor by TLC/LC-MS A2->A3 A4 Quench with Na₂SO₃ A3->A4 A5 Extract & Purify A4->A5

Caption: Workflow for the classical hydrogen peroxide oxidation method.

G cluster_1 Method B: Advanced Catalytic Oxidation B1 Dissolve Thioether & Catalyst in HFIP B2 Irradiate under O₂ (Room Temp) B1->B2 B3 Monitor by TLC/LC-MS B2->B3 B4 Remove Solvent B3->B4 B5 Purify Product B4->B5

Caption: Workflow for the advanced photocatalytic oxidation method.

Conclusion and Recommendation

For the synthesis of 2-(methylsulfinyl)ethanamine, both classical and advanced catalytic methods offer viable pathways.

  • Method A (Classical H₂O₂ Oxidation) is best suited for laboratories where cost and reagent availability are the primary drivers. It is a workhorse method that, with careful control of temperature and stoichiometry, can provide the desired product in acceptable yields. However, it requires diligent monitoring to prevent over-oxidation and generates more waste.

  • Method B (Advanced Catalytic Oxidation) represents the state-of-the-art. It offers superior selectivity, higher yields, significantly faster reaction times, and operates under much milder and more sustainable conditions. For research programs focused on efficiency, high purity, and green chemistry principles, investing in a catalytic system is highly recommended. The high selectivity minimizes the formation of the sulfone impurity, which can be challenging to separate from the polar sulfoxide product, simplifying downstream purification.

Ultimately, the optimal choice depends on the specific constraints and goals of the research or development program. For rapid synthesis of a high-purity material, catalytic methods are demonstrably superior.

References

  • Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Synthetic approaches for β‐aminosulfide and β‐aminosulfoxide. ResearchGate. Available at: [Link]

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Dalton Transactions. Available at: [Link]

  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. ResearchGate. Available at: [Link]

  • Photo oxidation of thioethers into sulfoxides. ResearchGate. Available at: [Link]

Sources

Comparative

A Comparative Analysis of 2-(Methylsulfinyl)ethanamine Derivatives as Monoamine Transporter Ligands

Introduction The 2-(methylsulfinyl)ethanamine scaffold represents a versatile chemical entity with significant potential in medicinal chemistry. Its structural simplicity and the presence of a chiral sulfoxide group offe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-(methylsulfinyl)ethanamine scaffold represents a versatile chemical entity with significant potential in medicinal chemistry. Its structural simplicity and the presence of a chiral sulfoxide group offer numerous avenues for chemical modification, enabling the fine-tuning of its physicochemical properties and biological activity. The strategic derivatization of this core structure has been a subject of interest for developing novel therapeutic agents targeting various biological systems.

This guide provides an in-depth comparative analysis of a series of 2-(methylsulfinyl)ethanamine derivatives, with a specific focus on analogues of 2-[(diphenylmethyl)sulfinyl]acetamide (modafinil). The availability of robust and directly comparable experimental data for these compounds allows for a detailed exploration of their structure-activity relationships (SAR) as ligands for monoamine transporters (MATs). Understanding how structural modifications influence binding affinity and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) is crucial for the rational design of novel central nervous system (CNS) active agents.

Comparative Biological Activity of 2-[(Diphenylmethyl)sulfinyl]ethanamine Analogues

A key strategy in elucidating the therapeutic potential of the 2-(methylsulfinyl)ethanamine core has been the synthesis and evaluation of analogues where the methyl group is replaced by a diphenylmethyl moiety. This substitution pattern has yielded compounds with significant affinity for monoamine transporters. The following table summarizes the binding affinities (Ki, in nM) of a series of these thio- and sulfinylethanamine analogues at DAT, SERT, and NET.[1]

CompoundXYRDAT Ki [nM]SERT Ki [nM]NET Ki [nM]
(±)-1 (Modafinil) HS=OC(=O)NH2>10,000>10,000>10,000
6a HSH142221980
6b ClSH465301850
6c FSH650262100
6d HSCyclopropylmethyl2600>10,000>10,000
6e HSn-Butyl2100>10,000>10,000
6g BrSH1144501500
7a HS=OH3208502500
7b HS=OMethyl1500>10,000>10,000
7e BrS=OH12002504500

Data extracted from "Elucidation of Structural Elements for Selectivity across Monoamine Transporters: Novel 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues".[1]

Structure-Activity Relationship (SAR) Analysis

The data presented in the table reveals several key structure-activity relationships:

  • Removal of the Amide Carbonyl: The transition from the parent acetamide (modafinil, (±)-1) to the corresponding ethanamine derivatives (6a and 7a) resulted in a significant increase in affinity for all three monoamine transporters.[1] This suggests that the primary amine is a more favorable interacting moiety for these transporters than the acetamide group.

  • Effect of the Sulfoxide: Comparison between the thioethanamines (6a-g) and their corresponding sulfinylethanamines (7a, 7b, 7e) indicates that the presence of the sulfoxide group (S=O) is not essential for binding and, in some cases, may be detrimental to DAT affinity. For instance, compound 6a (thioether) displays a higher affinity for DAT (Ki = 142 nM) compared to its sulfoxide counterpart 7a (Ki = 320 nM).[1]

  • Substitution on the Diphenyl Rings: Halogen substitution on the diphenyl rings significantly influences both affinity and selectivity.

    • Para-chloro (6b) and para-fluoro (6c) substitution on the thioethanamine scaffold led to a remarkable shift in selectivity towards SERT, with Ki values of 30 nM and 26 nM, respectively.[1]

    • In contrast, para-bromo substitution (6g) resulted in the highest DAT affinity within this series (Ki = 114 nM).[1]

  • Substitution on the Terminal Amine: Increasing the bulk of the substituent on the terminal amine nitrogen in the thioethanamine series (compounds 6d and 6e) led to a decrease in affinity for all three transporters compared to the unsubstituted analogue (6a).[1] This suggests that a primary amine is optimal for interaction with the binding pockets of these transporters.

Experimental Protocols

The synthesis of the compared 2-[(diphenylmethyl)sulfinyl]ethanamine derivatives involves multi-step procedures. Below are representative protocols for the key synthetic transformations.

Synthesis of Thioethanamine Analogues (e.g., 6a-6c)

This procedure outlines the coupling of a substituted diphenylmethanol with cysteamine hydrochloride.[1]

Materials:

  • Diphenylmethanol or appropriate bis(halophenyl)methanol (1.0 eq)

  • Cysteamine hydrochloride (1.2 eq)

  • Glacial acetic acid

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (catalytic amount)

Procedure:

  • Dissolve the diphenylmethanol derivative in glacial acetic acid.

  • Add cysteamine hydrochloride to the solution.

  • Add a catalytic amount of boron trifluoride diethyl etherate.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired thioethanamine.

Synthesis of Sulfinylethanamine Analogues (e.g., 7a)

This procedure describes the oxidation of the thioether to the corresponding sulfoxide.

Materials:

  • Thioethanamine derivative (e.g., 6a) (1.0 eq)

  • m-Chloroperoxybenzoic acid (m-CPBA) (1.1 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the thioethanamine derivative in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the sulfinylethanamine.

Monoamine Transporter Binding Assay

The comparative binding affinities of the synthesized derivatives were determined using radioligand binding assays with membranes prepared from cells expressing the human dopamine, serotonin, or norepinephrine transporters.

General Protocol Outline:

  • Membrane Preparation: Obtain cell membranes from HEK293 cells stably expressing the human DAT, SERT, or NET.

  • Radioligand: Utilize a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET).

  • Assay Buffer: Prepare an appropriate buffer for the binding assay (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compounds in a 96-well plate.

  • Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC₅₀ values to Ki values using the Cheng-Prusoff equation.

Visualization of Synthetic Pathway and SAR

The following diagrams illustrate the general synthetic approach and summarize the key structure-activity relationships for the 2-[(diphenylmethyl)sulfinyl]ethanamine derivatives.

G cluster_start Starting Materials cluster_synthesis Synthesis Diphenylmethanol Diphenylmethanol Derivatives Coupling Coupling (BF3.OEt2, AcOH) Diphenylmethanol->Coupling Cysteamine Cysteamine HCl Cysteamine->Coupling Thioethanamine Thioethanamine Analogues (6a-i) Coupling->Thioethanamine Oxidation Oxidation (m-CPBA) Thioethanamine->Oxidation Sulfinylethanamine Sulfinylethanamine Analogues (7a-e) Oxidation->Sulfinylethanamine

Caption: General synthetic scheme for 2-[(diphenylmethyl)sulfinyl]ethanamine analogues.

SAR cluster_core Core Scaffold cluster_mods Structural Modifications & Effects Core 2-(R'-sulfinyl)ethanamine Amine Primary Amine (vs. Amide) Halogen Ring Halogenation (Cl, F, Br) Sulfur Sulfur Oxidation State (S vs. S=O) N_Sub N-Alkylation Effect1 Enhanced Binding Amine->Effect1 Increases MAT Affinity Effect2 Altered Selectivity Halogen->Effect2 Modulates Selectivity (SERT vs. DAT) Effect3 Modulated Affinity Sulfur->Effect3 Thioether often preferred for DAT affinity Effect4 Reduced Binding N_Sub->Effect4 Decreases Affinity

Caption: Key structure-activity relationships of 2-(sulfinyl)ethanamine derivatives.

Discussion and Future Perspectives

The comparative analysis of 2-[(diphenylmethyl)sulfinyl]ethanamine derivatives provides valuable insights into the structural requirements for potent and selective inhibition of monoamine transporters. The results demonstrate that the 2-(sulfinyl)ethanamine scaffold is a promising template for the development of novel CNS-active compounds. The dramatic influence of substituents on the aromatic rings and the oxidation state of the sulfur atom on binding affinity and selectivity highlights the tunability of this molecular framework.

Future research in this area could explore several promising avenues:

  • Diversification of the Sulfinyl Substituent: While the diphenylmethyl group has proven effective, exploring a wider range of alkyl and aryl substituents on the sulfur atom could lead to derivatives with novel pharmacological profiles.

  • Modification of the Ethanamine Backbone: Introduction of substituents on the ethyl bridge could further probe the steric and electronic requirements of the transporter binding sites.

  • Enantioselective Synthesis and Evaluation: The sulfoxide group introduces a chiral center. The enantioselective synthesis and biological evaluation of individual enantiomers are critical next steps, as it is likely that one enantiomer is significantly more active or selective than the other.

  • In Vivo Characterization: Promising candidates from in vitro binding assays should be advanced to in vivo studies to assess their pharmacokinetic properties, brain penetration, and behavioral effects.

By systematically exploring the chemical space around the 2-(methylsulfinyl)ethanamine core, it is anticipated that new and improved monoamine transporter ligands can be discovered, potentially leading to the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • Elucidation of Structural Elements for Selectivity across Monoamine Transporters: Novel 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(methylsulfinyl)ethanamine

This document provides a detailed protocol for the safe handling and disposal of 2-(methylsulfinyl)ethanamine (CAS No. 49773-19-5).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 2-(methylsulfinyl)ethanamine (CAS No. 49773-19-5). As a compound utilized in specialized research and development, its unique chemical properties necessitate a rigorous and informed approach to waste management. This guide is intended for laboratory professionals to ensure operational safety, environmental protection, and regulatory compliance.

Core Principle: Hazard-Informed Waste Management

The foundation of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. 2-(methylsulfinyl)ethanamine is a hazardous compound, and its disposal protocol is dictated by its specific toxicological and corrosive properties. Assuming this compound is benign is a critical error; it must be treated as hazardous waste from the moment of use through final disposal.

Hazard Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(methylsulfinyl)ethanamine presents multiple significant hazards.[1] A summary of its classification is provided below.

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedDanger
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinDanger
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledDanger
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damageDanger
Serious Eye DamageCategory 1H314: Causes severe skin burns and eye damageDanger

Data sourced from the National Center for Biotechnology Information, PubChem.[1]

Expert Insight: The presence of the primary amine group is the primary driver of the compound's corrosivity (H314), similar to other organic amines.[2][3][4] The sulfoxide group, analogous to that in Dimethyl Sulfoxide (DMSO), may enhance skin penetration, potentially increasing the systemic risk of any absorbed toxins.[5] Therefore, preventing all direct contact is paramount.

Pre-Disposal Safety: Engineering Controls and PPE

Proper disposal begins with safe handling during use. The following controls are mandatory when working with and generating waste of 2-(methylsulfinyl)ethanamine.

  • Engineering Controls : All handling of this compound, including transfer to a waste container, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[6]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required to prevent dermal and eye contact.

    • Eye Protection : Chemical safety goggles and a face shield must be worn.[7]

    • Hand Protection : Use chemical-resistant gloves. Given the compound's structural similarity to DMSO, which readily penetrates nitrile, butyl rubber gloves are recommended for extended handling.[5] Always inspect gloves before use and wash hands thoroughly after removal.

    • Body Protection : A flame-retardant lab coat and closed-toe shoes are required.[7]

cluster_0 Hierarchy of Safety Controls Elimination Elimination (Not possible for disposal) Substitution Substitution (Not applicable) Engineering Engineering Controls (Chemical Fume Hood) Administrative Administrative Controls (This SOP, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for handling chemical waste.

Step-by-Step Disposal Protocol

The disposal of 2-(methylsulfinyl)ethanamine must adhere strictly to institutional and local hazardous waste regulations.[8][9] Drain disposal is strictly forbidden.[10]

Step 1: Waste Identification and Segregation
  • Dedicated Waste Stream : Establish a dedicated waste container for 2-(methylsulfinyl)ethanamine and materials contaminated with it (e.g., pipette tips, wipes).

  • Do Not Mix : Do not mix this waste with other chemical waste streams, particularly oxidizing agents or strong acids, to prevent unforeseen hazardous reactions.[11]

Step 2: Container Selection and Labeling
  • Container Type : Use a chemically compatible, leak-proof container with a tightly sealing screw cap. High-density polyethylene (HDPE) or glass containers are appropriate.[8][11]

  • Labeling : The container must be clearly and accurately labeled.

    • Affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health & Safety (EH&S) department.[11]

    • Write the full chemical name: "2-(methylsulfinyl)ethanamine". Do not use abbreviations or formulas.[11]

    • List all constituents, including any solvents, with their approximate percentages.

Step 3: Waste Accumulation
  • Location : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area must be at or near the point of generation and under the control of the laboratory personnel.[11]

  • Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[12]

  • Container Management : Keep the waste container closed at all times except when adding waste.[8][11]

Start Generate Waste (e.g., used reagent, contaminated tips) Segregate Segregate Waste (Dedicated Container) Start->Segregate Step 1 Label Select & Label Container ('HAZARDOUS WASTE', full chemical name) Segregate->Label Step 2 Accumulate Accumulate in SAA (Secondary Containment, Closed Lid) Label->Accumulate Step 3 Request Request Pickup (Contact EH&S when full or project ends) Accumulate->Request Step 4 End EH&S Disposal Request->End Final Step

Caption: Workflow for proper chemical waste disposal.

Step 4: Request for Disposal
  • Once the waste container is nearly full (e.g., 75% capacity) or the project is complete, arrange for disposal.[12]

  • Submit a chemical waste pickup request to your institution's EH&S or equivalent safety department, following their specific procedures.[8][11]

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct responses to minimize harm.

Spill Response
  • Small Spill (in a fume hood) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite, or a commercial chemical spill kit).[10] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[10]

  • Large Spill (or any spill outside a fume hood) :

    • Evacuate the immediate area.

    • Alert others and prevent entry into the contaminated zone.[10]

    • Contact your institution's emergency response line and EH&S department immediately. Do not attempt to clean up a large spill yourself.

Personnel Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.

References

  • National Center for Biotechnology Information. (n.d.). 2-(Methylsulfinyl)ethanamine. PubChem. Retrieved from [Link]

  • Scribd. (n.d.). SOP Dimethyl Sulfoxide. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • University of Waterloo. (n.d.). DIMETHYL SULFOXIDE (DMSO). Safety Office. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Methylsulfonyl)ethanamine. PubChem. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-(methylsulfonyl)ethan-1-amine hydrochloride. Retrieved from [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET - Methylamine, 2M solution in THF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Methanesulfonylethyl)(methyl)amine. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 2-(methylsulfinyl)ethanamine

This guide provides essential safety, handling, and disposal information for 2-(methylsulfinyl)ethanamine. The following procedures are based on established safety protocols for structurally similar and corrosive chemica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety, handling, and disposal information for 2-(methylsulfinyl)ethanamine. The following procedures are based on established safety protocols for structurally similar and corrosive chemicals, intended for use by trained researchers, scientists, and drug development professionals in a controlled laboratory setting.

Hazard Profile: Understanding the Risk

Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for the analogous compound 2-(methylsulfonyl)ethanamine, 2-(methylsulfinyl)ethanamine should be handled as a hazardous substance with a high potential for causing severe tissue damage.[1][2][3] The primary risks are associated with its corrosivity.

Table 1: GHS Hazard Summary for Structurally Similar Compounds

Hazard ClassGHS ClassificationAssociated RiskSource
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damage.[1][2]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Potential)Harmful if swallowed, in contact with skin, or if inhaled.[1]

The presence of the ethanamine group, coupled with the sulfoxide moiety, dictates a cautious approach. The amine group can impart corrosive properties, while sulfoxides can, in some cases, enhance skin penetration of other chemicals. Therefore, preventing all routes of exposure—dermal, ocular, and inhalation—is the primary objective of the following PPE protocol.

The Cornerstone of Safety: Engineering and Administrative Controls

Before any personal protective equipment is considered, engineering and administrative controls must be in place. These are the first and most effective lines of defense.

  • Engineering Control: All handling of 2-(methylsulfinyl)ethanamine, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[4][5][6][7] The fume hood provides critical ventilation to prevent the inhalation of vapors or aerosols.

  • Administrative Controls: Access to areas where this chemical is used should be restricted to trained personnel. Always ensure that an eyewash station and safety shower are readily accessible and unobstructed.[5][8][9] Never work alone when handling highly hazardous materials.

Mandated Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to create a robust barrier against exposure.

Eye and Face Protection: A Non-Negotiable Requirement

Given the high risk of severe eye damage, comprehensive eye and face protection is mandatory.[2]

  • Primary Protection: Wear chemical splash goggles that meet ANSI Z87.1 or equivalent EU EN166 standards.[4][5] Standard safety glasses do not provide adequate protection from splashes and are not sufficient.

  • Secondary Protection: A full-face shield must be worn over the chemical splash goggles whenever there is a risk of splashing, such as during transfers of larger volumes or when reacting the chemical under pressure.[8] This protects the entire face from direct contact.

Skin and Body Protection: Preventing Corrosive Contact

Preventing skin contact is critical to avoid severe burns.[1][3]

  • Gloves: Due to the absence of specific permeation data for 2-(methylsulfinyl)ethanamine, selecting gloves requires careful consideration based on their performance against related chemical classes (amines and sulfoxides). Double gloving is strongly recommended.

    • Inner Glove: A thinner nitrile examination glove.

    • Outer Glove: A heavier-duty butyl or Viton™ glove offers superior resistance to a broad range of chemicals, including corrosives.[10][11]

    • Inspection is Key: Always inspect gloves for any signs of degradation, punctures, or tears before use.[12][13] If contact with the chemical occurs, remove gloves immediately using the proper technique, wash your hands, and don a new pair.

Table 2: General Glove Selection Guidance

Glove MaterialProtection RationaleConsiderations
Butyl Rubber Provides excellent resistance against corrosive acids, bases, and ketones.[11]May offer less dexterity than nitrile. Best used as an outer glove.
Nitrile Rubber Good general-purpose chemical resistance and superior puncture resistance compared to latex.[11][14]Not recommended for prolonged exposure to certain aromatic solvents or strong oxidizing agents.[11] Ideal as an inner glove.
Natural Rubber (Latex) Not Recommended. While offering good dexterity, latex provides poor chemical protection and can cause allergic reactions.[11][14]Avoid for chemical handling.
  • Body Protection: A chemical-resistant lab coat, buttoned completely, is required. For procedures with a higher splash potential, a chemically resistant apron made of rubber or PVC should be worn over the lab coat.[4][8] Full-length pants and closed-toe, chemical-resistant shoes are mandatory; shorts, skirts, and perforated shoes are prohibited.

Respiratory Protection: Use Under Specific Conditions

Under normal operating conditions within a certified fume hood, respiratory protection is not required.[5] However, it is essential for emergency situations.

  • Emergency Use: In the event of a significant spill or failure of the fume hood, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is necessary.[9] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.

Operational Plans: Step-by-Step Safety Workflows

Adherence to standardized procedures for donning, doffing, and handling is critical to prevent contamination.

PPE Donning and Doffing Sequence

The order of putting on and taking off PPE is designed to minimize exposure to contaminants.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) don1 1. Lab Coat & Apron don2 2. Inner Gloves (Nitrile) don1->don2 don3 3. Outer Gloves (Butyl) don2->don3 don4 4. Goggles & Face Shield don3->don4 doff1 1. Outer Gloves doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat & Apron doff2->doff3 doff4 4. Inner Gloves doff3->doff4

Caption: Workflow for donning and doffing PPE to prevent cross-contamination.

First Aid and Spill Response

Immediate and correct action during an emergency can significantly mitigate harm.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin area with water for at least 15 minutes under a safety shower.[9][15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][9]

  • Ingestion: Do NOT induce vomiting.[2][15] Rinse the mouth with water and seek immediate medical attention.

  • Small Spill: For a small spill contained within the fume hood, use an inert absorbent material like sand or vermiculite.[6][16] Collect the absorbed material into a designated hazardous waste container.

Disposal Plan: Managing Contaminated Waste

All materials that come into contact with 2-(methylsulfinyl)ethanamine must be treated as hazardous waste.

  • Chemical Waste: Unused or waste quantities of the chemical must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and absorbent pads, must be disposed of in a designated hazardous waste container.[12] Do not discard in regular trash.

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[6] Consult your institution's EHS department for specific procedures.

Waste_Disposal_Workflow cluster_waste Hazardous Waste Stream start Chemical Use Generates Waste liquid Liquid Waste (e.g., reaction quench) start->liquid solid Solid Waste (e.g., gloves, wipes) start->solid container_l 1. Collect in Labeled Liquid Waste Container liquid->container_l container_s 2. Collect in Labeled Solid Waste Container solid->container_s seal 3. Seal Containers When Not in Use or When Full container_l->seal container_s->seal pickup 4. Arrange for EHS Pickup seal->pickup

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(methylsulfinyl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(methylsulfinyl)ethanamine
© Copyright 2026 BenchChem. All Rights Reserved.